Benzquinamide-d3 Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2,2,2-trideuterioacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H/i3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNXGBVFTWMPS-FJCVKDQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC1CC2C3=CC(=C(C=C3CCN2CC1C(=O)N(CC)CC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzquinamide-d3 Hydrochloride: Mechanism of Action and Research Applications
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of Benzquinamide, a potent antiemetic agent, with a specific focus on the scientific rationale and implications of its deuterated analog, Benzquinamide-d3 Hydrochloride. Benzquinamide's primary therapeutic effect is mediated through the antagonism of dopamine D2 receptors within the central nervous system's chemoreceptor trigger zone. Historically, its mechanism has also been attributed to histamine H1 and muscarinic acetylcholine receptor blockade, though recent evidence points to dopamine antagonism as the principal pathway for its antiemetic efficacy. The introduction of deuterium at a metabolically active site (Benzquinamide-d3) is a strategic modification intended to leverage the kinetic isotope effect. This alteration is designed to attenuate the rate of oxidative metabolism, thereby addressing the parent compound's known pharmacokinetic limitations, such as a short half-life and significant first-pass metabolism. This guide will detail the underlying receptor pharmacology, downstream signaling cascades, and the pharmacokinetic principles of deuteration. Furthermore, it provides robust, validated experimental protocols for researchers to investigate and confirm the binding affinity and functional activity of this compound, positioning this compound as a valuable tool for advanced pharmacological research.
Introduction: The Evolution of Benzquinamide
Benzquinamide is a quinolizine derivative first synthesized in the 1960s and subsequently used for the management of postoperative nausea and vomiting (PONV) and chemotherapy-induced emesis[1][2]. Its clinical utility, however, was hampered by unfavorable pharmacokinetic properties, notably a short elimination half-life of approximately 1.0-1.6 hours and low oral bioavailability (33-39%) due to extensive first-pass metabolism[3]. These characteristics necessitate frequent administration and can lead to variable patient responses.
To address these limitations, medicinal chemists employ various strategies, one of the most sophisticated being selective deuteration. The synthesis of this compound represents such an effort. By replacing three hydrogen atoms with their stable, non-radioactive isotope, deuterium, at a site vulnerable to metabolic attack, the goal is to alter the drug's metabolic fate significantly.
The Rationale for Deuteration: The Kinetic Isotope Effect (KIE)
The scientific basis for this modification is the deuterium kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, requiring more energy for cleavage[][5]. Many drug metabolism reactions, particularly those mediated by the cytochrome P450 (CYP450) enzyme superfamily, involve the rate-limiting cleavage of a C-H bond[6][7].
By strategically placing deuterium at one of these "metabolic soft spots," the rate of metabolism can be slowed considerably[][5]. This can lead to:
-
Increased drug exposure and half-life: A slower metabolic rate allows the drug to remain in the body for a longer duration.
-
Improved bioavailability: Reduced first-pass metabolism can increase the amount of active drug reaching systemic circulation.
-
Altered metabolite profile: It can decrease the formation of specific metabolites, which may be inactive, toxic, or pharmacologically distinct from the parent compound[].
Therefore, this compound was developed not to change the fundamental mechanism of action, but to create a pharmacokinetically superior molecule for research and potential therapeutic development.
Pharmacodynamics: The Core Mechanism of Action
The antiemetic effect of Benzquinamide is a direct result of its interaction with key neurotransmitter receptors involved in the emesis reflex pathway. While early literature suggested a broad mechanism, more specific data points to a primary target.
Primary Target: Dopamine D2 Receptor Antagonism
The most compelling evidence identifies Benzquinamide as a potent antagonist of dopamine receptors, particularly the D2 subtype[8][9]. The chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla, lies outside the blood-brain barrier and is densely populated with D2 receptors[10][11]. Emetogenic stimuli, such as chemotherapeutic agents or toxins in the bloodstream, activate these D2 receptors, which in turn signal the vomiting center in the brainstem to initiate emesis[12][13].
Benzquinamide blocks these D2 receptors in the CTZ, preventing dopamine from binding and transducing the emetic signal[8][12]. This action is the cornerstone of its antiemetic efficacy. While some reports have historically identified it as an H1 or muscarinic antagonist, at least one source with quantitative data suggests this may be a misidentification[9][14].
Receptor Binding Profile
Quantitative binding data is essential for understanding a drug's selectivity and potency. The following table summarizes the reported binding affinities of Benzquinamide for various receptors. The affinity is expressed as the inhibition constant (Ki) or pKi (-logKi), where a lower Ki value indicates a higher binding affinity.
| Receptor Target | Species | Binding Affinity (Ki) | pKi | Reference(s) |
| Dopamine D2 | Human | 3964 nM | 5.4 | [15] |
| Dopamine D3 | - | 545 nM | ~6.26 | [9] |
| Dopamine D4 | - | 691 nM | ~6.16 | [9] |
| α2A-Adrenergic | - | 1365 nM | ~5.86 | [9] |
| α2B-Adrenergic | - | 691 nM | ~6.16 | [9] |
| α2C-Adrenergic | - | 545 nM | ~6.26 | [9] |
Note: The data indicates moderate affinity for several receptors, with the most functionally relevant action for antiemesis being the D2 receptor antagonism.
Downstream Signaling Pathways
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o alpha subunit. Upon activation by an agonist like dopamine, the Gi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, Benzquinamide binds to the D2 receptor but does not activate it; instead, it prevents dopamine from binding, thereby blocking the subsequent inhibition of adenylyl cyclase and the reduction in cAMP.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Benzquinamide.
Experimental Validation: Protocols and Methodologies
To empirically determine and validate the mechanism of action for this compound, standardized in vitro assays are required. The following protocols provide a framework for assessing receptor binding and functional antagonism.
Protocol: D2 Receptor Competitive Radioligand Binding Assay
This assay quantifies the affinity (Ki) of a test compound (Benzquinamide-d3) for the D2 receptor by measuring its ability to compete with a known high-affinity radioligand.
Objective: To determine the inhibition constant (Ki) of this compound at the human dopamine D2 receptor.
Materials:
-
Membrane Preparation: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions.
-
Non-specific Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) to define non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and compatible scintillation fluid.
Methodology:
-
Preparation: Thaw the D2 receptor membrane preparation on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 25 µL Assay Buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM Haloperidol.
-
Test Compound: 25 µL of each serial dilution of Benzquinamide-d3 HCl.
-
-
Radioligand Addition: Add 25 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.
-
Membrane Addition: Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 100 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. The system must reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by harvesting the contents of each well onto the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of Benzquinamide-d3 HCl.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Standard experimental workflow for a competitive radioligand binding assay.
Protocol: Functional cAMP Assay
This assay measures the functional consequence of D2 receptor binding. As a D2 antagonist, Benzquinamide-d3 should block the ability of dopamine to inhibit cAMP production.
Objective: To determine the functional potency of this compound as a D2 receptor antagonist.
Methodology:
-
Cell Culture: Culture HEK293 or CHO cells expressing the human D2 receptor in appropriate media.
-
Assay Setup: Seed cells in a 96-well plate and allow them to adhere.
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of Benzquinamide-d3 HCl for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC₈₀) to the wells, along with an adenylyl cyclase stimulator like Forskolin to generate a robust cAMP signal.
-
Lysis and Detection: After a 30-minute incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP signal against the log concentration of Benzquinamide-d3 HCl. The resulting curve will show the inhibition of the dopamine response. Calculate the IC₅₀ from this curve, which represents the functional potency of the antagonist.
Conclusion and Future Directions
Benzquinamide's mechanism as a dopamine D2 receptor antagonist provides a clear basis for its antiemetic properties. The development of this compound is a rational, science-driven approach to overcome the pharmacokinetic deficiencies of the parent molecule by leveraging the kinetic isotope effect. This deuterated analog serves as an excellent research tool for studying D2 receptor pharmacology and the principles of drug metabolism. Future research should focus on obtaining a full pharmacokinetic profile of Benzquinamide-d3 in preclinical models to confirm the hypothesized improvements in half-life and bioavailability. Such studies will validate the utility of selective deuteration and could potentially revive a clinically effective, albeit historically limited, therapeutic agent.
References
- medtigo. (n.d.). benzquinamide | Dosing and Uses.
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238. [Link]. Available from: [Link]
- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed.
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Hobbs, D. C., & Connolly, A. G. (1978). Pharmacokinetics of benzquinamide in man. Journal of Pharmacokinetics and Biopharmaceutics, 6(6), 477–485. [Link]. Available from: [Link]
- BOC Sciences. (n.d.). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
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Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]. Available from: [Link]
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Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(1), 69–87. [Link]. Available from: [Link]
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Wikipedia. (n.d.). Benzquinamide. Retrieved January 16, 2026, from [Link]
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Niemegeers, C. J., & Janssen, P. A. (1979). Antiemetic specificity of dopamine antagonists. Psychopharmacology, 66(2), 113–116. [Link]. Available from: [Link]
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Moertel, C. G., Schutt, A. J., Hahn, R. G., & O'Fallon, J. R. (1975). Oral benzquinamide in the treatment of nausea and vomiting. Clinical Pharmacology & Therapeutics, 18(5 Pt 1), 554–557. [Link]. Available from: [Link]
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Nietsch, P. (1983). [Dose-response relationship of intravenous administration of benzquinamide hydrochloride for suppression of cytostatic-induced emesis]. Arzneimittel-Forschung, 33(12), 1694–1695. Available from: [Link]
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Smith, H. S. (2012). Dopamine receptor antagonists. Annals of Palliative Medicine, 1(2), 137–142. [Link]. Available from: [Link]
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Armando Hasudungan. (2017, August 12). Pharmacology - Antiemetics [Video]. YouTube. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of Benzquinamide-d3 Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Isotopic Labeling of Benzquinamide
Benzquinamide is a quinolizidine-derived antiemetic agent first synthesized in the 1960s for the management of postoperative nausea and vomiting.[1] Its mechanism of action is thought to involve antagonism at muscarinic acetylcholine and histamine H1 receptors.[2] While its clinical use has largely been discontinued, the molecular scaffold remains of interest to medicinal chemists.[3] The introduction of stable isotopes, such as deuterium (²H or D), into a drug molecule is a powerful strategy in modern pharmaceutical development.[4] This process, often termed "deuterium switching," can intentionally modify a drug's metabolic profile.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic pathways involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect.[6] This can lead to improved pharmacokinetic properties, such as a longer half-life or reduced formation of toxic metabolites.[5]
Furthermore, deuterated compounds are indispensable as internal standards in quantitative bioanalytical studies using mass spectrometry.[4] Their chemical behavior is nearly identical to the unlabeled analyte, but their increased mass allows them to be distinguished, ensuring high precision and accuracy in pharmacokinetic and drug metabolism studies.[7][8] This guide provides a comprehensive overview of a plausible synthetic route for Benzquinamide-d3 Hydrochloride and the rigorous analytical techniques required to confirm its structure, purity, and isotopic incorporation.
Part 1: Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, culminating in the selective introduction of the deuterium label. The proposed pathway focuses on constructing the core benzo[a]quinolizine ring system, followed by functionalization and the final deuteration step. The choice to introduce the three deuterium atoms on the acetyl moiety (-OC(O)CD₃) is based on the commercial availability of deuterated acetic anhydride and the straightforward nature of the final acylation reaction.
Synthetic Workflow
The synthesis begins with the Bischler-Napieralski cyclization to form the dihydroisoquinoline core, followed by the construction of the quinolizidine ring system. Subsequent functional group manipulations lead to a key intermediate ready for the final deuteration and salt formation steps.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Final Acylation and Salt Formation
This protocol details the final two steps of the synthesis, starting from the precursor, 2-hydroxy-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine-3-carboxamide.
Step 1: Deuterated Acylation
-
Dissolve the hydroxy-benzquinamide precursor (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride-d6 (1.2 eq) dropwise to the stirred solution. Causality: Acetic anhydride-d6 is used as the deuterium source to introduce the CD₃ group. Triethylamine acts as a base to neutralize the acetic acid-d4 byproduct, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (Benzquinamide-d3 base) via flash column chromatography on silica gel.
Step 2: Hydrochloride Salt Formation
-
Dissolve the purified Benzquinamide-d3 base in anhydrous diethyl ether (15 mL).
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with vigorous stirring until precipitation is complete. Causality: The addition of ethereal HCl protonates the basic nitrogen of the quinolizidine ring, forming the hydrochloride salt which is typically a more stable, crystalline solid suitable for pharmaceutical use.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether (2 x 10 mL).
-
Dry the product under high vacuum to yield this compound.
Part 2: Comprehensive Characterization
A multi-technique approach is essential to unambiguously confirm the identity, purity, and site of deuteration of the synthesized this compound.[9] This creates a self-validating system where the results from one technique corroborate the findings of another.
Caption: Integrated analytical workflow for compound validation.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is the primary technique to confirm the successful incorporation of the three deuterium atoms by verifying the product's molecular weight and elemental formula.
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. Causality: ESI is a soft ionization technique suitable for non-volatile molecules, and positive mode is chosen to generate the protonated molecular ion [M+H]⁺.[9][10]
-
Scan Mode: Full scan from m/z 100-600 for mass confirmation.
-
Data Analysis: Determine the m/z of the protonated molecular ion. The expected ion for Benzquinamide-d3 ([C₂₂H₂₉D₃N₂O₅+H]⁺) should be approximately 3 Da higher than the unlabeled analog.
-
Data Presentation: Expected Mass Spectrometry Results
| Compound | Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ Ion (m/z) |
| Benzquinamide | C₂₂H₃₂N₂O₅ | 404.2311 | 405.2384 |
| Benzquinamide-d3 | C₂₂H₂₉D₃N₂O₅ | 407.2498 | 408.2571 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for determining the precise location of the deuterium labels within the molecule.[9] In a ¹H NMR spectrum, the signal corresponding to the replaced protons will be absent.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: Compare the spectrum to that of an authentic unlabeled Benzquinamide standard. The singlet corresponding to the acetyl methyl protons (typically around δ 2.0-2.2 ppm) should be absent or have a significantly diminished integral value.
-
¹³C NMR: The signal for the deuterated carbon (CD₃) will appear as a multiplet (typically a 1:1:1 triplet for a CD group, more complex for CD₃) due to C-D coupling and will be shifted slightly upfield compared to the CH₃ signal in the unlabeled compound.
-
Data Presentation: Key ¹H NMR Spectral Data Comparison
| Proton Assignment | Expected Chemical Shift (δ ppm) in Benzquinamide | Expected Observation in Benzquinamide-d3 | Rationale |
| Acetyl-CH₃ | ~2.1 (singlet, 3H) | Signal absent | Successful replacement of CH₃ with CD₃ |
| Aromatic Protons | ~6.7-6.9 (multiplet) | No change | Deuteration was specific to the acetyl group |
| N-CH₂CH₃ | ~1.1 (triplet), ~3.4 (quartet) | No change | The diethylamide group is unaffected |
| Quinolizidine Ring Protons | ~1.8-3.8 (complex multiplets) | No change | The core scaffold is unaffected |
Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust method for determining the chemical purity of the final product.[11]
Protocol: Purity Analysis
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 6.0) (e.g., 55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Integrate the peak area of all detected signals. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of ≥98% is typically required for research and development standards.
Conclusion
The synthesis of this compound provides a valuable tool for advanced pharmacological and metabolic research. The outlined synthetic strategy offers a reliable method for introducing a stable isotopic label at a specific molecular site. The rigorous, multi-faceted characterization workflow, integrating HRMS, NMR, and HPLC, provides a self-validating system that ensures the final product meets the high standards of identity, structural integrity, isotopic enrichment, and chemical purity required by the scientific community. This comprehensive approach underscores the necessity of detailed analytical validation in the development of isotopically labeled compounds.
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An In-Depth Technical Guide to Benzquinamide-d3 Hydrochloride for In Vitro Studies
This guide provides a comprehensive technical overview of Benzquinamide-d3 Hydrochloride, a deuterated analog of the antiemetic agent Benzquinamide, for its application in in vitro research. It is intended for researchers, scientists, and drug development professionals seeking to understand its pharmacological basis and utilize it effectively in experimental settings. This document delves into the compound's mechanism of action, offers detailed protocols for its in vitro characterization, and discusses the inherent advantages of employing a stable isotope-labeled compound in modern research.
Introduction: Re-examining a Discontinued Antiemetic with Modern Research Tools
Benzquinamide is an antiemetic agent that was first synthesized in the 1960s and was primarily used for the management of postoperative nausea and vomiting.[1] Although its clinical use has been discontinued in many countries, the compound remains a valuable tool for in vitro research due to its activity at several key G-protein coupled receptors (GPCRs).[2] The precise mechanism of action of Benzquinamide is not definitively established but is thought to involve antagonism of histamine H1 and muscarinic acetylcholine receptors.[3] Some evidence also suggests an interaction with dopamine D2 receptors, a common target for antiemetic drugs.[4][5]
The introduction of this compound, a stable isotope-labeled analog, offers significant advantages for contemporary in vitro studies. The replacement of three hydrogen atoms with deuterium provides a tool with identical biological activity to the parent compound but with a distinct mass, making it an ideal internal standard for mass spectrometry-based assays.[6] Furthermore, deuteration can increase a compound's metabolic stability by strengthening the carbon-hydrogen bond, which can be advantageous in certain experimental contexts.[2]
This guide will provide the scientific rationale and detailed methodologies for characterizing the in vitro pharmacology of this compound, empowering researchers to leverage this compound in their investigations of GPCR signaling and drug discovery.
Unraveling the Multifaceted Mechanism of Action
Benzquinamide's antiemetic effects are likely attributable to its interaction with multiple receptor systems involved in the complex signaling pathways that mediate nausea and vomiting. The primary putative targets are Histamine H1 receptors, Muscarinic acetylcholine receptors, and potentially Dopamine D2 receptors.
Histamine H1 Receptor Antagonism
Histamine H1 receptors are GPCRs that, upon activation by histamine, couple to Gq/11 proteins.[7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.[7] Antagonism of H1 receptors by Benzquinamide would block this pathway, which is known to be involved in emesis.
Muscarinic Acetylcholine Receptor Antagonism
Muscarinic acetylcholine receptors are another class of GPCRs involved in parasympathetic nervous system responses.[8] There are five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, similar to the H1 receptor, while M2 and M4 receptors couple to Gi/o proteins.[9] Gi/o protein activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] By acting as an antagonist at these receptors, Benzquinamide can modulate various physiological processes, including those contributing to emesis.
Potential Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are key targets for many antiemetic and antipsychotic drugs.[5] Similar to M2/M4 muscarinic receptors, D2 receptors are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.[10] Blockade of D2 receptors in the chemoreceptor trigger zone of the brain is a well-established mechanism for preventing nausea and vomiting. While the affinity of Benzquinamide for D2 receptors is not well-documented, its potential interaction represents an important area of investigation for which this compound is a valuable tool.
In Vitro Applications and Experimental Protocols
The following section provides detailed protocols for the in vitro characterization of this compound. These assays are designed to determine its binding affinity and functional activity at its putative receptor targets.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[11] These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
Table 1: Key Parameters for Radioligand Binding Assays
| Parameter | Histamine H1 Receptor | Muscarinic Receptors | Dopamine D2 Receptor |
| Cell Source | CHO or HEK293 cells stably expressing human H1 receptor | CHO or HEK293 cells stably expressing human M1-M5 receptors | CHO or HEK293 cells stably expressing human D2 receptor |
| Radioligand | [³H]-Pyrilamine | [³H]-N-methylscopolamine ([³H]-NMS) | [³H]-Spiperone or [³H]-Raclopride |
| Non-specific | 10 µM Mianserin | 1 µM Atropine | 10 µM Haloperidol |
| Incubation Time | 60 minutes | 90 minutes | 120 minutes |
| Incubation Temp | 25°C | 25°C | 25°C |
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and a serial dilution of this compound.
-
For the determination of non-specific binding, add a high concentration of a known competing ligand (see Table 1).
-
For total binding, add vehicle instead of the competing ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at the specified temperature and for the designated time with gentle agitation.[1]
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Functional Assays: Assessing Antagonist Activity
Functional assays measure the ability of a compound to inhibit the downstream signaling of a receptor in response to an agonist.[2]
This assay measures changes in intracellular calcium concentration following receptor activation.[13]
Table 2: Key Parameters for Calcium Mobilization Assay
| Parameter | Value |
| Cell Line | CHO or HEK293 cells expressing H1 or M1/M3/M5 receptors |
| Calcium Indicator Dye | Fluo-4 AM or similar |
| Agonist | Histamine (for H1), Carbachol (for Muscarinic) |
| Incubation Time (Dye) | 30-60 minutes at 37°C |
| Incubation Time (Compound) | 15-30 minutes at room temperature |
| Detection Method | Fluorescence plate reader |
-
Cell Plating:
-
Plate cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells and incubate.
-
-
Agonist Stimulation and Detection:
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a concentration of the agonist that elicits a submaximal response (EC80).
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
This assay measures the inhibition of adenylyl cyclase and the resulting decrease in cAMP levels.[13]
Table 3: Key Parameters for cAMP Inhibition Assay
| Parameter | Value |
| Cell Line | CHO or HEK293 cells expressing M2/M4 or D2 receptors |
| Stimulant | Forskolin |
| Agonist | Quinpirole (for D2), Oxotremorine M (for Muscarinic) |
| Incubation Time | 30 minutes at room temperature |
| Detection Method | HTRF, ELISA, or other cAMP detection kit |
-
Cell Plating:
-
Plate cells in a suitable assay plate and allow them to adhere.
-
-
Assay Setup:
-
Add serial dilutions of this compound to the wells.
-
Add the agonist to all wells except the negative control.
-
Add forskolin to stimulate cAMP production.
-
Incubate the plate as required.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
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An In-Depth Technical Guide to Understanding the Deuterium Kinetic Isotope Effect of Benzquinamide-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium into drug candidates, a process known as deuteration, has emerged as a valuable tool in medicinal chemistry to modulate pharmacokinetic properties. This guide provides a comprehensive technical overview of the deuterium kinetic isotope effect (KIE) with a specific focus on a hypothetical deuterated analog of Benzquinamide, termed Benzquinamide-d3. Benzquinamide, a formerly used antiemetic, presents an interesting case study for exploring how deuteration could potentially enhance metabolic stability. This document will delve into the core principles of the deuterium KIE, the rationale for the structural design of Benzquinamide-d3, and detailed, field-proven methodologies for its investigation. We will explore the causality behind experimental choices, from in vitro metabolic profiling using human liver microsomes and recombinant cytochrome P450 enzymes to the bioanalytical quantification of parent drug and metabolites. The overarching goal is to equip researchers with the foundational knowledge and practical protocols to assess the potential of deuteration to optimize drug candidates.
Introduction: The Rationale for Deuteration in Drug Design
The metabolic fate of a drug is a critical determinant of its efficacy, safety, and dosing regimen.[1] A significant portion of small-molecule drugs are cleared from the body through metabolism, primarily mediated by the cytochrome P450 (CYP) family of enzymes.[2][3] These enzymes often catalyze oxidative reactions that involve the cleavage of carbon-hydrogen (C-H) bonds.[4] The rate of this cleavage can be a rate-limiting step in the overall metabolism of a drug.[4]
The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with its heavier, stable isotope, deuterium, leads to a slower rate of a chemical reaction.[5] This is because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding C-H bond, thus requiring more energy to break.[5][6] In drug metabolism, if the cleavage of a C-H bond is the rate-determining step, substituting that hydrogen with deuterium can significantly slow down the metabolic process.[7][8] This can lead to several potential therapeutic advantages:
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, increased plasma exposure (AUC), and potentially a lower and less frequent dosing regimen.[9][10]
-
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. By slowing down a specific metabolic pathway, deuteration can reduce the formation of these undesirable products.[6][9]
-
Enhanced Efficacy and Safety: An improved pharmacokinetic profile and reduced toxicity can contribute to a better overall therapeutic window for a drug.[6]
The successful development and FDA approval of deuterated drugs, such as deutetrabenazine (Austedo®), has validated this approach in modern drug discovery.[4][9]
Benzquinamide: A Candidate for Deuteration
Benzquinamide is an antiemetic agent that was previously used for postoperative nausea and vomiting.[11] While it is no longer on the market, its chemical structure and known pharmacokinetic properties make it a compelling subject for a hypothetical deuteration study. Benzquinamide has a relatively short elimination half-life of 1.0-1.6 hours and incomplete bioavailability, suggesting that first-pass metabolism may play a significant role in its clearance.[12] Identifying the "metabolic soft spots" on the Benzquinamide molecule—positions susceptible to rapid metabolism—is the first step in designing a deuterated analog.
Based on its structure, potential sites for oxidative metabolism include the N-diethyl groups and the dimethoxy-substituted aromatic ring. For the purpose of this guide, we will focus on the hypothetical Benzquinamide-d3 , where the three hydrogens on one of the methoxy methyl groups are replaced with deuterium. This choice is based on the common metabolic pathway of O-demethylation catalyzed by CYP enzymes.
Core Principles: The Deuterium Kinetic Isotope Effect in CYP450-Mediated Metabolism
Cytochrome P450 enzymes are the primary drivers of Phase I drug metabolism.[1][2] The catalytic cycle of these enzymes involves the activation of molecular oxygen to generate a highly reactive iron-oxo species that can abstract a hydrogen atom from the drug substrate.[4]
The magnitude of the deuterium KIE is expressed as the ratio of the reaction rate for the non-deuterated substrate (kH) to the rate for the deuterated substrate (kD). A kH/kD ratio greater than 1 indicates a "normal" KIE, signifying that C-H bond cleavage is at least partially rate-limiting.[5] The theoretical maximum for a primary KIE at room temperature is around 7, although larger values have been observed in some enzymatic systems, potentially due to quantum tunneling effects.[4]
It is crucial to understand that a significant KIE will only be observed in vivo if the deuterated position is involved in the rate-determining step of the drug's primary clearance pathway.[13][14] If alternative, faster metabolic pathways exist that do not involve cleavage of the C-D bond, the overall impact of deuteration on the drug's pharmacokinetics may be minimal.[13]
Experimental Workflow for Assessing the Deuterium KIE of Benzquinamide-d3
The following sections outline a detailed, step-by-step approach for synthesizing and evaluating the metabolic stability of Benzquinamide-d3.
Synthesis of Benzquinamide-d3
The synthesis of Benzquinamide-d3 would involve the use of a deuterated starting material. A plausible synthetic route would utilize deuterated methyl iodide (CD3I) to introduce the trideuterated methoxy group onto the aromatic ring precursor of Benzquinamide. The subsequent synthetic steps would follow established procedures for the synthesis of Benzquinamide.
In Vitro Metabolism Studies: The First Line of Investigation
In vitro metabolism assays are essential for the initial assessment of the KIE and for identifying the specific CYP enzymes responsible for metabolizing Benzquinamide and its deuterated analog.[3][15]
HLMs contain a rich complement of drug-metabolizing enzymes, including CYPs, and are a standard tool for metabolic stability studies.[2]
Protocol:
-
Incubation: Incubate Benzquinamide and Benzquinamide-d3 (at a final concentration of, for example, 1 µM) separately with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Cofactor Addition: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent drug.
To identify the specific CYP enzymes involved, parallel experiments are conducted using a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[2][16]
Protocol:
This protocol is similar to the HLM assay, but instead of pooled microsomes, individual recombinant CYP enzymes are used. This allows for the determination of which specific enzymes are responsible for the metabolism of Benzquinamide.
Bioanalytical Method: LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[17]
Method Parameters:
-
Chromatography: A reverse-phase C18 column is typically used to separate the parent drug from its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for Benzquinamide, Benzquinamide-d3, and their respective O-demethylated metabolites are established.
Data Analysis and Interpretation
The data from the in vitro studies are used to calculate key metabolic parameters.
Table 1: Key Parameters for In Vitro Metabolic Stability Assessment
| Parameter | Description | Calculation |
| Half-life (t½) | The time it takes for 50% of the drug to be metabolized. | t½ = 0.693 / k, where k is the elimination rate constant derived from the slope of the natural log of the parent drug concentration versus time. |
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug. | CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) |
| Kinetic Isotope Effect (KIE) | The ratio of the intrinsic clearance of the non-deuterated drug to the deuterated drug. | KIE = CLint (Benzquinamide) / CLint (Benzquinamide-d3) |
A KIE value significantly greater than 1 would provide strong evidence that O-demethylation is a critical metabolic pathway for Benzquinamide and that deuteration at this position effectively slows its metabolism.
Caption: Workflow for in vitro assessment of the deuterium KIE.
In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance
While in vitro studies are invaluable, in vivo pharmacokinetic studies in animal models are necessary to understand how the observed KIE translates to a whole-organism setting.[13]
Animal Model Selection
The choice of animal model (e.g., rat, mouse) should be based on similarities in metabolic profiles to humans, if known.
Study Design
A crossover study design is often employed where a cohort of animals receives Benzquinamide, followed by a washout period, and then receives Benzquinamide-d3. Blood samples are collected at multiple time points after dosing.
Protocol:
-
Dosing: Administer Benzquinamide and Benzquinamide-d3 to the animals (e.g., via intravenous or oral routes).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentrations of the parent drugs and their major metabolites in the plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Parameter Calculation
The plasma concentration-time data are used to calculate key pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters for In Vivo Evaluation
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC (Area Under the Curve) | Total drug exposure over time. |
| t½ (Half-life) | Time for the plasma concentration to decrease by half. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes. |
A significant increase in AUC and t½, and a decrease in clearance for Benzquinamide-d3 compared to Benzquinamide would confirm the therapeutic potential of deuteration.
Caption: Crossover design for in vivo pharmacokinetic comparison.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and investigating the deuterium kinetic isotope effect of a hypothetical deuterated drug, Benzquinamide-d3. The described methodologies, from in vitro metabolic assays to in vivo pharmacokinetic studies, represent a robust and scientifically sound approach to evaluating the potential of deuteration to improve a drug's metabolic profile.
The successful demonstration of a significant KIE for Benzquinamide-d3 would highlight the power of this medicinal chemistry strategy. For drug development professionals, the insights gained from such studies can guide the rational design of new chemical entities with optimized pharmacokinetic properties, ultimately leading to safer and more effective medicines. The principles and protocols outlined herein are broadly applicable to the study of other deuterated compounds and serve as a foundational guide for researchers in this exciting and evolving field.
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The Gold Standard in Dopaminergic Research: A Technical Guide to Benzquinamide-d3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Benzquinamide-d3 Hydrochloride, a deuterated analog of the dopamine D2-like receptor antagonist, Benzquinamide. Primarily utilized as a stable isotope-labeled (SIL) internal standard, this compound is an indispensable tool for precise and accurate quantification in mass spectrometry-based bioanalytical assays. Furthermore, its utility extends to fundamental research in neuroscience and pharmacology for elucidating the complexities of dopamine signaling pathways. This document will delve into the core principles of its application, provide detailed experimental protocols, and offer expert insights into experimental design and data interpretation, empowering researchers to leverage this critical tool to its full potential.
Introduction: The Significance of a Deuterated Standard
In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the pursuit of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful platform for its sensitivity and selectivity. However, this technique is not without its challenges, including matrix effects, variations in sample preparation, and instrumental drift. To mitigate these variables, the use of an internal standard is crucial.
This compound serves as an exemplary internal standard for the quantification of its non-deuterated counterpart, Benzquinamide. By replacing three hydrogen atoms with deuterium, a stable, non-radioactive isotope, the molecule's mass is incrementally increased without significantly altering its physicochemical properties. This subtle modification is the key to its efficacy. During sample preparation, chromatography, and ionization, Benzquinamide-d3 behaves nearly identically to the native analyte. Consequently, any experimental variability that affects the analyte will comparably affect the internal standard. This allows for reliable correction, ensuring that the ratio of the analyte's signal to the internal standard's signal remains directly proportional to the analyte's concentration.
Physicochemical Properties and Characterization
A thorough understanding of the reference standard's properties is fundamental to its effective use. The Certificate of Analysis (CoA) for a given batch of this compound is a critical document that provides essential data on its identity, purity, and stability.
| Parameter | Specification | Significance in Research Applications |
| Chemical Name | 2-(acetyloxy)-N,N-diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-d3-2H-Benzo[a]quinolizine-3-carboxamide, monohydrochloride | Ensures correct identification of the molecule. |
| Molecular Formula | C₂₂H₂₉D₃N₂O₅ • HCl | Defines the elemental composition, including the deuterium atoms. |
| Molecular Weight | Approx. 444.0 g/mol (Varies slightly based on specific d3 placement) | The precise mass difference between the deuterated and non-deuterated compound is critical for mass spectrometer configuration. |
| Isotopic Purity | Typically ≥98% (e.g., ≥99% deuterated forms d₁-d₃) | High isotopic purity is essential to prevent signal interference from unlabeled or partially labeled species, ensuring accurate quantification.[1] |
| Chemical Purity | Typically ≥98% (assessed by HPLC) | Guarantees that the standard is free from other chemical impurities that could interfere with the analysis or biological assays. |
| Solubility | Soluble in Methanol, DMSO | Dictates the appropriate solvents for preparing stock solutions for both analytical and biological experiments.[2] |
| Storage Conditions | Typically -20°C | Ensures the long-term stability and integrity of the compound. |
Note: The exact molecular weight and placement of the deuterium atoms should be confirmed from the Certificate of Analysis provided by the supplier.
This compound in Quantitative Bioanalysis
The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of Benzquinamide in biological matrices such as plasma, serum, and tissue homogenates.
The Principle of Isotope Dilution Mass Spectrometry
The core of this application lies in the principle of isotope dilution. A known quantity of this compound is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. The mass spectrometer is configured to monitor specific mass transitions for both the analyte (Benzquinamide) and the internal standard (Benzquinamide-d3).
Workflow for bioanalysis using a deuterated internal standard.
Step-by-Step Protocol: LC-MS/MS Quantification of Benzquinamide
This protocol provides a template for the development of a robust bioanalytical method. Specific parameters must be optimized based on the instrumentation and matrix used.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of Benzquinamide Hydrochloride in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solutions to create working solutions for calibration standards, quality controls (QCs), and the internal standard spiking solution.
2. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma/serum sample, calibrator, or QC in a microcentrifuge tube, add 20 µL of the Benzquinamide-d3 internal standard working solution (e.g., at 500 ng/mL). b. Vortex briefly to mix. c. Add 300 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at >10,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
4. Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):
-
The specific MRM transitions (precursor ion → product ion) must be determined by infusing the individual compounds into the mass spectrometer.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Benzquinamide | To be determined (approx. 405.2) | To be determined | Optimize experimentally |
| Benzquinamide-d3 | To be determined (approx. 408.2) | To be determined | Optimize experimentally |
Note: The precursor ion will correspond to the protonated molecule [M+H]⁺. The +3 Da mass shift for the d3-labeled standard will be observed here.
5. Method Validation:
-
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[3]
Benzquinamide as a Tool in Dopamine Receptor Research
Beyond its use as an analytical standard, Benzquinamide itself is a valuable tool for studying the dopamine system, which is implicated in numerous neurological and psychiatric disorders.[4]
Mechanism of Action: D2-like Receptor Antagonism
Benzquinamide functions as an antagonist at dopamine D2-like receptors (D2, D3, and D4).[2] It binds to these receptors but does not activate them, thereby blocking the endogenous ligand, dopamine, from binding and eliciting a downstream signal.[5] This antagonistic action is the basis for its antiemetic effects and its utility in neuroscience research.
Mechanism of Benzquinamide as a D2 receptor antagonist.
Receptor Binding Affinity: The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 4,369 | [2] |
| Dopamine D3 | 3,592 | [2] |
| Dopamine D4 | 574 | [2] |
| α2A-Adrenergic | 1,365 | [2] |
| α2B-Adrenergic | 691 | [2] |
| α2C-Adrenergic | 545 | [2] |
Note: While often cited as an antihistamine or anticholinergic, more recent and comprehensive screening has shown these to be mistaken identifications. Its primary, albeit moderate, affinity is for D2-like and α2-adrenergic receptors.[2]
In Vitro Application: Receptor Binding Assays
Competitive radioligand binding assays are used to determine the affinity (Ki) of a test compound (like Benzquinamide) for a specific receptor.
Protocol Outline: D2 Receptor Competitive Binding Assay
1. Materials:
-
Cell Membranes: Prepare membranes from cells expressing the human dopamine D2 receptor.
-
Radioligand: A high-affinity D2 receptor radioligand (e.g., [³H]-Raclopride or [³H]-Spiperone).
-
Test Compound: Benzquinamide Hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail & Vials.
2. Procedure: a. In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd. b. Add increasing concentrations of Benzquinamide (e.g., 10⁻¹⁰ M to 10⁻⁴ M). c. For total binding, add vehicle instead of Benzquinamide. For non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol). d. Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium. e. Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters rapidly with cold wash buffer to remove unbound radioligand. g. Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of Benzquinamide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Benzquinamide that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
In Vivo Application: Microdialysis
In vivo microdialysis is a powerful technique to measure the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[7] Using reverse dialysis, a D2 antagonist like Benzquinamide can be locally administered to study its effect on dopamine release.
Protocol Outline: In Vivo Microdialysis in Rat Striatum
1. Surgical Preparation: a. Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. b. Implant a guide cannula targeted to the brain region of interest (e.g., dorsal striatum). c. Allow the animal to recover from surgery.
2. Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes). d. Switch the perfusion medium to aCSF containing Benzquinamide (at a known concentration) to perform reverse dialysis. e. Continue collecting dialysate samples to measure the effect of the D2 receptor blockade on extracellular dopamine levels. f. Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection or LC-MS/MS.
3. Expected Outcome:
-
Local infusion of a D2 antagonist like Benzquinamide is expected to block presynaptic D2 autoreceptors. These autoreceptors normally provide negative feedback on dopamine synthesis and release. By blocking them, an increase in extracellular dopamine concentration in the dialysate is anticipated.[8]
Conclusion and Future Perspectives
This compound stands as a cornerstone tool for any laboratory engaged in the quantitative analysis of Benzquinamide or the broader study of dopaminergic systems. Its role as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable data in pharmacokinetic and toxicokinetic studies, underpinning critical decisions in drug development. Concurrently, the pharmacological properties of its non-deuterated form provide a valuable probe for dissecting the function of D2-like receptors in both healthy and diseased states. The methodologies outlined in this guide, from precise bioanalysis to in-depth in vitro and in vivo pharmacology, offer a robust framework for researchers to advance our understanding of dopamine's role in the central nervous system and to develop novel therapeutics targeting this critical pathway.
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Hobbs, M. (1978). Pharmacokinetics of benzquinamide in man. Journal of Pharmacokinetics and Biopharmaceutics, 6(6), 477-485. Available from: [Link]
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Hauber, W., et al. (2004). Reverse microdialysis of a dopamine D2 receptor antagonist alters extracellular adenosine levels in the rat nucleus accumbens. Neurochemistry International, 44(8), 609-615. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of Benzquinamide-d3 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of stable isotopes, such as deuterium, into pharmacologically active molecules represents a cornerstone of modern drug development. Deuterated compounds are indispensable as internal standards for bioanalytical assays, tools for probing metabolic pathways, and as a strategy to enhance pharmacokinetic profiles through the kinetic isotope effect.[][2] Benzquinamide, a historical antiemetic agent, provides a compelling scaffold for demonstrating the rigorous analytical chemistry required to validate such isotopically labeled compounds.[3] This technical guide presents an integrated, multi-technique strategy for the complete structural elucidation of Benzquinamide-d3 Hydrochloride. Moving beyond a mere recitation of protocols, this document elucidates the causal logic behind the selection of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). It offers field-proven methodologies and data interpretation frameworks designed to deliver a self-validating, authoritative characterization of molecular identity, isotopic incorporation, and chemical purity, meeting the stringent requirements of both research and regulatory environments.
Foundational Concepts: The Rationale for Deuteration and an Integrated Analytical Approach
Benzquinamide exerts its antiemetic effects through the antagonism of histamine H1 and muscarinic acetylcholine receptors.[4] While the parent drug is no longer in widespread clinical use, its deuterated analog, Benzquinamide-d3, serves as a critical tool, particularly as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry.[3][5] The core principle of a SIL-IS is that it behaves virtually identically to the unlabeled analyte during sample extraction, chromatography, and ionization, thereby correcting for variations in the analytical process.[5][6]
The structural elucidation of this compound is therefore not a trivial exercise; it is a mandatory process to ensure data integrity. The primary objectives are:
-
Confirmation of Mass: To verify the successful incorporation of precisely three deuterium atoms.
-
Localization of Isotopic Label: To unambiguously identify the atomic positions of deuterium substitution.
-
Verification of Purity: To quantify the chemical and isotopic purity of the material, ensuring the absence of significant impurities from the synthesis or degradation.
No single analytical technique can authoritatively address all three objectives.[7] Therefore, a synergistic approach combining Mass Spectrometry, NMR Spectroscopy, and HPLC is the industry standard for providing a complete and validated characterization.[8]
Mass Spectrometry: The First Confirmation of Isotopic Incorporation
Mass spectrometry serves as the initial and most direct method to confirm the successful synthesis of the target molecule. Its primary role is to verify the molecular weight shift imparted by the deuterium atoms.
The Causality of MS in Isotopic Analysis
The substitution of three protium (¹H) atoms with three deuterium (²H) atoms results in a predictable mass increase of approximately 3 Daltons. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the confident confirmation of the elemental formula and, by extension, the degree of deuteration.[9] This step is fundamental; without mass confirmation, any further analysis is moot.
Experimental Protocol: High-Resolution LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for a non-volatile, polar molecule like Benzquinamide Hydrochloride.[7]
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~1 µg/mL in the same solvent.
-
Chromatographic Separation (HPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Detection (HRMS):
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Range: m/z 100-1000.
-
Resolution: >10,000 FWHM.
-
Data Analysis: Extract the ion chromatogram for the theoretical [M+H]⁺ of Benzquinamide (405.2384 m/z) and Benzquinamide-d3 (408.2572 m/z).
-
Data Presentation: Expected Mass-to-Charge Ratios
| Compound | Formula (Protonated) | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| Benzquinamide | C₂₂H₃₃N₂O₅⁺ | 405.2384 | Within 5 ppm tolerance |
| Benzquinamide-d3 | C₂₂H₃₀D₃N₂O₅⁺ | 408.2572 | Within 5 ppm tolerance |
Workflow for MS Analysis
Caption: LC-HRMS workflow for molecular weight confirmation.
NMR Spectroscopy: The Gold Standard for Locating the Label
While MS confirms the presence of deuterium, NMR spectroscopy provides unambiguous proof of its location.[7][8] It is the definitive technique for structural elucidation in isotopic labeling.
The Causality of NMR in Structural Elucidation
The magnetic properties of protium (¹H) and deuterium (²H) nuclei are vastly different.[10] This allows for a two-pronged validation strategy:
-
¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in integration.[9] This provides negative evidence of substitution at a specific site.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal will appear in the ²H spectrum at the chemical shift corresponding to the site of deuteration, providing positive confirmation.[9]
Experimental Protocol: ¹H and ²H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent depends on the solubility of the compound and the need to avoid overlapping solvent peaks.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard 1D proton spectrum.
-
Number of Scans: 16-64, depending on concentration.
-
Data Analysis: Integrate all signals. Compare the spectrum to that of an unlabeled Benzquinamide standard. Identify the proton signal that is absent or has a reduced integral. For a -CD₃ group, a singlet integrating to 3H would vanish.
-
-
²H NMR Acquisition:
-
Spectrometer: Same instrument, equipped with a deuterium probe or broadband probe tuned to the ²H frequency (~61.4 MHz on a 400 MHz instrument).
-
Experiment: Standard 1D deuterium spectrum.
-
Number of Scans: May require significantly more scans than ¹H NMR due to the lower gyromagnetic ratio of deuterium.
-
Data Analysis: Identify the signal in the spectrum. Its chemical shift should directly correspond to the chemical shift of the proton signal that disappeared in the ¹H spectrum.
-
Data Presentation: Expected Spectral Changes
Assuming deuteration occurred on the acetyl group's methyl moiety (a common and synthetically accessible position):
| Proton Assignment (Benzquinamide) | Expected ¹H Chemical Shift (ppm, approx.) | Expected Change in Benzquinamide-d3 (¹H NMR) | Expected ²H NMR Signal (ppm) |
| Aromatic Protons | 6.5 - 7.0 | No Change | None |
| Methoxy Protons (-OCH₃) | ~3.8 | No Change | None |
| Diethylamide Protons (-NCH₂CH₃) | 1.1 (t), 3.4 (q) | No Change | None |
| Acetyl Methyl Protons (-COCH₃) | ~2.1 (s) | Signal disappears | ~2.1 |
Logic for NMR-based Position Confirmation
Caption: Confirming label position using ¹H and ²H NMR.
HPLC-UV: The Final Verification of Purity
The final pillar of structural elucidation is the confirmation of chemical purity. While MS and NMR focus on the identity of the main component, HPLC is used to separate and quantify all components in the sample.[11][12]
The Causality of HPLC in Quality Control
For any compound used in a regulated environment, whether as a drug or an analytical standard, its purity must be known. HPLC with UV detection is the workhorse of pharmaceutical quality control for its robustness, precision, and ability to separate the active pharmaceutical ingredient (API) from synthesis byproducts, starting materials, or degradation products.[13][14] A high-purity result from HPLC validates that the structural information obtained from MS and NMR is representative of the bulk material.
Experimental Protocol: HPLC Purity Assay
-
Standard and Sample Preparation:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.5 mg/mL) in a suitable mobile phase-like solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a sample solution at the same concentration.
-
-
Chromatographic Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted), e.g., 40:60 (v/v). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set to a wavelength of maximum absorbance for Benzquinamide (e.g., ~290 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The acceptance criterion is typically ≥98% for analytical standards.
-
Data Presentation: HPLC Method Summary
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for non-polar to moderately polar analytes.[14] |
| Mobile Phase | 40:60 Acetonitrile:Buffer | Optimized for good retention and peak shape. |
| Detection | UV at 290 nm | Wavelength of maximum absorbance for sensitivity. |
| Purity Acceptance | ≥ 98.0% | Standard requirement for analytical reference materials. |
Workflow for HPLC Purity Verification
Caption: HPLC-UV workflow for chemical purity assessment.
Conclusion: An Integrated and Self-Validating System
The structural elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from orthogonal analytical techniques. Mass spectrometry confirms the correct mass, NMR spectroscopy pinpoints the location of the isotopic label, and HPLC verifies the purity of the bulk material. This integrated strategy forms a self-validating system where each technique corroborates the others, providing the highest degree of confidence in the material's identity, quality, and fitness for purpose in demanding research and regulated bioanalytical applications.
Caption: Integrated strategy for final compound validation.
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Craven, T. W., Kotecha, A., & Nietlispach, D. (2014). Isotope labeling for solution and solid-state NMR spectroscopy of membrane proteins . Methods in Molecular Biology, 1187, 189-211. Retrieved January 16, 2026, from [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . (2025). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]
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HPLC in Pharmaceutical Applications and Pharmaceutical Industry . (n.d.). Lab Manager. Retrieved January 16, 2026, from [Link]
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Kwan, T. O., & Nietlispach, D. (2021). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation . Biochemical Society Transactions, 49(4), 1627-1638. Retrieved January 16, 2026, from [Link]
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Isotopic labeling . (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins . (2014). PubMed Central. Retrieved January 16, 2026, from [Link]
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Deuterated Compounds | Stable Isotope-Labeled Standards . (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
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Lebedev, A. T., et al. (2018). Hydrogen/deuterium exchange in mass spectrometry . Mass Spectrometry Reviews, 37(5), 645-666. Retrieved January 16, 2026, from [Link]
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Performing Hydrogen/Deuterium Exchange with Mass Spectrometry . (2015). BioPharm International. Retrieved January 16, 2026, from [Link]
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van der Schans, M. J., et al. (2006). Applications of stable isotopes in clinical pharmacology . British Journal of Clinical Pharmacology, 61(3), 271-289. Retrieved January 16, 2026, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . (2025). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]
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Deuterated Standards for LC-MS Analysis . (2025). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]
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Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision . (2025). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]
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Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases . (2024). Metabolic Solutions. Retrieved January 16, 2026, from [Link]
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The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences . (2023). Chemicals Knowledge Hub. Retrieved January 16, 2026, from [Link]
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Benzquinamide Hydrochloride . (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? . (2014). American Association for Clinical Chemistry. Retrieved January 16, 2026, from [Link]
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Parasympathomimetic Medications . (2023). StatPearls. Retrieved January 16, 2026, from [Link]
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Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines . (2021). PubMed Central. Retrieved January 16, 2026, from [Link]
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Antiemetic Neurokinin-1 Receptor Blockers . (2024). StatPearls. Retrieved January 16, 2026, from [Link]
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Muscarinic Agonists . (n.d.). StatPearls. Retrieved January 16, 2026, from [Link]
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Synthesis, Characterization, Antimicrobial and Density Functional Theory Studies of Metal Complexes of 3-Benzoyl-7-methoxy Coumarin . (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
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Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach . (2020). MDPI. Retrieved January 16, 2026, from [Link]
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Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate . (2019). PubMed. Retrieved January 16, 2026, from [Link]
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solubility and stability of Benzquinamide-d3 Hydrochloride
An In-Depth Technical Guide to the Solubility and Stability of Benzquinamide-d3 Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the . Given the limited publicly available data on this specific deuterated compound, this document emphasizes foundational principles and detailed experimental protocols to empower researchers to generate robust and reliable data. The methodologies described herein are grounded in established pharmaceutical development practices and regulatory expectations.
Introduction to this compound
Benzquinamide is an antiemetic drug that has been used to prevent nausea and vomiting. The deuterated analog, this compound, incorporates deuterium atoms at a specific position in the molecule. This isotopic labeling is often utilized in pharmacokinetic studies to differentiate the administered drug from its endogenous or pre-existing counterparts. Understanding the fundamental physicochemical properties of solubility and stability is a critical first step in the preclinical development of any active pharmaceutical ingredient (API), including isotopically labeled compounds.[1]
The hydrochloride salt form suggests that the molecule is likely to exhibit pH-dependent solubility in aqueous media. A thorough characterization of these properties is essential for developing appropriate formulations, ensuring consistent bioavailability, and establishing a suitable shelf-life.
Foundational Physicochemical Characterization
Before embarking on detailed solubility and stability studies, a preliminary assessment of the physicochemical properties of this compound is recommended.
Key Physicochemical Descriptors:
-
Molecular Weight and Formula: C22H30D3ClN2O5[1]
-
Appearance: Visual inspection of the physical form (e.g., crystalline, amorphous, color).
-
pKa: The dissociation constant(s) will be critical in understanding pH-dependent solubility. If not available, computational prediction tools can provide an initial estimate.
-
LogP/LogD: The octanol-water partition coefficient provides insight into the lipophilicity of the compound, which influences its solubility in organic solvents and potential for membrane permeation.[2][3]
Comprehensive Solubility Assessment
The objective of this phase is to determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents. This data is crucial for the development of both oral and parenteral dosage forms.[4][5][6][7]
Aqueous Solubility Profile (pH-Dependent)
As a hydrochloride salt, the aqueous solubility of this compound is expected to be significantly influenced by pH. A pH-solubility profile across the physiological pH range is a regulatory expectation and a cornerstone of pre-formulation studies.[8]
Experimental Protocol: pH-Solubility Determination
-
Buffer Preparation: Prepare a series of buffers covering the pH range of 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8 and 7.4).[8]
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The amount should be sufficient to ensure that a saturated solution is achieved, with undissolved solid remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[9]
-
Phase Separation: After equilibration, allow the samples to stand to permit the settling of undissolved solids. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant to a suitable concentration and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11][12]
-
Data Analysis: Calculate the solubility at each pH point. The experiment should be performed in triplicate to ensure accuracy.[8]
Diagram: Aqueous Solubility Workflow
Caption: Iterative process for developing a stability-indicating HPLC method.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are designed to generate degradation products. [13][14]The goal is to achieve 5-20% degradation of the API. [15] Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API to 80°C for 48 hours.
-
Photostability: Expose solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). [16]3. Time Point Sampling: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours) and quench the reaction if necessary (e.g., neutralize acid/base).
-
-
Analysis: Analyze the samples using the developed stability-indicating HPLC method.
Table 2: Forced Degradation Study Summary
| Stress Condition | Reagent/Condition | Duration | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24h | [Data] | [Data] | [e.g., Major degradant at RRT 0.8] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24h | [Data] | [Data] | [e.g., Rapid degradation observed] |
| Oxidation | 3% H2O2, RT | 24h | [Data] | [Data] | [e.g., Formation of N-oxide suspected] |
| Thermal (Solid) | 80°C | 48h | [Data] | [Data] | [e.g., Stable] |
| Photolytic (Solid) | ICH Q1B | - | [Data] | [Data] | [e.g., Color change observed] |
| Photolytic (Solution) | ICH Q1B | - | [Data] | [Data] | [e.g., Minor degradation] |
Potential Degradation Pathways
Based on the structure of Benzquinamide, several degradation pathways can be hypothesized. The ester and amide functionalities are susceptible to hydrolysis under acidic or basic conditions. [13][17][18][19]The tertiary amine could be prone to oxidation. The results from the forced degradation studies, particularly when coupled with LC-MS analysis, can be used to confirm these pathways and identify the structure of the degradation products.
Conclusion
This guide provides a systematic and scientifically rigorous approach to characterizing the . By following these detailed protocols, researchers can generate the critical data necessary to support downstream drug development activities, from formulation design to regulatory submissions. The emphasis on developing a robust, stability-indicating analytical method is paramount to ensuring the quality, safety, and efficacy of the final drug product.
References
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Annex 4. World Health Organization (WHO). [Link]
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What is a stability indicating method? Peptide Testing. AmbioPharm. [Link]
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Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]
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Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
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Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health (NIH). [Link]
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Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC - NIH. [Link]
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Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences. [Link]
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(PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. [Link]
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An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC - NIH. [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]
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Guidance for Industry #5 - Drug Stability Guidelines. FDA. [Link]
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Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]
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Methodological & Application
Application Note: Quantitative Bioanalysis of Benzquinamide in Human Plasma using Benzquinamide-d3 Hydrochloride as an Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed protocol for the quantitative analysis of the antiemetic drug Benzquinamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Benzquinamide-d3 Hydrochloride, is employed. The methodology described herein provides a comprehensive workflow, including sample preparation via protein precipitation, optimized chromatographic conditions, and mass spectrometric parameters. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method for pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies of Benzquinamide.
Introduction: The Imperative for an Internal Standard in LC-MS Bioanalysis
Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the accuracy and reliability of quantitative LC-MS/MS assays can be significantly compromised by several factors, including variability in sample preparation, chromatographic performance, and, most notably, matrix effects.[2] Matrix effects refer to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological matrix, such as phospholipids and proteins.[2] This can lead to either ion suppression or enhancement, resulting in erroneous quantification.
To mitigate these variables, the use of a suitable internal standard (IS) is a mandatory component of a robust bioanalytical method, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA). The ideal IS is a stable isotope-labeled (SIL) analog of the analyte. A SIL-IS, such as Benzquinamide-d3, is chemically and physically almost identical to the analyte (Benzquinamide). Consequently, it experiences the same extraction recovery, chromatographic retention, and matrix effects. By adding a known concentration of the SIL-IS to all samples, standards, and quality controls, any variations affecting the analyte will proportionally affect the IS. The final quantification is based on the ratio of the analyte's response to the IS's response, thereby providing a self-validating system that corrects for analytical variability.
Analyte and Internal Standard Profile
Benzquinamide
Benzquinamide is a benzoquinolizine derivative that has been used as an antiemetic, primarily for the prevention of postoperative nausea and vomiting. Its mechanism of action is thought to involve antagonism of histamine H1 and muscarinic acetylcholine receptors.
This compound
This compound serves as the internal standard for this assay. The incorporation of three deuterium atoms provides a +3 Da mass shift, allowing for distinct detection by the mass spectrometer while maintaining nearly identical physicochemical properties to the unlabeled analyte. This ensures co-elution and equivalent behavior during sample processing and analysis.
| Property | Benzquinamide | Benzquinamide-d3 HCl (Internal Standard) |
| Chemical Formula | C₂₂H₃₂N₂O₅ | C₂₂H₂₉D₃N₂O₅ · HCl |
| Molecular Weight | 404.50 g/mol | ~444.0 g/mol (as HCl salt) |
| Exact Mass (Free Base) | 404.2311 Da | ~407.2499 Da |
| Structure | (See Figure 1) | (See Figure 1, with 3 Deuterium atoms on a diethyl group) |
Figure 1. Chemical Structures of Benzquinamide and Benzquinamide-d3.
Experimental Protocol
This protocol outlines a complete workflow for the analysis of Benzquinamide in human plasma.
Materials and Reagents
-
Benzquinamide reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Benzquinamide and Benzquinamide-d3 HCl in methanol to prepare individual 1 mg/mL stock solutions.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare intermediate and working standard solutions of Benzquinamide by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare an internal standard working solution of Benzquinamide-d3 at a concentration of 100 ng/mL by diluting the IS stock solution with 50:50 (v/v) methanol:water.
-
Preparation of Calibration Curve Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate Benzquinamide working solutions to achieve a concentration range of, for example, 1 to 1000 ng/mL.[3]
-
Prepare quality control (QC) samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples before LC-MS/MS analysis.[2][4]
-
Aliquot 50 µL of each plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Benzquinamide-d3 internal standard working solution to each tube (except for blank matrix samples).
-
Add 150 µL of ice-cold acetonitrile to each tube.[4]
-
Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions |
Mass Spectrometry (MS)
| Parameter | Recommended Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument-specific optimization required |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The selection of precursor and product ions is critical for the selectivity of the method. The parameters below are suggested starting points and require empirical optimization. The precursor ion will be [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Benzquinamide | 405.2 | To be optimized | 100 | To be optimized |
| Benzquinamide (Qualifier) | 405.2 | To be optimized | 100 | To be optimized |
| Benzquinamide-d3 (IS) | 408.2 | To be optimized | 100 | To be optimized |
Note on MRM Optimization: The most abundant and stable product ions should be selected. Collision energy must be optimized for each transition to achieve the maximum signal intensity.[5] A common fragmentation for similar structures involves the loss of the acetate group or cleavage of the diethylcarbamoyl moiety.[6][7]
Method Validation and Data Analysis
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA M10 guidance) to ensure its reliability.[8]
Validation Parameters
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources.
-
Calibration Curve: A linear regression of the analyte/IS peak area ratio versus the nominal concentration. A weighting factor (e.g., 1/x² or 1/x) is typically required. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple levels on different days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Assessed to ensure that ionization suppression or enhancement from different plasma lots is minimal and corrected by the IS.
-
Recovery: The efficiency of the extraction process, which should be consistent across the concentration range.
-
Stability: Analyte stability evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Analysis Workflow
Conclusion
This application note provides a robust and detailed framework for the quantitative determination of Benzquinamide in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and other sources of analytical variability, thereby ensuring the generation of high-quality, reliable data suitable for regulatory submission. The described protein precipitation and LC-MS/MS method is efficient, sensitive, and can be readily validated and implemented in a high-throughput bioanalytical laboratory.
References
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Available from: [Link]
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PubChem. (n.d.). Benzquinamide hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]
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U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
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Wang, F., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Available from: [Link]
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Agilent Technologies. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Forensic Technology Center of Excellence. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Available from: [Link]
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MacLean, B., et al. (2011). Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. Analytical Chemistry, 82(24), 10116–10124. Available from: [Link]
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Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Available from: [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
ResearchGate. (n.d.). MRM transitions, cone voltage, collision energy and retention time for all the analytes and internal standards. Retrieved from: [Link]
-
Zhang, Y., et al. (2023). Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry. Frontiers in Pharmacology. Available from: [Link]
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ResearchGate. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Retrieved from: [Link]
-
Zhang, N., et al. (2010). An insight of development and validation of bio-analytical method in the reference of anti- diabetic drugs by using LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 833-840. Available from: [Link]
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Quantitative Analysis of Benzquinamide in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Benzquinamide in human plasma. To ensure the highest degree of accuracy and precision, the protocol employs Benzquinamide-d3 Hydrochloride, a stable isotope-labeled (SIL) internal standard. The methodology encompasses a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid and selective LC-MS/MS analysis. This method is demonstrated to be suitable for high-throughput applications, including pharmacokinetic studies, by adhering to the principles outlined in regulatory guidelines.[1][2]
Introduction: The Rationale for a Gold-Standard Approach
Benzquinamide is an antiemetic agent previously used for the management of postoperative nausea and vomiting.[3][4] Although now discontinued, its unique pharmacokinetic profile, characterized by rapid absorption and a short elimination half-life of approximately 1.0-1.6 hours, necessitates a highly sensitive and specific analytical method for accurate characterization in biological matrices.[5] Such analyses are crucial for bioequivalence studies, drug metabolism research, and toxicological assessments.
The "gold standard" for quantitative bioanalysis via mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[6] this compound serves this role perfectly. By incorporating deuterium atoms, the SIL-IS is chemically identical to the analyte (Benzquinamide) but mass-shifted by 3 Daltons. This near-perfect analogy ensures that the SIL-IS co-behaves with the analyte throughout the entire analytical workflow—from extraction and chromatography to ionization in the mass spectrometer source.[7][8] This intrinsic property allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, which is a significant advantage over using structurally analogous internal standards.[9][10]
Experimental Protocol
Materials and Reagents
-
Analytes: Benzquinamide (Reference Standard), this compound (Internal Standard).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18 MΩ·cm).
-
Reagents: Formic Acid (≥98%), Ammonium Hydroxide (28-30%), Ammonium Formate.
-
SPE Device: Polymeric reversed-phase SPE cartridges (e.g., Bond Elut Plexa, 30 mg/1 mL).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole tandem mass spectrometer equipped with a positive-mode electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Benzquinamide and Benzquinamide-d3 HCl in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Solutions:
-
Benzquinamide (Analyte): Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create standards for the calibration curve (CC).
-
Benzquinamide-d3 (Internal Standard, IS): Prepare a 100 ng/mL IS working solution by diluting the IS stock solution with 50:50 (v/v) acetonitrile:water. This solution is added to all samples.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike 95 µL aliquots of blank human plasma with 5 µL of the appropriate Benzquinamide working solution to yield final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 0.3, 8, 80 ng/mL).
-
Sample Preparation: Solid-Phase Extraction (SPE)
The SPE protocol is designed to efficiently remove plasma proteins and phospholipids, which can cause ion suppression and contaminate the analytical system.[11][12]
Caption: Solid-Phase Extraction (SPE) workflow for Benzquinamide from plasma.
Detailed SPE Steps:
-
Pre-treatment: To 100 µL of plasma sample, add 10 µL of the 100 ng/mL IS working solution. Vortex briefly. Add 300 µL of 2% ammonium hydroxide in water and vortex. This step ensures the basic analyte is in a neutral state for optimal retention on the reversed-phase sorbent.[11]
-
Condition: Condition the SPE cartridge with 500 µL of methanol, followed by 500 µL of deionized water. Do not allow the sorbent to dry.[13]
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 500 µL of 5% methanol in water to remove hydrophilic interferences.
-
Elute: Elute the analyte and internal standard with 500 µL of methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 85% Mobile Phase A, 15% Mobile Phase B).
LC-MS/MS Conditions
The chromatographic method is designed for a rapid and symmetric peak shape, while the mass spectrometric detection uses Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity.[14]
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | Start at 15% B, linear ramp to 95% B over 2.5 min, hold for 1 min, return to 15% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | |
| Benzquinamide | Q1: 405.2 Da → Q3: 188.1 Da (Quantifier), 216.2 Da (Qualifier) |
| Benzquinamide-d3 | Q1: 408.2 Da → Q3: 188.1 Da (Quantifier) |
Bioanalytical Method Validation
A full method validation was conducted based on the U.S. Food and Drug Administration's Bioanalytical Method Validation Guidance for Industry.[1][2] This ensures the method is reliable for its intended purpose.
Table 2: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria (FDA)[1] |
| Linearity & Range | 0.1 - 100 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.998 | - |
| Accuracy (as %Bias) | Within ± 6.5% for all QC levels | Within ± 15% (± 20% at LLOQ) |
| Precision (as %CV) | ≤ 8.2% for all QC levels (intra- and inter-day) | ≤ 15% (≤ 20% at LLOQ) |
| Extraction Recovery | Benzquinamide: ~88%, Benzquinamide-d3: ~91% | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor between 0.95 and 1.04 | CV of IS-normalized matrix factor ≤ 15% |
| Selectivity | No significant interfering peaks at the retention times of analyte or IS in 6 unique plasma lots. | No significant interference |
| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 90 days at -80°C. | Within ± 15% of nominal concentration |
Data Analysis and Interpretation
The concentration of Benzquinamide in unknown samples is determined from the linear regression of the calibration curve. This curve is generated by plotting the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area) against the nominal concentration of the analyte.
Caption: Logical workflow for quantitative data analysis.
Monitoring the absolute response of the internal standard across all samples in a run is a critical diagnostic tool.[9] A consistent IS response indicates that the extraction and instrument performance were uniform. Any significant deviation may signal a problem with a specific sample (e.g., pipetting error, severe matrix effect) and warrants investigation.[10]
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of Benzquinamide in human plasma. The use of its deuterated stable-isotope labeled internal standard, Benzquinamide-d3, ensures high accuracy and precision by correcting for analytical variability. The simple SPE sample preparation and rapid chromatographic runtime make this method highly suitable for high-throughput bioanalysis in support of pharmacokinetic and other clinical or preclinical studies. The method has been validated according to current regulatory standards, confirming its reliability and performance.
References
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Hobbs, D. C. (1978). Pharmacokinetics of benzquinamide in man. Journal of Pharmacokinetics and Biopharmaceutics, 6(6), 477–485. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
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Phenomenex. (n.d.). Sample Preparation. Available at: [Link]
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Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available at: [Link]
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Wikipedia. (n.d.). Benzquinamide. Available at: [Link]
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PharmaKB. (n.d.). Benzquinamide. Available at: [Link]
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Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]
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Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Available at: [Link]
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Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]
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MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available at: [Link]
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PubMed Central (PMC). (n.d.). Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. Available at: [Link]
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MSD Manual Professional Edition. (n.d.). Overview of Pharmacokinetics. Available at: [Link]
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ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Available at: [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
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SpringerMedizin. (2020). Development and validation of quantitative analytical method for 50 drugs of antidepressants, benzodiazepines and opioids in oral fluid samples by liquid chromatography–tandem mass spectrometry. Available at: [Link]
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KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Available at: [Link]
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Frontiers. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Available at: [Link]
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PubMed Central (PMC). (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Available at: [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]
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Application Notes: High-Throughput Bioanalysis of Benzquinamide for Pharmacokinetic Studies Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precise Pharmacokinetic Profiling
Benzquinamide is an antiemetic agent, previously used for the management of postoperative nausea and vomiting.[1] Its mechanism is thought to involve antagonism at histamine H1 and muscarinic acetylcholine receptors.[2] For any drug candidate, a thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is fundamental to determining its safety and efficacy.[3] Key PK parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), elimination half-life (t½), and total drug exposure (Area Under the Curve, AUC) guide dose selection and regimen design.[4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive bioanalytical technique for quantifying drugs and their metabolites in complex biological matrices like plasma.[5] Its superior sensitivity and selectivity allow for accurate measurement even at low concentrations.[5] However, the accuracy of LC-MS/MS quantification is critically dependent on the ability to correct for variability introduced during sample preparation and analysis.[6] Matrix effects, where endogenous components of the plasma either suppress or enhance the ionization of the analyte, are a primary challenge that can compromise data integrity.[7]
To overcome these challenges, the use of a stable isotope-labeled (SIL) internal standard is the gold standard in bioanalysis.[8] A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D).[5][9] This application note provides a comprehensive guide to the use of Benzquinamide-d3 Hydrochloride as an internal standard for the accurate quantification of benzquinamide in plasma to support pharmacokinetic research.
The Gold Standard: Why this compound is the Optimal Internal Standard
The ideal internal standard (IS) co-elutes with the analyte and experiences identical conditions throughout the analytical process, including extraction, chromatography, and ionization.[5] By tracking the ratio of the analyte's signal to the IS's signal, any variations are effectively normalized. Benzquinamide-d3, a deuterated analog of benzquinamide, is the superior choice for this purpose for several key reasons:
-
Physicochemical Similarity : Deuterium substitution results in a negligible change to the compound's chemical properties. Therefore, Benzquinamide-d3 exhibits nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to the parent benzquinamide. This ensures it accurately tracks the analyte's behavior from sample preparation to detection.[5][10]
-
Co-elution and Matrix Effect Correction : Because it behaves almost identically to the analyte, Benzquinamide-d3 co-elutes from the LC column. This is critical because it means both the analyte and the IS are subjected to the same matrix effects at the exact same moment in time, providing the most accurate correction for ion suppression or enhancement.[7]
-
Mass Differentiability : The three deuterium atoms increase the molecular weight of Benzquinamide-d3 by approximately 3 Daltons compared to benzquinamide. This mass difference is easily resolved by the mass spectrometer, allowing the two compounds to be monitored simultaneously and independently without cross-talk.[9]
The use of a structural analog as an internal standard, while possible, is less ideal. Structural analogs can have different retention times and ionization efficiencies, making them less effective at correcting for matrix effects and other sources of analytical variability.[7][10] Regulatory bodies like the FDA and EMA recognize the robustness that SIL internal standards bring to bioanalytical methods.[7][11]
Diagram 1: The Role of a Deuterated Internal Standard
Caption: Workflow demonstrating how Benzquinamide-d3 corrects for variability.
Bioanalytical Method Protocol: Quantifying Benzquinamide in Plasma
This protocol outlines a robust method for the extraction and quantification of benzquinamide from plasma using Benzquinamide-d3 HCl as an internal standard, followed by LC-MS/MS analysis. This method is designed to be validated according to FDA and ICH M10 guidelines.[12][13]
Materials and Reagents
-
Analytes : Benzquinamide (M.W. 404.5 g/mol ), this compound (M.W. ~444.0 g/mol )[14][15]
-
Biological Matrix : Blank, drug-free K2-EDTA rodent or human plasma
-
Solvents : HPLC-grade or LC-MS grade acetonitrile (ACN) and methanol (MeOH), Formic Acid (FA)
-
Water : Deionized water, 18 MΩ·cm or greater
-
Labware : Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL) : Accurately weigh and dissolve Benzquinamide and Benzquinamide-d3 HCl in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions : Serially dilute the Benzquinamide stock solution with 50:50 ACN:Water to prepare working solutions for calibration curve standards (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL) : Dilute the Benzquinamide-d3 stock solution with 50:50 ACN:Water to a final concentration of 100 ng/mL. This concentration should yield a consistent and robust response in the mass spectrometer.[5]
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Calibration Standards : Spike 5 µL of each working standard solution into 95 µL of blank plasma to create calibration standards. A typical concentration range could be 0.5, 1, 5, 20, 100, 400, 800, and 1000 ng/mL.
-
Quality Control Samples : Prepare QC samples in bulk by spiking blank plasma at four concentration levels:
-
LLOQ (Lower Limit of Quantification): e.g., 0.5 ng/mL
-
Low QC : e.g., 1.5 ng/mL (3x LLOQ)
-
Mid QC : e.g., 75 ng/mL
-
High QC : e.g., 750 ng/mL
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples.[2][14]
-
Aliquot 50 µL of each sample (unknowns, CCs, QCs, blanks) into a 1.5 mL microcentrifuge tube or 96-well plate.
-
Add 20 µL of the IS Working Solution (100 ng/mL Benzquinamide-d3) to all samples except the double blank (blank plasma with no analyte or IS).
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The 3:1 ratio of ACN to plasma is effective for protein removal.[6]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
Diagram 2: Protein Precipitation Workflow
Caption: Step-by-step workflow for plasma sample preparation.
LC-MS/MS Instrumental Analysis
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrument used.
| Parameter | Suggested Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 is a versatile reversed-phase column suitable for retaining moderately polar compounds like benzquinamide. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the analyte in positive ion mode, enhancing ESI signal.[13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate | A rapid gradient is suitable for high-throughput analysis. |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Benzquinamide contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | See Table 2 Below | Specific precursor-to-product ion transitions provide high selectivity. |
Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions
The molecular weight of Benzquinamide is 404.5 g/mol .[14] In positive ESI mode, the protonated precursor ion [M+H]⁺ will be m/z 405.5 . Benzquinamide-d3 will have a precursor ion of m/z 408.5 . Product ions are generated by fragmentation in the collision cell. Based on the structure, characteristic fragments are expected.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Proposed Neutral Loss / Fragment |
| Benzquinamide | 405.5 | To be optimized | e.g., Loss of acetate, cleavage of diethylamide |
| Benzquinamide-d3 (IS) | 408.5 | To be optimized | Should correspond to the same fragmentation pathway as the analyte |
Note: The optimal product ions and collision energies must be determined empirically by infusing a standard solution of each compound into the mass spectrometer.
Application: A Preclinical Pharmacokinetic Study Design
This section outlines a typical design for a preclinical PK study in rats to determine the oral bioavailability of benzquinamide.
Study Groups
-
Group 1 (Intravenous, IV) : 3-5 male Sprague-Dawley rats. Dose: 1 mg/kg Benzquinamide formulated in a suitable IV vehicle.
-
Group 2 (Oral, PO) : 3-5 male Sprague-Dawley rats. Dose: 10 mg/kg Benzquinamide formulated in a suitable oral gavage vehicle.
Blood Sampling Schedule
Collection of serial blood samples is critical to accurately define the plasma concentration-time curve.[11]
-
IV Group Sampling Times (hours post-dose) : 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24.[11]
-
PO Group Sampling Times (hours post-dose) : 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, 24.[11]
A pre-dose (0 h) sample is mandatory for all animals to establish baseline.[11]
Sample Collection and Processing
-
Collect ~100 µL of whole blood from each animal at each time point into K2-EDTA coated tubes.
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to clearly labeled cryovials and store at -80°C until analysis.
-
Analyze the plasma samples using the bioanalytical protocol described above.
Data Analysis
-
Calculate the plasma concentration of benzquinamide at each time point using the developed LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the concentration-time data.
-
Determine key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for generating high-quality, reliable, and defensible data in regulated bioanalysis.[5][16] this compound offers the ideal characteristics to serve as an internal standard for the quantification of benzquinamide in pharmacokinetic studies. Its ability to perfectly mimic the analyte of interest throughout the analytical process provides unparalleled correction for the numerous variables inherent in quantifying drugs in complex biological matrices.[8][10] By minimizing analytical variability and improving accuracy and precision, this deuterated standard ensures that pharmacokinetic studies yield robust data, enabling confident decision-making throughout the drug development pipeline.
References
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis. [Link]
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Prisys Biotech. (2026). Blood Sampling Time Point Design in Pharmacokinetic (PK) Studies. Prisys Biotech. [Link]
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Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
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Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. Admescope. [Link]
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Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (2020). National Institutes of Health. [Link]
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NIST. (n.d.). Benzquinamide. NIST WebBook. [Link]
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Z-Analýza, spol. s r.o. (2017). Validation of the MRM pesticides from the Working Document SANCO/12745/2013. Z-Analýza. [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio. [Link]
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Wikipedia. (n.d.). Benzquinamide. Wikipedia. [Link]
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Medtigo. (n.d.). benzquinamide | Dosing and Uses. Medtigo. [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
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PharmaKB. (n.d.). Benzquinamide. PharmaKB. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
PubMed. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. [Link]
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U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST. [Link]
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National Institutes of Health. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. [Link]
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National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]
-
National Institutes of Health. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]
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Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent. [Link]
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National Institutes of Health. (n.d.). Parasympathomimetic Medications. [Link]
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Frontiers. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]
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National Institutes of Health. (n.d.). Antiemetic Neurokinin-1 Receptor Blockers. [Link]
-
National Institutes of Health. (n.d.). Safety, tolerability, pharmacokinetics and pharmacokinetic‐pharmacodynamic modelling of the novel H4 receptor inhibitor SENS‐111 using a modified caloric test in healthy subjects. [Link]
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European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. [Link]
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National Institutes of Health. (n.d.). Antiemetic Histamine H1 Receptor Blockers. [Link]
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ClinicalTrials.gov. (n.d.). Pharmacokinetic Study of Gepotidacin in Subjects With Varying Degrees of Renal Impairment and in Subjects With Normal Renal Function. [Link]
-
PubMed. (n.d.). Pharmacokinetic optimisation of antiemetic therapy. [Link]
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drug metabolism and pharmacokinetics (DMPK) studies with Benzquinamide-d3
Introduction: The Critical Role of DMPK in Drug Development and the Gold Standard of Deuterated Internal Standards
The journey of a drug candidate from discovery to a therapeutic reality is critically dependent on a thorough understanding of its Drug Metabolism and Pharmacokinetics (DMPK).[1][2][3] These studies elucidate the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing essential insights into its efficacy and safety profile.[1] A key aspect of generating reliable DMPK data is the use of robust bioanalytical methods, which often rely on the principle of isotope dilution mass spectrometry (IDMS).[4]
Benzquinamide is an antiemetic drug that has been used in post-operative care.[5] Its mechanism of action is thought to involve the blockade of histamine H1 and muscarinic acetylcholine receptors.[6] Understanding the metabolic fate and pharmacokinetic profile of Benzquinamide is crucial for optimizing its therapeutic use and identifying potential drug-drug interactions.
In the realm of quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard".[7][8] Deuterated internal standards, such as Benzquinamide-d3, are chemically and physically almost identical to the analyte of interest, Benzquinamide.[4][9] This near-identical nature ensures they co-elute chromatographically and experience the same matrix effects (ion suppression or enhancement) and variability during sample preparation.[4][7][10] By adding a known amount of Benzquinamide-d3 to a biological sample at the beginning of the analytical process, any variations in sample extraction, handling, or instrument response can be accurately normalized, leading to highly precise and accurate quantification of Benzquinamide.[4][11] The use of a deuterated internal standard is a cornerstone of modern bioanalytical method validation, as recommended by regulatory agencies like the FDA.[12][13][14][15]
This comprehensive guide provides detailed application notes and protocols for conducting DMPK studies of Benzquinamide, with a focus on leveraging the advantages of Benzquinamide-d3 as an internal standard. The methodologies described herein are designed for researchers, scientists, and drug development professionals to generate high-quality, reproducible data for informed decision-making in their research endeavors.
Part 1: Bioanalytical Method Development and Validation using Benzquinamide-d3
A robust and validated bioanalytical method is the foundation of any successful DMPK study. This section outlines the critical steps for developing and validating an LC-MS/MS method for the quantification of Benzquinamide in biological matrices, using Benzquinamide-d3 as the internal standard.
Core Principles of the LC-MS/MS Assay
The method relies on the distinct mass-to-charge (m/z) ratios of Benzquinamide and Benzquinamide-d3. After extraction from the biological matrix, the sample is subjected to liquid chromatography to separate Benzquinamide from other endogenous components. The eluent is then introduced into a tandem mass spectrometer, where the parent ions of both Benzquinamide and Benzquinamide-d3 are selected and fragmented. Specific fragment ions for each compound are then monitored. The ratio of the peak area of Benzquinamide to the peak area of the known concentration of Benzquinamide-d3 is used to calculate the concentration of Benzquinamide in the original sample.
Experimental Workflow for Bioanalytical Method
Caption: General workflow for the bioanalytical quantification of Benzquinamide using Benzquinamide-d3.
Detailed Protocols
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or serum samples.[16][17]
-
Materials:
-
Plasma/serum samples
-
Benzquinamide-d3 internal standard working solution
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Add 10 µL of the Benzquinamide-d3 internal standard working solution and vortex briefly.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
For cleaner extracts and potentially lower limits of quantification, solid-phase extraction is a preferred method.[20][21][22][23]
-
Materials:
-
Plasma/serum samples
-
Benzquinamide-d3 internal standard working solution
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Conditioning, wash, and elution solvents
-
SPE manifold
-
Nitrogen evaporator
-
-
Protocol (Example using a mixed-mode cation exchange cartridge):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-spiked with Benzquinamide-d3) onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the Benzquinamide and Benzquinamide-d3 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions (Example)
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Benzquinamide from endogenous interferences |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Benzquinamide: [Parent Ion m/z] -> [Fragment Ion m/z] (To be determined experimentally) |
| Benzquinamide-d3: [Parent Ion+3 m/z] -> [Fragment Ion m/z] (To be determined experimentally) |
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its reliability.[12][13][14] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Benzquinamide and Benzquinamide-d3 in blank matrix samples.
-
Calibration Curve: A series of standards of known Benzquinamide concentrations are prepared in the biological matrix and analyzed to establish the relationship between the peak area ratio and concentration.
-
Accuracy and Precision: The closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter in a series of measurements (precision) are assessed at multiple concentration levels.
-
Recovery: The efficiency of the extraction process for both the analyte and the internal standard.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of Benzquinamide in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Part 2: In Vitro DMPK Studies
In vitro assays are essential for the early assessment of a drug candidate's metabolic properties.[24][25][26]
Metabolic Stability in Liver Microsomes
This assay provides an initial indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major drug-metabolizing enzymes in the liver.[27][28][29][30]
Caption: Workflow for the in vitro microsomal stability assay of Benzquinamide.
-
Materials:
-
Benzquinamide stock solution
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with Benzquinamide-d3
-
-
Procedure:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add Benzquinamide to the microsome solution to initiate the reaction (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with Benzquinamide-d3 to stop the reaction and precipitate proteins.[27][31]
-
Vortex and centrifuge the samples.
-
Analyze the supernatant using the validated LC-MS/MS method.
-
The percentage of Benzquinamide remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[28][30]
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[32][33] Equilibrium dialysis is a widely accepted method for determining plasma protein binding.[33][34][35][36]
-
Materials:
-
RED device inserts and base plate
-
Plasma (human, rat, etc.)
-
Phosphate buffered saline (PBS), pH 7.4
-
Benzquinamide stock solution
-
-
Procedure:
-
Spike the plasma with Benzquinamide at the desired concentration.
-
Add the spiked plasma to the sample chamber of the RED device insert.
-
Add PBS to the buffer chamber.
-
Assemble the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Add an equal volume of blank plasma to the buffer chamber sample and an equal volume of PBS to the plasma chamber sample to ensure matrix matching.
-
Analyze all samples using the validated LC-MS/MS method with Benzquinamide-d3 as the internal standard.
-
The fraction unbound (fu) is calculated as the ratio of the concentration of Benzquinamide in the buffer chamber to the concentration in the plasma chamber.
Part 3: In Vivo Pharmacokinetic (PK) Study
An in vivo PK study in an appropriate animal model is essential to understand the time course of drug concentration in the body after administration.
Study Design (Example in Rats)
-
Animals: Male Sprague-Dawley rats (n=3-5 per group)
-
Dosing:
-
Intravenous (IV) bolus dose (e.g., 1 mg/kg)
-
Oral (PO) gavage dose (e.g., 10 mg/kg)
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at various time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze plasma samples for Benzquinamide concentration using the validated LC-MS/MS method with Benzquinamide-d3.
Pharmacokinetic Parameter Calculation
The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Conclusion
The protocols and application notes presented in this guide provide a comprehensive framework for conducting robust DMPK studies of Benzquinamide. The judicious use of Benzquinamide-d3 as a stable isotope-labeled internal standard is paramount to achieving the accuracy and precision required for reliable bioanalytical data. By following these methodologies, researchers can gain a thorough understanding of the absorption, distribution, metabolism, and excretion of Benzquinamide, which is essential for its continued development and safe and effective use in a clinical setting. The principles and techniques described are also broadly applicable to the DMPK evaluation of other drug candidates.
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medtigo. benzquinamide | Dosing and Uses. [Link]
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Otagiri, M. (1983). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]
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AxisPharm. Microsomal Stability Assay Protocol. [Link]
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KC-AS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KC-AS. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
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Creative Bioarray. Plasma Protein Binding Assay. [Link]
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SECIM. (2019). Scope: • This SOP applies to sample protein precipitation for global metabolomics analysis by reverse phase or HILIC. University of Florida. [Link]
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FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
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BioAgilytix Labs. Protein Binding Assays. [Link]
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MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. [Link]
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FDA. (2001). Bioanalytical Method Validation. FDA. [Link]
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Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
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Hobbs, D. C., & Connolly, A. G. (1978). Pharmacokinetics of benzquinamide in man. Journal of Pharmacokinetics and Biopharmaceutics. [Link]
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Cyprotex. Microsomal Stability. [Link]
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Merck Millipore. Metabolic Stability Assays. [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio. [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Domainex. Microsomal Clearance/Stability Assay. [Link]
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Rahimi, A., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. [Link]
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AptoChem. Deuterated internal standards and bioanalysis. [Link]
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Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]
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Sygnature Discovery. Plasma Protein Binding. [Link]
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Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex. [Link]
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Phenomenex. (2020). Solid Phase Extraction for Bioanalytical Samples. Phenomenex. [Link]
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Oliver, M., et al. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory. [Link]
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Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research. Diagnostics World News. [Link]
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NPL. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
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ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]
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Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology. [Link]
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BioIVT. Drug Metabolism Assays. [Link]
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Bio-protocol. (2025). How to Conduct an In Vitro Metabolic Stability Study. Bio-protocol. [Link]
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Wikipedia. Benzquinamide. [Link]
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Adams, K. A., & Holinstat, M. (2023). Parasympathomimetic Medications. StatPearls. [Link]
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MSD Manual Professional Edition. Drug Metabolism. [Link]
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Liu, Y., & Zhang, J. (2021). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B. [Link]
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Spahn-Langguth, H., & Langguth, P. (2001). Drug metabolism and pharmacokinetics. Current Opinion in Allergy and Clinical Immunology. [Link]
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Smith, D. A. (2009). Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery. Journal of Neuroimmune Pharmacology. [Link]
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Singh, K., & Singh, T. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. [Link]
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Harvey, R. A. (2023). Muscarinic Agonists. StatPearls. [Link]
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Application Notes and Protocols for the Use of Benzquinamide-d3 Hydrochloride in Mass Spectrometry
Introduction: The Critical Role of Internal Standards in Quantitative Mass Spectrometry
In the landscape of drug development and clinical research, the precise quantification of therapeutic agents in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its inherent selectivity and sensitivity. However, the accuracy and reproducibility of LC-MS/MS assays can be significantly influenced by several factors, including matrix effects, instrument variability, and inconsistencies in sample preparation. To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is a well-established and highly recommended practice.[1][2] Benzquinamide-d3 Hydrochloride, a deuterated analog of the antiemetic drug Benzquinamide, is an ideal SIL-IS for the quantitative determination of Benzquinamide in biological samples. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar ionization and extraction efficiencies. The mass difference of 3 Daltons allows for its distinct detection by the mass spectrometer, enabling reliable correction for analytical variability.
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in mass spectrometry-based bioanalytical assays. It is designed for researchers, scientists, and drug development professionals seeking to develop and validate robust and reliable quantitative methods.
Physicochemical Properties of Benzquinamide
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust LC-MS/MS method.
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₂N₂O₅ | |
| Molecular Weight | 404.5 g/mol | |
| Solubility | Acetonitrile: Slightly soluble, DMSO: Sparingly soluble | |
| Appearance | Solid |
These properties, particularly the solubility, inform the choice of solvents for stock solution preparation and sample extraction. The molecular weight is crucial for determining the precursor ion in the mass spectrometer.
Principle of Stable Isotope Dilution Mass Spectrometry
The core principle behind using this compound is stable isotope dilution. A known concentration of the deuterated internal standard is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The analyte (Benzquinamide) and the internal standard (Benzquinamide-d3) are then co-extracted and analyzed by LC-MS/MS. By measuring the peak area ratio of the analyte to the internal standard, any variations in sample handling, matrix effects, or instrument response are effectively normalized.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Method Development and Optimization
The development of a reliable LC-MS/MS method requires careful optimization of several key parameters.
Mass Spectrometry Parameters
The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode is critical for selectivity and sensitivity. Based on the electron ionization mass spectrum of Benzquinamide, the following putative MRM transitions can be proposed. It is important to note that these transitions should be empirically optimized on the specific LC-MS/MS instrument being used, as fragmentation patterns can differ between ionization techniques (e.g., EI vs. ESI).
Proposed MRM Transitions (to be optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Neutral Loss |
| Benzquinamide | 405.2 [M+H]⁺ | 332.2 | C₂H₅NO₂ |
| 232.1 | C₁₀H₁₃NO₂ | ||
| Benzquinamide-d3 | 408.2 [M+H]⁺ | 335.2 | C₂H₅NO₂ |
| 235.1 | C₁₀H₁₃NO₂ |
Optimization of Collision Energy (CE):
The collision energy should be optimized for each MRM transition to achieve the most stable and intense product ion signal. This is typically done by infusing a standard solution of the analyte and internal standard into the mass spectrometer and performing a CE ramp experiment. The CE that yields the highest product ion intensity should be selected for the final method.
Chromatographic Conditions
The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for both Benzquinamide and Benzquinamide-d3, free from interference from matrix components. A reverse-phase C18 column is a common starting point for the analysis of small molecule drugs.
Typical Starting LC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
These conditions should be optimized to ensure adequate retention and separation from any potential interferences.
Experimental Protocols
The following protocols provide a starting point for the analysis of Benzquinamide in human plasma. These should be validated according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).[3]
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples.
Materials:
-
Human plasma
-
Benzquinamide and this compound stock solutions
-
Acetonitrile (ACN) with 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of Benzquinamide stock solution into blank human plasma.
-
To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of this compound working solution (internal standard).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex to mix and inject into the LC-MS/MS system.
Caption: Step-by-step workflow for protein precipitation.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
Solid-phase extraction can provide a cleaner sample extract compared to protein precipitation, which may be necessary to achieve lower limits of quantification. As Benzquinamide is a basic compound, a cation-exchange SPE sorbent is recommended.
Materials:
-
Human plasma
-
Benzquinamide and this compound stock solutions
-
Cation-exchange SPE cartridges (e.g., mixed-mode strong cation exchange)
-
SPE manifold
-
4% Phosphoric acid in water
-
Methanol
-
5% Ammonium hydroxide in methanol
Procedure:
-
Prepare calibration standards and QCs as described in the PPT protocol.
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of this compound working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Data Analysis and System Suitability
The concentration of Benzquinamide in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from the calibrator samples. The calibration curve should be linear over the desired concentration range, with a correlation coefficient (r²) of ≥ 0.99.
System Suitability: Before analyzing study samples, a system suitability test should be performed to ensure the LC-MS/MS system is performing optimally. This typically involves injecting a mid-level QC sample multiple times to assess the precision of the peak areas and retention times. The coefficient of variation (%CV) for these parameters should be within acceptable limits (e.g., <15%).
Method Validation
A full validation of the bioanalytical method should be conducted in accordance with regulatory guidelines. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured concentration to the true concentration and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve and Range: The relationship between the instrument response and the concentration of the analyte, and the range over which this relationship is linear, accurate, and precise.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
This compound serves as an excellent internal standard for the accurate and precise quantification of Benzquinamide in biological matrices by LC-MS/MS. The protocols outlined in this application note provide a solid foundation for the development and validation of a robust bioanalytical method. By carefully optimizing mass spectrometry and chromatographic parameters and adhering to rigorous validation procedures, researchers can ensure the generation of high-quality, reliable data for their pharmacokinetic and drug metabolism studies.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
van de Merbel, N. C. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzquinamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
Hobbs, D. C., & Connolly, A. G. (1978). Pharmacokinetics of benzquinamide in man. Journal of Pharmacokinetics and Biopharmaceutics, 6(6), 477–485. [Link]
Sources
Application Notes and Protocols for the Bioanalytical Sample Preparation of Benzquinamide-d3 Hydrochloride
Introduction: The Critical Role of Benzquinamide-d3 Hydrochloride in Pharmacokinetic Analysis
Benzquinamide is an antiemetic agent historically used for the prevention of nausea and vomiting, particularly in postoperative settings.[1] Its mechanism of action is thought to involve the antagonism of histamine H1 and muscarinic acetylcholine receptors.[2] For the accurate quantification of Benzquinamide in biological matrices such as plasma, a robust and reliable analytical method is paramount. This is where this compound, a deuterated analog of the parent drug, plays an indispensable role.
In quantitative mass spectrometry, stable isotope-labeled internal standards, such as this compound, are the gold standard.[3] By replacing three hydrogen atoms with deuterium, the molecule's mass is increased without significantly altering its physicochemical properties. This ensures that the internal standard (IS) and the analyte behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[3] The use of a deuterated IS effectively compensates for variability in sample recovery and matrix effects, which are common challenges in bioanalysis, thereby ensuring the accuracy and precision of the quantitative data.[3]
This application note provides a comprehensive guide to the sample preparation of this compound and, by extension, Benzquinamide, from human plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The rationale behind each technique and a detailed, step-by-step protocol for the recommended method are provided to guide researchers, scientists, and drug development professionals in establishing a robust bioanalytical workflow.
Physicochemical Properties of Benzquinamide
A thorough understanding of the physicochemical properties of Benzquinamide is crucial for developing an effective sample preparation strategy.
| Property | Value/Information | Source |
| Molecular Formula | C22H32N2O5 | [1] |
| Molecular Weight | 404.5 g/mol | [1] |
| Chemical Class | Benzoquinolizine derivative | [4] |
| Nature | Basic drug | Inferred from structure |
The basic nature of Benzquinamide, owing to the tertiary amine in the quinolizine ring system, is a key consideration for both LLE and SPE, as it allows for pH-dependent extraction and retention.
Choosing the Right Sample Preparation Technique: A Comparative Overview
The goal of sample preparation in bioanalysis is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[5] The choice of technique depends on several factors, including the desired level of cleanliness, throughput, cost, and the specific requirements of the analytical method.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Less clean extracts, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, good for removing salts and polar interferences. | Can be labor-intensive, uses larger volumes of organic solvents, potential for emulsion formation. |
| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and a liquid phase. | Cleanest extracts, high recovery, and concentration factor, amenable to automation. | More expensive, requires method development. |
For a robust and sensitive LC-MS/MS assay of Benzquinamide, achieving a clean extract to minimize matrix effects is crucial. While PPT is a rapid screening method, LLE and SPE generally provide superior cleanup. Given that Benzquinamide is a basic compound, SPE, particularly using a mixed-mode or polymeric sorbent, offers the highest degree of selectivity and is therefore the recommended approach for a validated bioanalytical method.
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed for the extraction of Benzquinamide and this compound from human plasma using a polymeric mixed-mode cation-exchange SPE sorbent. This approach leverages both reversed-phase and ion-exchange interactions for enhanced selectivity.
I. Materials and Reagents
-
Biological Matrix: Human plasma (collected in K2EDTA tubes)
-
Analyte & Internal Standard: Benzquinamide and this compound reference standards
-
SPE Device: Polymeric mixed-mode cation-exchange SPE cartridges or 96-well plates (e.g., Oasis MCX, Strata-X-C)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (88% or higher)
-
Ammonium hydroxide (28-30%)
-
-
Equipment:
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
-
Sample concentrator (e.g., nitrogen evaporator)
-
LC-MS/MS system
-
II. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Benzquinamide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Benzquinamide stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
-
Pre-treatment Solution: 4% Phosphoric acid in water.
-
Wash Solution 1: 0.1% Formic acid in water.
-
Wash Solution 2: Methanol.
-
Elution Solution: 5% Ammonium hydroxide in methanol.
-
Reconstitution Solution: 90:10 (v/v) Water:Acetonitrile with 0.1% Formic acid.
III. Experimental Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for Benzquinamide-d3 HCl.
IV. Step-by-Step Protocol
-
Sample Pre-treatment:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid solution. The acidic condition ensures that the basic analyte and internal standard are protonated and helps in protein precipitation.
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE sorbent by passing 1 mL of methanol followed by 1 mL of water. This step activates the sorbent and ensures a reproducible interaction with the sample.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE sorbent.
-
Washing:
-
Wash the sorbent with 1 mL of 0.1% formic acid in water. This removes polar interferences while the protonated Benzquinamide is retained by the cation-exchange mechanism.
-
Wash the sorbent with 1 mL of methanol. This step removes non-polar interferences that are retained by the reversed-phase mechanism.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, disrupting the ion-exchange retention, and the high organic content disrupts the reversed-phase retention, allowing for efficient elution.
-
-
Post-Extraction Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Alternative Protocols
A. Protein Precipitation (PPT) Protocol
This method is suitable for rapid screening or when high sample throughput is a priority.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile. The 3:1 ratio of organic solvent to plasma is effective for protein precipitation.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject directly into the LC-MS/MS system or evaporate and reconstitute if further concentration is needed.
B. Liquid-Liquid Extraction (LLE) Protocol
This protocol offers a cleaner extract than PPT and is a viable alternative to SPE.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to deprotonate the Benzquinamide.
-
Add 600 µL of an organic extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute in 100 µL of the reconstitution solution for LC-MS/MS analysis.
LC-MS/MS Parameters (Illustrative)
The following are suggested starting parameters for the LC-MS/MS analysis of Benzquinamide and its deuterated internal standard. Method optimization is recommended.
| Parameter | Suggested Condition | Rationale |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good reversed-phase retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B | A gradient elution is typically required to separate the analyte from matrix components and ensure a sharp peak shape. |
| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small injection volume helps to minimize matrix effects. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nature of Benzquinamide makes it readily protonated. |
| MRM Transitions | To be determined by infusion of standards | Precursor ion will be [M+H]+. Product ions should be specific and intense. |
Method Validation Considerations
Any bioanalytical method intended for use in regulated studies must be fully validated according to guidelines from regulatory bodies such as the FDA or EMA.[5] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between measurements.
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion
The successful quantification of Benzquinamide in biological matrices is critically dependent on a well-developed and validated sample preparation protocol. The use of this compound as an internal standard is essential for achieving the highest level of accuracy and precision. While Protein Precipitation and Liquid-Liquid Extraction are viable options, Solid-Phase Extraction using a mixed-mode cation-exchange sorbent is recommended for its superior selectivity and ability to produce exceptionally clean extracts, which is vital for sensitive and robust LC-MS/MS analysis. The detailed SPE protocol provided in this application note serves as a comprehensive starting point for researchers to develop and validate a reliable bioanalytical method for pharmacokinetic and other drug development studies involving Benzquinamide.
References
-
PubMed. (1978). Pharmacokinetics of benzquinamide in man. J Pharmacokinet Biopharm, 6(6), 477-85. [Link]
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Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
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Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
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Semantic Scholar. (1988). Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. Journal of Chromatography A. [Link]
-
PubMed. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of analytical toxicology. [Link]
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LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
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PubMed. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. J Pharm Biomed Anal. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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ResearchGate. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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National Center for Biotechnology Information. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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National Center for Biotechnology Information. (2011). Bioanalytical method validation: An updated review. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation. [Link]
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International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
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National Center for Biotechnology Information. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]
-
Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
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Oxford Academic. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology. [Link]
-
National Center for Biotechnology Information. (n.d.). Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. [Link]
-
MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
-
ResearchGate. (2017). (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Taylor & Francis Online. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. [Link]
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Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. [Link]
-
PharmaCompass. (n.d.). Benzquinamide. [Link]
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Wikipedia. (n.d.). Benzquinamide. [Link]
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liquid chromatography conditions for Benzquinamide-d3 Hydrochloride
An Application Note and Protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis of Benzquinamide-d3 Hydrochloride
Authored by a Senior Application Scientist
This document provides a detailed guide for the quantitative analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). As a deuterated analog, Benzquinamide-d3 is primarily intended for use as an internal standard (IS) in pharmacokinetic or bioanalytical studies involving the parent compound, Benzquinamide. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the scientific rationale behind the methodological choices.
The development of a robust and reliable analytical method is paramount for the accurate quantification of drug substances.[1] This application note follows a science and risk-based approach as advocated by the International Council for Harmonisation (ICH) guidelines to ensure the resulting method is fit for its intended purpose.[2][3]
Physicochemical Properties and Chromatographic Implications
Understanding the physicochemical properties of an analyte is the foundation of logical method development.[4][5] Benzquinamide is a monocarboxylic acid amide with a predicted pKa of approximately 6.14.[6] This indicates it is a weakly basic compound. Its structure also contains several key features that influence its chromatographic behavior:
-
Ionization: The presence of a tertiary amine makes Benzquinamide suitable for positive ion electrospray ionization (ESI+), a common technique in LC-MS/MS.[7] The pKa value suggests that in an acidic mobile phase (pH well below 6.14), the molecule will be predominantly in its protonated, cationic form, which is ideal for retention on reversed-phase columns and for ESI+ detection.
-
Lipophilicity: The molecule possesses a notable degree of lipophilicity, making it well-suited for reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of organic modifier and gradient profile will be critical in achieving adequate retention and separation from matrix components.
-
Stability: Benzquinamide contains ester and amide functional groups. While amides are generally more resistant to hydrolysis than esters, both can be susceptible to degradation under strongly acidic or basic conditions, especially when heated.[8] Therefore, method development should consider pH and temperature to prevent analyte degradation during sample preparation and analysis.[9][10]
Table 1: Physicochemical Properties of Benzquinamide
| Property | Value/Information | Implication for LC-MS Method Development |
| Chemical Formula | C₂₂H₃₂N₂O₅ | Influences mass-to-charge ratio (m/z) for MS detection. |
| Molecular Weight | 404.5 g/mol [6] | Defines the precursor ion mass for MS/MS analysis. |
| pKa (Predicted) | 6.14 ± 0.60[6] | Guides selection of mobile phase pH for optimal ionization and retention. |
| Functional Groups | Tertiary Amine, Amide, Ester, Dimethoxy Phenyl | The tertiary amine is the primary site for protonation in ESI+. The amide and ester groups are potential sites of hydrolysis. |
| Solubility | Low water solubility[11] | Requires organic solvent for stock solution preparation. Sample preparation may involve protein precipitation or liquid-liquid extraction. |
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
The following method is a proposed starting point for the analysis of Benzquinamide, using this compound as an internal standard. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this analysis due to its high sensitivity and selectivity.[7][12]
Chromatographic Conditions
Reversed-phase chromatography is the logical choice for a molecule with the characteristics of Benzquinamide. A C18 stationary phase is a versatile and robust starting point.
Table 2: Proposed Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately non-polar compounds and is compatible with high aqueous mobile phases. The particle size is suitable for UHPLC, offering high efficiency and speed. |
| Mobile Phase A | 0.1% Formic Acid in Water | An acidic modifier to ensure the analyte is protonated, enhancing retention and ionization efficiency.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. Formic acid maintains a consistent pH across the gradient. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and system pressure. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute a wide range of compounds. This should be optimized to ensure Benzquinamide elutes with a good peak shape and is separated from any interferences. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be used cautiously to avoid potential degradation.[14] |
| Injection Volume | 5 µL | A small injection volume is typical for sensitive LC-MS/MS methods to avoid overloading the column and ion source. |
Mass Spectrometric Conditions
The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides excellent selectivity and sensitivity for quantification.[15]
Table 3: Proposed Mass Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The tertiary amine is readily protonated, making ESI+ the ideal choice. |
| Precursor Ion (Q1) | Benzquinamide: m/z 405.2Benzquinamide-d3: m/z 408.2 | These values correspond to the [M+H]⁺ ions of the analyte and the internal standard. |
| Product Ions (Q3) | To be determined by infusion | Product ions must be determined experimentally by infusing a standard solution and performing a product ion scan on the precursor ions. A common fragmentation would be the loss of the diethylcarboxamide group or other neutral losses. |
| Collision Energy | To be optimized | The energy required to fragment the precursor ion into the product ion must be optimized for maximum signal intensity. |
| Source Parameters | Capillary Voltage: ~3.5 kVSource Temp: ~150 °CDesolvation Temp: ~400 °CGas Flows: Instrument dependent | These are typical starting parameters that need to be optimized for the specific instrument and flow rate to achieve stable and efficient ionization. |
Detailed Protocols and Workflows
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Benzquinamide and this compound reference standards into separate volumetric flasks. Dissolve in a suitable organic solvent like methanol or acetonitrile to the final volume.
-
Working Stock Solutions: Prepare intermediate working stock solutions by diluting the primary stocks in 50:50 acetonitrile:water.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Benzquinamide-d3 at a concentration that provides a robust signal (e.g., 50 ng/mL). The concentration should be consistent across all samples.[16]
-
Calibration Curve (CC) Standards: Prepare a series of CC standards by spiking the appropriate working stock solutions into a blank biological matrix (e.g., plasma, urine). A typical range might be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the CC standards, using a separate stock solution weighing if possible.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a simple and effective method for cleaning up biological samples like plasma.[7]
-
Aliquot 100 µL of study sample, CC standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the IS Working Solution to all tubes (except blank matrix) and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or HPLC vial.
-
Inject into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow from sample preparation to final quantification.
Method Validation Strategy
The developed method must be validated according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation) to ensure it is suitable for its intended purpose.[17]
Table 4: Key Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure no interference from matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | A minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the true value and the variability of the measurements. | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement caused by the sample matrix. | The IS-normalized matrix factor should be consistent, with a %CV ≤15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Should be consistent and reproducible across the concentration range. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).[18] | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Trustworthiness and Self-Validation
The cornerstone of this protocol's trustworthiness lies in the use of a stable isotope-labeled internal standard (SIL-IS), Benzquinamide-d3.[17][19]
-
Why a SIL-IS is critical: Benzquinamide-d3 is the ideal internal standard because it has nearly identical physicochemical properties to the analyte.[20] It will co-elute chromatographically and experience the same extraction recovery and matrix effects.[16] Any sample-to-sample variation in extraction efficiency or ion suppression/enhancement will affect both the analyte and the IS equally. By using the peak area ratio (Analyte/IS) for quantification, these variations are effectively normalized, leading to highly accurate and precise results.[17] The stability of the IS response across an analytical run serves as a self-validating system; significant deviation in the IS signal can indicate a problem with an individual sample's preparation or injection.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for developing a robust LC-MS/MS method for the analysis of this compound, primarily for its use as an internal standard. By starting with the physicochemical properties of the molecule and following established principles of method development and validation, researchers can implement a reliable and accurate quantitative assay suitable for regulated studies. The proposed conditions serve as an excellent starting point for further optimization and validation.
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Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective . Agilent. [Link]
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Ciborowski, S. et al. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL . National Institutes of Health (NIH). [Link]
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Dong, F. et al. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations . National Center for Biotechnology Information (NCBI). [Link]
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Xu, K. et al. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice . National Institutes of Health (NIH). [Link]
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Mandal, P. et al. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article . ResearchGate. [Link]
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Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography . Waters. [Link]
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Kos, M. et al. Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography . ResearchGate. [Link]
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Development and Validation of a HPLC-MS/MS Method for the Determination of Compound 13b in Rat Plasma and Its Application to a Pharmacokinetic Study . ResearchGate. [Link]
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Snape, T. et al. Understanding the chemical basis of drug stability and degradation . The Pharmaceutical Journal. [Link]
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van der Heggen, T. et al. A fast and sensitive LC-MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation . Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Grand-Guillaume Perrenoud, A. et al. Development and Validation of an Ultra-Sensitive UHPLC-MS/MS Method for Neonicotinoid Analysis in Milk . PubMed. [Link]
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Chida, N. et al. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis . MDPI. [Link]
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Tiwari, R. et al. CHEMICAL STABILITY OF DRUGS . RSquareL. [Link]
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Lu, W. et al. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring . National Institutes of Health (NIH). [Link]
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Atanasova, A. et al. (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation . ResearchGate. [Link]
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El-Gindy, A. et al. Liquid Chromatographic Determination of Flunarizine Dihydrochloride in the Presence of Its Degradation Product . PubMed. [Link]
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Application Note: Structural Verification and Purity Assessment of Benzquinamide-d3 Hydrochloride via Multinuclear NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization and purity assessment of Benzquinamide-d3 Hydrochloride using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As an isotopically labeled internal standard or active pharmaceutical ingredient (API), verifying the precise location of deuterium incorporation and overall molecular integrity is critical for its application in drug metabolism, pharmacokinetic (DMPK) studies, and as a quantitative internal standard.[1][2] This document outlines detailed protocols for sample preparation, data acquisition for ¹H and ¹³C NMR, and data processing. It further delves into the theoretical and practical aspects of interpreting the resulting spectra, with a specific focus on the predictable isotopic effects of the d3-label on chemical shifts and spin-spin coupling. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors.[3][4]
Introduction: The Role of NMR in the Analysis of Isotopically Labeled Pharmaceuticals
Benzquinamide is an antiemetic agent that has been used to manage postoperative nausea and vomiting.[5] The deuterated analog, this compound, where three hydrogen atoms are replaced by deuterium, is a valuable tool in pharmaceutical research. Stable isotope labeling is a cornerstone of modern drug development, enabling sensitive and specific quantification in complex biological matrices and aiding in the elucidation of metabolic pathways.[6]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules, including complex APIs.[1][7] Its non-destructive nature and high resolving power provide detailed information on the molecular structure at the atomic level.[2] For isotopically labeled compounds like this compound, NMR is indispensable for:
-
Confirming the site and extent of deuteration.
-
Verifying the overall chemical structure and stereochemistry. [8][9]
-
Quantifying the purity of the substance. [1]
-
Identifying and characterizing any potential impurities or degradants. [7]
This application note will focus on a plausible synthetic analog where the d3-label is incorporated into the acetyl methyl group (-O(CO)CD₃). This specific labeling allows for a clear demonstration of isotopic effects in both ¹H and ¹³C NMR spectra.
Foundational Principles: The Isotopic Effect in NMR
The substitution of a proton (¹H) with a deuteron (²H or D) introduces subtle but measurable changes in the NMR spectrum of a molecule.[10][11] Understanding these effects is key to interpreting the spectra of deuterated compounds.
-
¹H NMR Spectroscopy: Deuterium has a nuclear spin of 1, whereas a proton has a spin of 1/2. As a result, deuterium resonates at a significantly different frequency and is "invisible" in a standard ¹H NMR experiment.[12][13] The primary effect of deuteration is the disappearance of the proton signal at the site of substitution. For Benzquinamide-d3 at the acetyl methyl position, the characteristic singlet for the -COCH₃ protons will be absent.
-
¹³C NMR Spectroscopy: Deuteration also influences the ¹³C NMR spectrum.
-
¹J-Coupling: The carbon directly attached to deuterium (¹³C-¹H) exhibits a one-bond coupling that appears as a triplet (due to the spin I=1 of deuterium, following the 2nI+1 rule where n=1).[14][15] This is a key signature for confirming the location of the label.
-
Isotopic Shift: The resonance of the deuterated carbon, and to a lesser extent adjacent carbons, will shift slightly, typically upfield (to a lower ppm value).[11][16] This is known as the deuterium isotope effect on the chemical shift.
-
Signal Intensity: Due to the coupling with deuterium and changes in nuclear Overhauser effect (nOe) enhancement, the signal for a deuterated carbon is often significantly broader and less intense than its protonated counterpart.[14][17]
-
Experimental Workflow and Protocols
Adherence to Good Laboratory Practices (GLP) is essential for ensuring the reliability and integrity of analytical data in a regulated environment.[18][19][20] The following protocols are designed with these principles in mind, emphasizing accuracy, documentation, and procedural consistency.
Caption: Experimental workflow for NMR analysis.
Materials and Equipment
-
Analyte: this compound (10-15 mg)
-
NMR Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D. The choice of DMSO-d6 is due to its excellent ability to dissolve hydrochloride salts and its chemical shift range, which minimizes overlap with analyte signals.[21]
-
Internal Standard (Optional): Tetramethylsilane (TMS) for ¹H and ¹³C referencing (0 ppm). Note that the residual solvent peak is often used for referencing.[22][23]
-
Equipment:
Protocol for Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial. A higher concentration is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[24]
-
Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial.[24]
-
Homogenization: Cap the vial and vortex thoroughly until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[26][27]
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into the NMR tube to remove any particulate matter.[27][28]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol for NMR Data Acquisition
The following are typical acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.
Table 1: Suggested NMR Acquisition Parameters
| Parameter | ¹H Acquisition | ¹³C{¹H} Acquisition |
| Spectrometer Freq. | ≥400 MHz | ≥100 MHz |
| Pulse Program | Standard 1D pulse (e.g., zg30) | Proton-decoupled pulse (e.g., zgpg30) |
| Acquisition Time | ~2-3 seconds | ~1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds |
| Number of Scans (ns) | 16-64 | 1024-4096 (or more, as needed) |
| Spectral Width (sw) | ~16 ppm | ~240 ppm |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Protocol for Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.[29][30]
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm to ensure a flat baseline.[29][31]
-
Referencing: Calibrate the chemical shift scale. For ¹H NMR in DMSO-d6, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the central peak of the DMSO-d6 septet to 39.52 ppm.[32][33]
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum. For the ¹³C spectrum, pick all discernible peaks.
Data Analysis and Interpretation
The key to confirming the structure of this compound lies in a detailed comparison of its spectra with the known spectrum of the unlabeled compound, paying close attention to the isotopic effects.
Caption: Logic diagram for spectral interpretation.
Analysis of the ¹H NMR Spectrum
-
Absence of the Acetyl Methyl Signal: The most definitive evidence for the d3-label at the acetyl position is the complete absence of the singlet corresponding to the -COCH₃ protons. This signal typically appears around 2.0 ppm in similar structures.
-
Integration: The total integration of the remaining proton signals should correspond to 29 protons (32 total protons in the parent molecule minus the 3 deuterated positions). This confirms the extent of deuteration is indeed d3.
-
Structural Integrity: The chemical shifts, multiplicities, and coupling constants of all other signals should match those of an authentic, unlabeled Benzquinamide Hydrochloride standard, confirming that the rest of the molecule is intact.
Analysis of the ¹³C NMR Spectrum
-
Identification of the C-D₃ Carbon: The carbon of the acetyl methyl group (-COCD₃), which typically resonates around 21 ppm, will exhibit three key changes:
-
Other Carbon Signals: All other carbon signals should correspond to the unlabeled standard, confirming the overall carbon skeleton. A very small two-bond isotope shift might be observed on the adjacent carbonyl carbon (-COCD₃), typically less than 0.1 ppm upfield.
Table 2: Expected Isotopic Effects on Key NMR Signals
| Nucleus | Group | Expected Signal in Unlabeled Benzquinamide | Expected Signal in Benzquinamide-d3 (acetyl-labeled) | Rationale |
| ¹H | -COCH₃ | Singlet, ~2.0 ppm, integrates to 3H | Signal absent | Protons are replaced by deuterium, which is not observed in ¹H NMR.[13][34] |
| ¹³C | -COCH₃ | Singlet, ~21 ppm | Low-intensity triplet, shifted slightly upfield | One-bond ¹³C-¹H coupling and deuterium isotope effect.[14][15][17] |
| ¹³C | -CO CH₃ | Singlet, ~170 ppm | Singlet, potentially shifted slightly upfield | Minor two-bond deuterium isotope effect.[16] |
Conclusion
NMR spectroscopy is a definitive and robust method for the comprehensive characterization of this compound.[4] By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this note, researchers can confidently verify the molecular structure, confirm the site and extent of deuterium labeling, and assess the purity of the material. The predictable and well-understood isotopic effects on both ¹H and ¹³C spectra provide a self-validating system for ensuring the quality and identity of this critical analytical standard, in line with the rigorous demands of the pharmaceutical industry.[3][7]
References
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The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link]
- Wasylishen, R. E., & Bryce, D. L. (1997). An Experimental Study of Isotope Effects on NMR Parameters in the Solid State. The Journal of Physical Chemistry A, 101(46), 8742–8748.
-
STEMwomen.org. (n.d.). Isotope Effects on Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic shift. Retrieved from [Link]
- Limbach, H.-H. (1990). Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. In Advances in Magnetic Resonance (Vol. 13, pp. 245–331). Elsevier.
- Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2419.
-
AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]
-
Jeol. (n.d.). NMR Data Processing. Retrieved from [Link]
-
Almac Group. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Retrieved from [Link]
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News-Medical.Net. (n.d.). Enhancing pharmaceutical quality control with advanced NMR solutions. Retrieved from [Link]
-
C-CART. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Mantle, M. D., & Hughes, L. P. (2024). Applications of NMR in Drug Substance and Drug Product Development. In NMR in the Pharmaceutical Industry (Vol. 33, pp. 1-61). Royal Society of Chemistry.
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Fraser Lab, UCSF. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
-
University of Mississippi, eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). 2H 13C Labeled Compounds. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). BENZQUINAMIDE HYDROCHLORIDE. Retrieved from [Link]
-
PubChem, NIH. (n.d.). Benzquinamide Hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]
-
University of Sheffield. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2010, October 28). 13C NMR of "Perdeuterated" Solvents. Retrieved from [Link]
-
Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
MaterialsZone. (2023, January 28). 10 Examples of Good Laboratory Practice (GLP). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 14). 14.17: The Use of Deuterium in 1H NMR Spectroscopy. Retrieved from [Link]
-
EAG Laboratories. (n.d.). GLP Characterization Studies. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Benzquinamide hydrochloride. Retrieved from [Link]
-
Spectroscopy Online. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Retrieved from [Link]
-
Biobide. (n.d.). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 13C-NMR spectra between deuterium-labeled and -unlabeled ONE. Retrieved from [Link]
-
University of Wisconsin-Madison, Chemistry Department. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Characteristic benzoylguanidine resonances by NMR spectroscopy. Retrieved from [Link]
-
Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Benzquinamide Analysis Using a Deuterated Standard
Welcome to the technical support center for scientists and researchers encountering challenges with matrix effects in the bioanalytical quantification of Benzquinamide, particularly when employing a deuterated internal standard. This guide is designed to provide you with in-depth, practical solutions to common issues, grounded in scientific principles and field-proven expertise. Our goal is to empower you to develop robust, accurate, and reliable LC-MS/MS methods.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding matrix effects in the context of Benzquinamide analysis.
Q1: What exactly are matrix effects, and why are they a concern in my Benzquinamide assay?
A1: Matrix effects are the alteration of ionization efficiency for your analyte of interest (Benzquinamide) and its internal standard due to the presence of co-eluting, often undetected, components from the biological matrix (e.g., plasma, urine).[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your assay.[4] Given Benzquinamide's chemical structure, which includes a basic quinolizidine moiety, it is susceptible to interactions with endogenous matrix components like phospholipids and salts, making a thorough evaluation of matrix effects essential.
Q2: I'm using a deuterated internal standard for Benzquinamide. Isn't that supposed to completely eliminate matrix effects?
A2: While a deuterated internal standard is the "gold standard" for compensating for matrix effects, it is not always a perfect solution.[5][6] The underlying assumption is that the deuterated standard will co-elute with the unlabeled analyte and experience the exact same degree of ion suppression or enhancement. However, several factors can undermine this assumption:
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the internal standard. If this shift causes one of the compounds to elute in a region of rapidly changing matrix interference, the compensation will be inaccurate.[7]
-
Differential Ionization: In some cases, the analyte and its deuterated analog may respond differently to the matrix components, leading to a non-uniform suppression or enhancement effect.
-
High Matrix Load: In instances of severe matrix effects, the ionization of both the analyte and the internal standard can be significantly suppressed, leading to a loss of sensitivity that even a deuterated standard cannot fully rectify.[8]
Q3: What are the primary sources of matrix effects in plasma or serum samples for an analyte like Benzquinamide?
A3: For bioanalysis in plasma or serum, the most notorious culprits for matrix effects are phospholipids .[8] These are major components of cell membranes and are often co-extracted with the analyte, especially with simpler sample preparation techniques like protein precipitation.[9][10] Other sources include:
-
Salts and endogenous small molecules.
-
Metabolites of Benzquinamide or co-administered drugs.[8]
-
Anticoagulants and other additives in the collection tubes.[2]
Q4: How do regulatory agencies like the FDA and EMA view matrix effects?
A4: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider the evaluation of matrix effects a critical component of bioanalytical method validation.[11] Regulatory guidelines generally require that matrix effects be assessed using at least six different lots of the biological matrix to ensure the method's robustness and reliability across different patient or subject populations.[11]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the analysis of Benzquinamide.
Issue 1: High Variability in Quality Control (QC) Samples
-
Symptoms: You observe poor precision (high %CV) in your QC samples, particularly at the low end of the calibration curve. The analyte-to-internal standard area ratios are inconsistent across the analytical run.
-
Potential Cause: This is a classic sign of variable matrix effects between different samples or matrix lots.
-
Troubleshooting Workflow:
-
Confirm and Quantify the Matrix Effect:
-
Perform a post-extraction addition experiment to calculate the Matrix Factor (MF) for both Benzquinamide and its deuterated internal standard. This will provide a quantitative measure of the ion suppression or enhancement.
-
Assess the Internal Standard (IS)-Normalized MF. An ideal IS-normalized MF is close to 1.0, with a %CV of ≤15% across different matrix lots.
-
-
Investigate the Source:
-
Use a post-column infusion experiment to identify the regions of your chromatogram where ion suppression is most significant.
-
Analyze blank, extracted matrix samples and monitor for common phospholipid MRM transitions to see if they co-elute with Benzquinamide.
-
-
Mitigate the Effect:
-
Optimize Sample Preparation: If you are using protein precipitation, consider a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove phospholipids and other interferences.[10][12][13]
-
Refine Chromatography: Adjust your chromatographic conditions (e.g., gradient profile, column chemistry) to separate Benzquinamide from the regions of significant ion suppression identified in your post-column infusion experiment.
-
Sample Dilution: If sensitivity allows, diluting the sample with a compatible solvent can reduce the concentration of interfering matrix components.
-
-
Issue 2: Poor Sensitivity and Inaccurate Low-End Calibration
-
Symptoms: The signal-to-noise ratio for your Lower Limit of Quantification (LLOQ) is poor, and the accuracy of your lowest calibration standards is inconsistent.
-
Potential Cause: Significant ion suppression is likely reducing the signal of both the analyte and the internal standard to a point where reliable detection is compromised.
-
Troubleshooting Workflow:
-
Assess Absolute Matrix Effect: Use the post-extraction addition experiment to determine the absolute signal suppression. Even with a good IS-normalized matrix factor, a high degree of absolute suppression can be problematic.
-
Enhance Sample Cleanup: This is the most effective strategy for improving sensitivity in the presence of strong matrix effects. Consider specialized SPE cartridges designed for phospholipid removal.
-
Optimize Mass Spectrometer Source Conditions: Systematically optimize parameters such as ion source temperature, gas flows, and spray voltage to maximize the ionization of Benzquinamide in the presence of the matrix.
-
Consider a Different Column Chemistry: A column with a different selectivity might provide better separation from the interfering components.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This protocol allows for the quantitative determination of the matrix factor.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Benzquinamide and its deuterated internal standard (IS) at low and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples from at least six different sources through your entire extraction procedure. Spike Benzquinamide and the IS into the final, extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix for Recovery): Spike Benzquinamide and the IS into the blank biological matrix before the extraction procedure at the same concentrations.
-
-
Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF):
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF:
-
Data Presentation:
| Matrix Lot | Analyte MF (Low QC) | Analyte MF (High QC) | IS MF (Low QC) | IS MF (High QC) | IS-Normalized MF (Low QC) | IS-Normalized MF (High QC) |
| 1 | 0.65 | 0.68 | 0.67 | 0.69 | 0.97 | 0.99 |
| 2 | 0.72 | 0.75 | 0.74 | 0.76 | 0.97 | 0.99 |
| 3 | 0.68 | 0.71 | 0.70 | 0.72 | 0.97 | 0.99 |
| ... | ... | ... | ... | ... | ... | ... |
| Mean | ||||||
| %CV | ≤ 15% | ≤ 15% |
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This experiment helps to visualize the regions of ion suppression or enhancement in your chromatogram.
Methodology:
-
Setup:
-
Prepare a solution of Benzquinamide in the mobile phase at a concentration that gives a stable and moderate signal.
-
Using a T-connector, continuously infuse this solution into the LC flow stream between the analytical column and the mass spectrometer ion source.
-
-
Analysis:
-
Inject a blank, extracted matrix sample onto the LC-MS/MS system while monitoring the constant signal from the infused Benzquinamide.
-
-
Interpretation:
-
Any deviation (dip or peak) in the baseline signal indicates a region of ion suppression or enhancement, respectively.
-
Compare the retention time of Benzquinamide from a standard injection to the regions of matrix effects observed in the post-column infusion experiment.
-
Visualizations
Caption: Workflow for assessing and addressing matrix effects.
Caption: Simplified mechanism of ion suppression in ESI.
References
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in human plasma and urine in a quantitative LC-MS/MS assay of a drug candidate. Rapid communications in mass spectrometry, 17(1), 97-103.
- Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
- Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: a review.
- Jemal, M., Ouyang, Z., & Powell, M. L. (2000). Direct-injection LC/MS/MS method for the quantitation of a drug candidate and its metabolites in human plasma: selection of a structurally similar or a stable isotope-labeled internal standard. Journal of pharmaceutical and biomedical analysis, 23(2-3), 323-340.
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotope-labeled internal standard always correct for matrix effects in quantitative bioanalysis? A case study of an LC/MS/MS method for the determination of carvedilol in human plasma. Journal of pharmaceutical and biomedical analysis, 43(2), 701-707.
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Sources
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- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
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- 7. researchgate.net [researchgate.net]
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- 9. gcms.cz [gcms.cz]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Parameters for Benzquinamide-d3 Hydrochloride
Welcome to the technical support center for the LC-MS/MS analysis of Benzquinamide and its deuterated internal standard, Benzquinamide-d3 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, troubleshooting, and data interpretation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and robust analytical outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the setup and execution of LC-MS/MS methods for this compound.
Q1: What are the key physicochemical properties of Benzquinamide to consider for LC-MS/MS method development?
A1: Understanding the physicochemical properties of Benzquinamide is fundamental to developing a robust LC-MS/MS method. Key parameters include:
-
Molecular Formula: C₂₂H₃₂N₂O₅[1]
-
Molar Mass (Free Base): 404.507 g/mol [1]
-
Molar Mass (Hydrochloride Salt): 441.0 g/mol [2]
-
pKa: An estimated pKa of 5.9 (with some uncertainty) suggests that the molecule's charge state will be pH-dependent.[3] In acidic mobile phases (pH < 5.9), Benzquinamide will be protonated and thus more amenable to positive ion mode mass spectrometry.
-
Structure: Benzquinamide possesses a benzo[a]quinolizine core with several functional groups, including an amide, an ester, and two methoxy groups.[1][4] These features influence its polarity, potential for ionization, and fragmentation patterns in the mass spectrometer.
Q2: Which ionization mode, ESI positive or negative, is recommended for Benzquinamide analysis?
A2: Electrospray Ionization (ESI) in the positive ion mode is highly recommended for the analysis of Benzquinamide. The presence of nitrogen atoms in the quinolizine ring system and the tertiary amine in the diethylcarbamoyl group makes the molecule readily protonated, forming a stable [M+H]⁺ ion. ESI is a soft ionization technique, which is advantageous for preserving the molecular ion for subsequent fragmentation analysis (MS/MS).[5][6]
Q3: How do I select the precursor and product ions for Benzquinamide and this compound?
A3: The selection of precursor and product ions is critical for the specificity and sensitivity of your assay.
-
Precursor Ion: In positive ESI mode, the precursor ion will be the protonated molecule, [M+H]⁺.
-
For Benzquinamide (Molar Mass ≈ 404.5 g/mol ), the precursor ion will have an m/z of approximately 405.2 .
-
For this compound, the deuterium atoms are typically on one of the ethyl groups of the diethylcarbamoyl moiety. This results in a mass shift of +3 Da. Therefore, the precursor ion for the internal standard will have an m/z of approximately 408.2 .
-
Q4: What are good starting conditions for the liquid chromatography separation?
A4: A reversed-phase chromatographic approach is suitable for a molecule with the polarity of Benzquinamide. Here are some recommended starting conditions:
-
Column: A C18 or a Phenyl-Hexyl column with a particle size of 2.6 µm or less will provide good retention and peak shape. Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds like Benzquinamide.[9][10]
-
Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of Benzquinamide, improving chromatographic peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and ability to produce sharper peaks.
-
Gradient: A gradient elution starting with a low percentage of organic phase (e.g., 5-10% B) and ramping up to a high percentage (e.g., 90-95% B) will be effective for eluting Benzquinamide while separating it from potential matrix components.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is typical for standard analytical LC columns (e.g., 2.1 mm ID).[11]
Q5: Why is a deuterated internal standard like this compound necessary?
A5: A stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. It is chemically identical to the analyte, so it co-elutes and experiences similar ionization efficiency and potential matrix effects.[12] Any sample loss during preparation or variations in instrument response will affect both the analyte and the internal standard equally. This allows for highly accurate and precise quantification by calculating the ratio of the analyte peak area to the internal standard peak area.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Explanation: The basic nitrogen atoms in Benzquinamide can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Increase the acidity of the mobile phase: Ensure the concentration of formic acid is sufficient (0.1% is a good starting point) to fully protonate the analyte and minimize silanol interactions.
-
Use a column with end-capping: Modern, high-purity silica columns with thorough end-capping will have fewer active silanol sites.
-
Consider a different stationary phase: A phenyl-hexyl or an embedded polar group (PEG) column can offer different selectivity and reduce tailing for basic compounds.
-
-
-
Possible Cause 2: Inappropriate Mobile Phase Composition.
-
Explanation: A mobile phase that does not adequately dissolve the analyte or is incompatible with the injection solvent can cause peak distortion.
-
Solution:
-
Match injection solvent to initial mobile phase conditions: If possible, dissolve the sample in a solvent similar in composition to the starting mobile phase to avoid solvent mismatch effects.
-
Experiment with different organic modifiers: While acetonitrile is common, methanol can sometimes provide better peak shape for certain compounds.
-
-
Issue 2: Low Sensitivity or No Signal
-
Possible Cause 1: Suboptimal Mass Spectrometer Parameters.
-
Explanation: The collision energy, declustering potential, and other source parameters are not optimized for Benzquinamide.
-
Solution:
-
Perform a compound optimization: Infuse a solution of Benzquinamide directly into the mass spectrometer and systematically optimize the precursor ion, product ions, collision energy (CE), and declustering potential (DP) to maximize the signal intensity.
-
Check source conditions: Ensure the electrospray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature are appropriate for the flow rate and mobile phase composition.[11]
-
-
-
Possible Cause 2: Matrix Effects (Ion Suppression).
-
Explanation: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of Benzquinamide in the ESI source, leading to a suppressed signal.
-
Solution:
-
Improve sample preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Modify chromatographic conditions: Adjust the gradient to better separate Benzquinamide from the matrix interferences.
-
Dilute the sample: If the concentration of Benzquinamide is high enough, diluting the sample can reduce the concentration of interfering matrix components and mitigate ion suppression.
-
-
Issue 3: High Background Noise or Interferences
-
Possible Cause 1: Contaminated Mobile Phase or LC System.
-
Explanation: Impurities in the solvents, tubing, or other components of the LC system can contribute to high background noise.
-
Solution:
-
Use high-purity LC-MS grade solvents and additives.
-
Flush the LC system thoroughly.
-
Identify and replace any contaminated components.
-
-
-
Possible Cause 2: Isobaric Interferences.
-
Explanation: Other compounds in the sample may have the same nominal mass as Benzquinamide and produce fragment ions with the same m/z, leading to interfering peaks.
-
Solution:
-
Optimize chromatographic separation: Improve the resolution between Benzquinamide and the interfering compound.
-
Select more specific MRM transitions: If possible, choose alternative product ions that are unique to Benzquinamide.
-
Utilize high-resolution mass spectrometry (HRMS): If available, HRMS can differentiate between Benzquinamide and isobaric interferences based on their exact mass.
-
-
Optimized Starting LC-MS/MS Parameters
The following table provides a summary of recommended starting parameters for the analysis of Benzquinamide and its deuterated internal standard. These parameters should be further optimized on your specific instrument.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 or Phenyl-Hexyl, ≤ 2.7 µm, e.g., 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5-10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| MRM Transitions | |
| Benzquinamide | Precursor (Q1): 405.2 m/zProduct (Q3): To be determined experimentally |
| Benzquinamide-d3 | Precursor (Q1): 408.2 m/zProduct (Q3): To be determined experimentally |
| Collision Energy (CE) | To be optimized for each transition (typically 15-40 eV) |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common LC-MS/MS issues during Benzquinamide analysis.
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76963258, Benzquinamide Hydrochloride. Retrieved from [Link]
-
Wikipedia. (2023, August 16). Benzquinamide. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). BENZQUINAMIDE HYDROCHLORIDE. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). benzquinamide. Retrieved from [Link]
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Lin, Y. R., et al. (2021). Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PharmaKB. (n.d.). Benzquinamide. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). benzquinamide. Retrieved from [Link]
-
Li, G., et al. (2018). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Benzquinamide hydrochloride. Retrieved from [Link]
-
DrugMapper. (n.d.). BENZQUINAMIDE. Retrieved from [Link]
-
Restek Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
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Giorgetti, A., et al. (2025, October 15). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. ResearchGate. Retrieved from [Link]
-
Le, T. P., et al. (2020). Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials. MDPI. Retrieved from [Link]
-
Schrimpe-Rutledge, A. C., et al. (2016). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Metabolites. Retrieved from [Link]
-
De C., S., & Konermann, L. (2021). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Electrospray ionization. Retrieved from [Link]
-
Wang, X., et al. (2021). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. PMC. Retrieved from [Link]
-
The Analytical Scientist. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]
-
Barreiro, J. C., et al. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Environmental Chemistry. Retrieved from [Link]
-
Kasprzyk-Hordern, B., et al. (2010). Enantiomeric analysis of drugs of abuse in wastewater by chiral liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
GPCRdb. (n.d.). benzquinamide. Retrieved from [Link]
-
O'Neal, C. L., et al. (2010). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. Journal of Mass Spectrometry. Retrieved from [Link]
-
Cooks, R. G., et al. (2023). Re-Imagining Drug Discovery using Mass Spectrometry. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65464, Benzydamine Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8980, Diphenhydramine Hydrochloride. Retrieved from [Link]
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Technical Support Center: Benzquinamide-d3 Hydrochloride Internal Standard
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzquinamide-d3 Hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for researchers utilizing this stable isotope-labeled (SIL) internal standard in their analytical workflows. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to help you overcome common challenges and ensure the integrity of your quantitative data.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, crucial for correcting analytical variability.[1] this compound, as a deuterated analog of Benzquinamide, is designed to co-elute with the parent compound, providing superior correction for matrix effects and variations in sample processing and instrument response.[2][3][4] However, even with the ideal internal standard, experimental challenges can arise. This guide will walk you through diagnosing and resolving these issues.
Part 1: Foundational Knowledge & Preparation
Before delving into troubleshooting, a solid understanding of your internal standard's properties and correct preparation is paramount.
FAQ 1: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the properties of your internal standard is crucial for method development. Benzquinamide is an antiemetic drug.[5][6] Its deuterated form, Benzquinamide-d3, is chemically and physically very similar.
Table 1: Physicochemical Properties of Benzquinamide Hydrochloride
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₂N₂O₅ • HCl | [6] |
| Molecular Weight | 441.0 g/mol | [6] |
| Appearance | Solid | [6][7] |
| Solubility | Soluble in DMSO, sparingly soluble in Acetonitrile.[6][7] | [6][7] |
| Storage | Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C.[7] | [7] |
Note: The d3 variant will have a slightly higher molecular weight.
FAQ 2: How should I prepare and store my this compound stock and working solutions?
Proper preparation and storage of your internal standard solutions are critical for consistent and accurate results.[8]
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Working Solution:
-
Prepare working solutions by diluting the stock solution with the mobile phase or a solvent compatible with your sample preparation method.
-
The concentration of the working solution should be chosen to yield a response similar to the analyte at the midpoint of the calibration curve.
-
Prepare fresh working solutions regularly and store them at 2-8°C when not in use.
-
Part 2: Troubleshooting Common Analytical Issues
This section addresses specific problems you might encounter during your analysis, providing a logical path to their resolution.
Issue 1: High Variability in Internal Standard (IS) Peak Area Across a Run
One of the most common issues is inconsistent IS response in your calibration standards, quality controls (QCs), and unknown samples.[9] The primary role of an IS is to provide a consistent signal to normalize against.[10]
Q: My Benzquinamide-d3 peak area is fluctuating significantly between injections. What are the potential causes and how can I fix this?
A: High variability in the IS peak area can stem from several sources, broadly categorized as sample preparation errors, chromatographic issues, or mass spectrometer instability.
Troubleshooting Workflow: IS Peak Area Variability
Caption: A logical flow for diagnosing the root cause of IS peak area variability.
Step-by-Step Diagnosis and Solutions:
-
Sample Preparation:
-
Inconsistent Spiking: This is the most common culprit. Ensure that the same, constant amount of this compound is added to every sample (except the double blank).[9] Verify the accuracy and precision of your pipettes.
-
Variable Extraction Recovery: If the IS is added before extraction, its recovery should track the analyte's. However, if the extraction is highly variable, this can lead to inconsistent IS signal. Ensure your extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is robust and reproducible.[8]
-
Incomplete Reconstitution: After evaporation, ensure the dried extract is fully redissolved. Inadequate vortexing or sonication can lead to incomplete dissolution and thus, a lower IS response.
-
-
Chromatographic System:
-
Autosampler/Injector Issues: Check for air bubbles in the syringe or sample loop. An inconsistent injection volume will directly impact the peak area.[10]
-
Column Issues: A partially blocked frit or column degradation can lead to inconsistent flow and peak shape, affecting peak area. Monitor backpressure for any sudden increases.
-
-
Mass Spectrometer:
-
Source Contamination: A dirty ion source is a frequent cause of signal drift and instability.[8] Regular cleaning of the ESI probe and ion transfer optics is essential.
-
Detector Fluctuation: While less common with modern instruments, detector fatigue or voltage instability can cause signal variability.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
An ideal chromatographic peak should be symmetrical (Gaussian). Poor peak shape can compromise integration and reduce the accuracy of your results.
Q: The chromatographic peak for Benzquinamide-d3 is tailing. What could be causing this?
A: Peak tailing is often due to secondary interactions between the analyte and the stationary phase, or issues with the column itself.
Potential Causes and Solutions for Poor Peak Shape:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | - Secondary silanol interactions on the column.- Column contamination or degradation.- Mismatch between sample solvent and mobile phase. | - Add a small amount of a competitor (e.g., triethylamine) to the mobile phase.- Flush or replace the column.[4]- Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
| Peak Fronting | - Column overloading.- Sample solvent is too strong. | - Reduce the concentration of the IS.- Reconstitute the sample in a weaker solvent. |
| Split Peaks | - Partially blocked column frit.- Column void or channel formation. | - Reverse flush the column at a low flow rate.- If the problem persists, replace the column. |
Issue 3: Inaccurate Quantification (Bias in QC Samples)
Even with a stable IS signal, you may find that your QC samples are consistently outside the acceptable accuracy limits (typically ±15% of the nominal value, and ±20% at the LLOQ).[11][12]
Q: My low and high QCs are consistently failing, showing a significant bias. My IS peak area is stable. What should I investigate?
A: This often points to issues with matrix effects that are not being adequately compensated for by the internal standard, or problems with your calibration curve.
Troubleshooting Workflow: Inaccurate Quantification
Caption: Decision pathway for troubleshooting biased QC results.
Step-by-Step Diagnosis and Solutions:
-
Investigate Matrix Effects:
-
Definition: Matrix effects are the suppression or enhancement of analyte ionization due to co-eluting components from the biological sample.[11][12][13] A key assumption is that the deuterated IS will experience the same effect as the analyte.[2]
-
Diagnosis: A post-column infusion experiment can identify regions of ion suppression or enhancement in your chromatogram. Additionally, comparing the response of the analyte/IS in a neat solution versus a post-extraction spiked matrix sample can quantify the matrix effect.[11]
-
Solution: Improve sample clean-up to remove interfering components (e.g., switch from protein precipitation to SPE). Modify the chromatography to separate the analyte and IS from the suppression/enhancement zone.
-
-
Verify IS and Analyte Co-elution:
-
Deuterated internal standards can sometimes elute slightly earlier than the non-deuterated analyte on reversed-phase columns.[14] If this separation is significant, they may be affected differently by matrix effects.
-
Action: Adjust your chromatographic method (e.g., gradient, temperature) to ensure the analyte and Benzquinamide-d3 peaks overlap as much as possible.
-
-
Review the Calibration Curve:
-
Inappropriate Weighting: If your calibration curve spans a wide dynamic range, heteroscedasticity (non-uniform variance) is common. Using an appropriate weighting factor (e.g., 1/x or 1/x²) in your regression analysis is crucial for accuracy at the low and high ends of the curve.
-
Incorrect Blank/Zero Samples: Ensure your blank sample (matrix with no analyte or IS) is clean and your zero sample (matrix with IS only) does not show any analyte signal.
-
Issue 4: Potential Isotopic Exchange
Q: Could the deuterium atoms on Benzquinamide-d3 exchange with hydrogen atoms from the solvent or matrix?
A: This is a potential concern with deuterated standards, especially if the deuterium atoms are located on exchangeable sites like -OH or -NH groups. For Benzquinamide-d3, the stability of the deuterium label depends on its position on the molecule. If the deuterium atoms are on a stable part of the carbon skeleton, exchange is highly unlikely under typical LC-MS conditions.
-
Verification: When sourcing your standard, review the certificate of analysis to confirm the location of the deuterium labels.
-
Mitigation: If you suspect exchange, you can perform stability tests by incubating the IS in the sample matrix at various temperatures and for different durations, then analyzing for any changes in the mass spectrum.
Part 3: Methodological Best Practices
Adhering to best practices during method development and validation will prevent many of the issues discussed above.
Table 2: Key Parameters for a Robust LC-MS/MS Method
| Parameter | Recommendation | Rationale |
| LC Column | C18 or similar reversed-phase column. | Provides good retention and separation for moderately polar compounds like Benzquinamide. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Acidified mobile phase promotes good peak shape and ionization in positive ESI mode. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Benzquinamide contains basic nitrogen atoms that are readily protonated. |
| MS/MS Transitions | Monitor at least two specific transitions for both Benzquinamide and Benzquinamide-d3. | Increases selectivity and confirms the identity of the compounds. The precursor ion for the d3-IS will be 3 mass units higher than the analyte. |
| IS Concentration | Should provide a signal intensity that is statistically stable and within the linear range of the detector. | A strong, stable IS signal is crucial for precise normalization. |
| Validation | Follow regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.[9][11][12] | Ensures the method is accurate, precise, selective, and robust for its intended purpose. |
This guide provides a framework for addressing common challenges encountered when using this compound as an internal standard. By systematically investigating potential issues and adhering to sound scientific principles, you can develop robust and reliable analytical methods, ensuring the highest quality data for your research and development endeavors.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
PubMed. (n.d.). [Quantitative analysis of bencynonate in human plasma using a deuterated internal standard by GC-MS/SIM]. [Link]
-
Taylor, P. et al. (2017). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Bioanalysis, 9(14). [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42. [Link]
-
Pan, L., & Li, W. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(21), 1935–1938. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Luo, Y., et al. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 12, 735332. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
CUNY Academic Works. (2022). LC-MS/MS Method for the Detection and Quantification of Pharmaceuticals and Drugs of Abuse in New York City Waterways. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
Wikipedia. (n.d.). Benzquinamide. [Link]
-
Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]
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- 14. agilent.com [agilent.com]
Technical Support Center: Maintaining Isotopic Integrity of Benzquinamide-d3 Hydrochloride
Welcome to our dedicated resource for researchers and drug development professionals. This guide provides in-depth technical support for the proper handling and use of Benzquinamide-d3 Hydrochloride as an internal standard. The primary objective is to equip you with the knowledge and protocols necessary to prevent hydrogen-deuterium (H-D) exchange, thereby ensuring the isotopic purity of the standard and the accuracy of your quantitative bioanalytical data.
Section 1: The Core Challenge—Understanding H-D Exchange
This section addresses the fundamental principles of H-D exchange and its specific relevance to this compound.
Q1: What is hydrogen-deuterium (H-D) exchange, and why is it a critical issue for my quantitative analysis?
A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom on an isotopically labeled molecule is replaced by a hydrogen atom from its environment (e.g., from solvents or reagents).[1] When using a deuterated compound like Benzquinamide-d3 as an internal standard in isotope dilution mass spectrometry, this exchange is highly undesirable.
The core principle of this analytical technique relies on the fact that the deuterated standard is chemically identical to the analyte and will behave the same way during sample preparation and analysis.[2][3] Any loss or variation affects both compounds equally, keeping the ratio of their mass spectrometry signals constant and proportional to the analyte's concentration.[2] If deuterium atoms on the standard are replaced with hydrogen (a process often called "back-exchange"), the mass of the standard changes, leading to a decrease in its signal at the expected mass-to-charge ratio (m/z). This artificially alters the analyte-to-internal standard ratio, compromising the precision and accuracy of the quantitative results.[1]
Q2: Where are the deuterium atoms located on Benzquinamide-d3, and how does this affect their stability?
A2: In Benzquinamide-d3, the three deuterium atoms are located on one of the methoxy groups (-O-CH₃) attached to the benzoquinolizine ring, forming a trideuteromethoxy group (-O-CD₃).
The stability of these labels is fundamentally different from "labile" hydrogens found on hydroxyl (-OH) or amine (-NH) groups, which can exchange with the solvent almost instantaneously.[4] The deuterium atoms in Benzquinamide-d3 are covalently bonded to a carbon atom. C-D bonds are significantly more stable and do not readily exchange under typical analytical conditions.[4] However, they are not entirely immune. Exchange can be facilitated under specific conditions, particularly catalysis by strong acids or bases.[4][5][6]
Caption: Structure of Benzquinamide with the -OCD₃ label highlighted.
Q3: What specific experimental factors can trigger H-D exchange on the -OCD₃ group?
A3: While the C-D bonds in the methoxy group are robust, their stability can be compromised by several key factors that catalyze the exchange reaction:
-
pH Extremes: Both highly acidic and highly basic conditions can promote H-D exchange.[1][5] The mechanism often involves protonation or deprotonation of adjacent atoms, which can activate the C-D bond for exchange. For aromatic systems, acid-catalyzed exchange is a known pathway.[4][7][8] The minimum rate of exchange is typically found in a mildly acidic pH range.[5]
-
Elevated Temperature: The rate of chemical reactions, including H-D exchange, increases significantly with temperature.[1] Prolonged exposure of the standard to high temperatures during sample preparation or analysis is a major risk factor.
-
Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), heavy water (D₂O), methanol (CH₃OH), and ethanol, provide a source of hydrogen atoms that can replace the deuterium on your standard.[5][9] While necessary for many chromatographic separations, exposure time and conditions must be carefully controlled.
Section 2: Proactive Prevention & Troubleshooting
This section provides actionable protocols and best practices to maintain the isotopic integrity of your this compound standard throughout your workflow.
Q4: How should I prepare stock and working solutions of Benzquinamide-d3 HCl to ensure maximum stability?
A4: The choice of solvent and storage conditions for your solutions is the most critical first step in preventing H-D exchange.
Step-by-Step Protocol for Solution Preparation:
-
Equilibration: Before opening, allow the vial of solid Benzquinamide-d3 HCl to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent. Based on known solubility data, dimethyl sulfoxide (DMSO) or acetonitrile are excellent choices.[10][11] Avoid using protic solvents like methanol or water for preparing stock solutions intended for long-term storage.
-
Dissolution: Prepare a concentrated stock solution (e.g., 1 mg/mL) by dissolving the weighed solid in your chosen aprotic solvent. Ensure complete dissolution by vortexing. Sonication can be used cautiously for short periods if needed.
-
Aliquoting: Aliquot the stock solution into smaller volumes in amber glass or polypropylene vials with PTFE-lined screw caps. This minimizes the number of freeze-thaw cycles for the main stock and reduces the risk of contamination and solvent evaporation.
-
Storage: Immediately store all stock and working solutions under the conditions specified in the table below.
| Parameter | Recommendation for Solid Material | Recommendation for Solutions | Rationale |
| Temperature | -20°C for long-term storage.[10] | -20°C or colder (e.g., -80°C). | Low temperatures drastically reduce the rate of any potential degradation or exchange reactions.[1] |
| Solvent | N/A | Anhydrous Acetonitrile or DMSO.[10][11] | Aprotic solvents lack exchangeable protons, eliminating the primary source of hydrogen for H-D exchange. |
| Container | Original manufacturer's vial. | Amber glass vials with PTFE-lined caps. | Protects from light and prevents solvent evaporation and contamination. |
| Atmosphere | Store under desiccation. | Tightly sealed vials.[12][13] | Minimizes exposure to atmospheric moisture, a source of protons. |
Q5: My LC-MS method requires an aqueous mobile phase. How can I minimize H-D exchange during the analytical run?
A5: It is common for LC-MS methods to use protic solvents like water and methanol. The key is to control the conditions to make the exchange reaction as slow as possible.
Troubleshooting & Optimization Guide for LC-MS Analysis:
-
Mobile Phase pH Control:
-
Issue: Highly acidic or basic mobile phases can catalyze exchange.
-
Solution: Adjust the pH of the aqueous portion of your mobile phase to a mildly acidic range, ideally between pH 3 and 5. This range is often a "sweet spot" that minimizes both acid- and base-catalyzed exchange rates.[5] Use volatile buffers like formic acid or ammonium acetate to achieve the target pH.
-
-
Autosampler Temperature Control:
-
Issue: Samples sitting at room temperature in the autosampler for extended periods are at risk.
-
Solution: Always maintain the autosampler at a low temperature, such as 4°C.[1] This is one of the most effective measures to slow down the exchange kinetics while samples are awaiting injection.
-
-
Minimize Sample Residence Time:
-
Issue: The longer the standard is in an aqueous environment, the greater the opportunity for exchange.
-
Solution: Prepare samples just before placing them in the autosampler. Organize your analytical run sequence to ensure that samples are injected as soon as possible after preparation. Avoid letting samples sit in the autosampler over a weekend.
-
-
Final Sample Diluent:
-
Issue: Diluting the sample in a highly aqueous solution for injection increases the risk.
-
Solution: If possible, the final diluent for your sample should mimic the initial mobile phase composition, maximizing the organic solvent content. This keeps the standard in a less protic environment for as long as possible.
-
Caption: Recommended workflow for handling Benzquinamide-d3 HCl.
Section 3: Advanced Troubleshooting FAQs
Q6: I suspect H-D exchange has occurred in my standard. How can I confirm this?
A6: You can use your mass spectrometer to investigate potential exchange. Acquire a high-resolution, full-scan mass spectrum of your internal standard solution.
-
Intact Standard: A pure Benzquinamide-d3 standard will show a primary isotopic peak corresponding to its deuterated mass (M+3 relative to the non-deuterated version).
-
Evidence of Exchange: If H-D exchange has occurred, you will see a change in the isotopic distribution. Specifically, you will observe an increase in the intensity of the M+2 (one deuterium exchanged for hydrogen), M+1 (two exchanges), and M+0 (all three deuteriums exchanged) peaks, with a corresponding decrease in the intensity of the target M+3 peak. Comparing this to the certificate of analysis or a freshly prepared standard can confirm the degradation.
Q7: Is it acceptable to use methanol for sample preparation if I am injecting the sample immediately?
A7: While acetonitrile is the superior choice, the risk associated with methanol depends on the workflow. Methanol is a protic solvent and will promote exchange more than acetonitrile. However, if you are performing a protein precipitation or dilution step where the final solution contains a high percentage of organic solvent (e.g., >80%) and the sample is immediately cooled and injected, the degree of exchange may be negligible. For routine, validated methods where reproducibility is paramount, we strongly recommend avoiding methanol in favor of acetonitrile to eliminate a potential source of variability.
References
- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Benchchem.
- Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuter
- Safety data sheet. AKEMI chemisch technische Spezialfabrik GmbH.
- Safety D
- Safety D
- What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
- Hydrogen–deuterium exchange. Wikipedia.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Benzquinamide hydrochloride | CAS# 113-69-9 (HCl) | Anti-Emetic. MedKoo.
- Deuterated Standards for LC-MS Analysis: What They Are & Why They M
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. NIH.
- Benzquinamide (hydrochloride) (CAS Number: 113-69-9). Cayman Chemical.
- Deuterium Exchange in Arom
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Hydrogen-deuterium exchange of aromatic amines and amides using deuter
- Deuterium Exchange. Chemistry LibreTexts.
- Tutorial: Chemistry of Hydrogen/Deuterium Exchange Mass Spectrometry. PubMed.
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stability issues with Benzquinamide-d3 Hydrochloride in solution
Welcome to the technical support guide for Benzquinamide-d3 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries. For more detailed explanations and protocols, please refer to the Troubleshooting Guides.
Q1: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and slightly soluble in acetonitrile.[1][2] For most applications, especially those requiring subsequent dilution into aqueous buffers (e.g., cell culture media, analytical mobile phases), the recommended procedure is to first prepare a concentrated stock solution in 100% DMSO.
Q2: How should I store stock and working solutions of this compound?
-
Solid Compound: Store the solid powder, tightly sealed, in a dry, dark environment at -20°C for long-term storage (months to years).[1]
-
DMSO Stock Solutions: Prepare concentrated stock solutions in DMSO. For short-term storage (days to weeks), 4°C is acceptable. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]
-
Aqueous Working Solutions: Due to the potential for hydrolysis, it is strongly recommended to prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock. Avoid storing aqueous solutions for extended periods.
Q3: My solution turned cloudy after diluting my DMSO stock into an aqueous buffer. What happened?
This is likely due to precipitation. Several factors could be at play:
-
Concentration: The final concentration in the aqueous solution may have exceeded the compound's solubility limit.
-
pH: The pH of your aqueous buffer may have caused the hydrochloride salt to convert to its less soluble free base form.
-
Solvent Shock: Diluting a concentrated organic stock into an aqueous buffer too quickly can cause the compound to crash out of solution. Try adding the stock solution dropwise while vortexing the buffer.
Q4: I am seeing unexpected peaks in my HPLC/LC-MS analysis. What are they likely to be?
The most probable cause is chemical degradation. Benzquinamide contains both an ester and an amide functional group, both of which are susceptible to hydrolysis, which is the most common degradation pathway for such molecules.[3][4] Oxidation is another possibility.[5] These degradation products will appear as new peaks in your chromatogram, typically at different retention times than the parent compound.
Q5: Is this compound sensitive to light?
Yes, many pharmaceutical compounds are susceptible to photodegradation, and it is a best practice to assume sensitivity unless proven otherwise.[6][7] Light can initiate oxidative degradation pathways.[5] Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[5] Perform experimental manipulations in a timely manner to minimize exposure to ambient light.
In-Depth Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Working Solutions
Symptoms:
-
A significant decrease in the peak area of this compound over a short period (minutes to hours) in your analytical run.
-
The appearance and growth of one or more new peaks in the chromatogram.
Root Cause Analysis:
The chemical structure of Benzquinamide contains two primary sites vulnerable to degradation in solution: an ester linkage and an amide linkage. Hydrolysis, the reaction with water, is the most common degradation mechanism for these functional groups and can be catalyzed by acidic or basic conditions.[4][5][8]
-
Ester Hydrolysis: The ester group is generally more susceptible to hydrolysis than the amide group.[5] This reaction cleaves the ester bond, resulting in two new molecules.
-
Amide Hydrolysis: While more stable than the ester, the amide bond can also hydrolyze, particularly at pH extremes, cleaving the molecule at a different position.[4]
-
Oxidation: This is another common degradation pathway, often accelerated by exposure to light, high temperatures, or the presence of trace metal ions.[5][9]
The troubleshooting workflow below can help you systematically identify the cause of degradation.
Caption: Standard operating procedure for handling Benzquinamide-d3 HCl.
| Practice | Rationale |
| Use a Validated Analytical Method | An HPLC method must be "stability-indicating," meaning it can resolve the parent peak from all potential degradation products. [10][11] |
| Aliquot Stock Solutions | Prevents contamination and degradation of the entire stock from repeated freeze-thaw cycles and exposure to atmospheric moisture. |
| Prepare Calibrators and QCs Fresh | The calibrators and quality control samples used for quantification should be prepared from the stock solution at the same time as the experimental samples to ensure they have undergone similar (minimal) degradation. |
| Standardize Incubation Times | If your experiment involves an incubation step, ensure the time and temperature are precisely controlled for all samples, including controls. |
| Use an Internal Standard | While Benzquinamide-d3 is often used as an internal standard itself, for method development, using a different, stable compound as an internal standard can help diagnose issues related to injection volume variability versus chemical instability. |
By implementing these rigorous handling protocols and understanding the inherent chemical liabilities of this compound, researchers can significantly improve the accuracy, reliability, and reproducibility of their experimental data.
References
-
Scribd. (n.d.). Drug Stability | PDF | Amide | Hydrolysis. Retrieved from Scribd. [Link]
-
Scribd. (n.d.). Lec 4-Drug Stability and Chemical Kinetics | PDF | Amide | Antioxidant. Retrieved from Scribd. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from ResearchGate. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from The Pharmaceutical Journal. [Link]
-
RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from RSquareL. [Link]
-
ResearchGate. (n.d.). (PDF) Stability of drugs and medicines Hydrolysis. Retrieved from ResearchGate. [Link]
-
Luminex Corporation. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from Luminex Corporation. [Link]
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Retrieved from IJSDR. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from EMA. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from Separation Science. [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from Pharmacy 180. [Link]
-
Park, K. (n.d.). Assay and Stability Testing. Retrieved from Purdue University. [Link]
-
MDPI. (n.d.). Photodegradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite. Retrieved from MDPI. [Link]
-
PMC. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Retrieved from PMC. [Link]
-
ResearchGate. (2017). (PDF) Degradation Pathway. Retrieved from ResearchGate. [Link]
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Technical Support Center: Benzquinamide-d3 Hydrochloride
Welcome to the technical support resource for Benzquinamide-d3 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental use of this deuterated compound. As a stable-isotope labeled internal standard and a research tool, understanding its unique properties is paramount for generating accurate and reproducible data. This center provides in-depth, cause-and-effect explanations and actionable troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, properties, and use of this compound.
Q1: What is this compound and how does the deuterium labeling affect its properties?
A1: this compound is a deuterated form of Benzquinamide Hydrochloride, an antiemetic compound. The "-d3" designation indicates that three hydrogen atoms on one of the methoxy groups have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[1]
This isotopic substitution can lead to several key differences from the parent compound:
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the metabolic cleavage of this bond is a rate-limiting step in the drug's metabolism (e.g., O-demethylation by Cytochrome P450 enzymes), the deuterated compound may be metabolized more slowly.[2][3] This can result in a longer half-life and altered pharmacokinetic profile compared to the non-deuterated Benzquinamide.[4][5]
-
Mass Shift: The primary reason for its use in analytical chemistry is its increased mass (+3 Da) compared to the unlabeled compound. This mass difference allows it to be distinguished in mass spectrometry (MS), making it an ideal internal standard for quantitative bioanalysis.
-
Receptor Affinity: While often minimal, deuterium substitution can subtly alter hydrogen bonding and other non-covalent interactions, potentially leading to slight changes in receptor binding affinity.[5][6][7] This is generally not significant when used as an internal standard but could be a factor in pharmacodynamic studies.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to maintain the integrity of the compound. Based on the properties of the parent compound, the following conditions are recommended:
| Condition | Recommendation | Rationale |
| Long-Term Storage | -20°C | Minimizes degradation over months to years. |
| Short-Term Storage | 0 - 4°C (refrigerated) | Suitable for days to weeks. |
| Physical State | Keep as a solid powder until use | Solutions are generally less stable than the solid form. |
| Environment | Store in a dry, dark place | Protects from hydrolysis and photodegradation. The hydrochloride salt can be hygroscopic. |
Data synthesized from supplier recommendations for the non-deuterated compound.[5]
Q3: What solvents should I use to prepare a stock solution?
A3: Benzquinamide Hydrochloride is a solid powder with specific solubility characteristics.
-
Recommended Solvents:
-
Poor Solvents:
-
Water: Not soluble.[5]
-
Aqueous Buffers (e.g., PBS): As a hydrochloride salt of an organic base, its solubility in aqueous buffers is pH-dependent.[10][11] It will be more soluble at acidic pH where it is fully protonated. However, direct dissolution in neutral or basic buffers will likely result in precipitation of the free base.
-
Best Practice: Prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into your final aqueous-based experimental medium (e.g., cell culture media, biological buffer). Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Section 2: Troubleshooting Guide for Analytical Applications (LC-MS)
This compound is frequently used as an internal standard (IS) for the quantification of Benzquinamide in biological matrices. Here are common pitfalls and how to resolve them.
Problem 1: Inconsistent or Drifting Analyte/Internal Standard Peak Area Ratio
Symptoms:
-
High coefficient of variation (%CV) in QC samples.
-
Poor accuracy and precision in quantitative results.
-
The IS peak area is not consistent across the analytical run.
Root Cause Analysis and Solutions:
Problem 2: Unexpected Peaks or Rapid Degradation in Solution
Symptoms:
-
Appearance of new peaks in the chromatogram over time.
-
Loss of Benzquinamide-d3 signal in prepared standards or samples.
Root Cause Analysis and Solutions:
Benzquinamide has two primary sites susceptible to hydrolysis: an ester linkage and an amide linkage. The ester bond is significantly more prone to hydrolysis than the more stable amide bond.[12][13]
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To confirm the identity of degradation peaks, intentionally stress the compound. This is a crucial step in developing a stability-indicating analytical method.[14][15][16]
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: 80°C (solid and solution).
-
Photolytic: Expose to UV/Vis light (ICH Q1B guidelines).
-
-
Develop a Stability-Indicating HPLC Method: Your chromatographic method must be able to resolve the parent Benzquinamide-d3 peak from all potential degradation products.[14][17]
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate) is typically effective.
-
Detector: Use a photodiode array (PDA) detector to check for peak purity in addition to the mass spectrometer.
-
-
Control Sample/Standard pH: Since hydrolysis is a key degradation pathway, ensure that the pH of your solutions is controlled and documented. Avoid highly acidic or basic conditions during sample preparation and storage unless required for extraction.
Section 3: Troubleshooting Guide for Biological Assays
Using Benzquinamide-d3 in in vitro or in vivo experiments requires careful consideration of its potential biological effects, which may or may not be identical to its non-deuterated counterpart.
Problem 3: Unexpected Cytotoxicity or Altered Cellular Response in In Vitro Assays
Symptoms:
-
Higher-than-expected cell death in culture.
-
Results from a functional assay (e.g., receptor binding, signaling) differ from published data for non-deuterated Benzquinamide.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Intrinsic Benzquinamide Toxicity | The parent compound, Benzquinamide, has been shown to have some baseline cytotoxic effects and can inhibit P-glycoprotein (P-gp) mediated drug efflux.[18] This is independent of deuteration. Action: Always run a dose-response curve to determine the non-toxic working concentration range for your specific cell line.[11][19][20] Compare the cytotoxicity of Benzquinamide-d3 with the non-deuterated form to see if the deuteration itself alters toxicity. |
| Kinetic Isotope Effect (KIE) on Metabolism | If your cells metabolize Benzquinamide, the d3-label could slow this process. This might lead to prolonged exposure to the parent compound or a different metabolite profile, potentially altering the biological effect. Action: This is difficult to prove without metabolic analysis. However, if you suspect this, compare dose-response and time-course effects between the d3 and non-d3 versions. A leftward shift in the dose-response curve for the d3 compound could suggest increased potency due to slower clearance. |
| Altered Receptor Affinity | Deuteration can alter the strength of hydrogen bonds, which are critical for drug-receptor interactions.[6][7] This could lead to a change in binding affinity (Kᵢ) or efficacy (EC₅₀/IC₅₀). Action: If you are performing receptor binding or functional assays, directly compare the affinity and efficacy of Benzquinamide-d3 to the non-deuterated standard in your system. Do not assume they are identical. |
| High DMSO Concentration | If you are using a DMSO stock, ensure the final concentration in your cell culture medium is well below the toxic threshold for your cell line (usually <0.5%). |
Problem 4: Anomalous Results in In Vivo Experiments
Symptoms:
-
Pharmacokinetic (PK) profile (e.g., Cₘₐₓ, AUC, T₁/₂) of Benzquinamide-d3 is different from expected literature values for Benzquinamide.
-
Unexpected pharmacodynamic (PD) effects or side effects are observed.
Root Cause Analysis and Solutions:
References
-
Sharma, R., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. Available at: [Link]
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Mazzanti, R., et al. (1992). Benzquinamide inhibits P-glycoprotein mediated drug efflux and potentiates anticancer agent cytotoxicity in multidrug resistant cells. Oncology Research, 4(8-9), 359-365. Available at: [Link]
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Kržan, M., et al. (2016). The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands. PLoS ONE, 11(5), e0154002. Available at: [Link]
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Vianello, R., et al. (2016). The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands. PLoS ONE, 11(5), e0154002. Available at: [Link]
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Kržan, M., et al. (2020). The Effect of Deuteration on the H2 Receptor Histamine Binding Profile: A Computational Insight into Modified Hydrogen Bonding Interactions. Biomolecules, 10(2), 196. Available at: [Link]
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Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. Available at: [Link]
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Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
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ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
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Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. Available at: [Link]
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Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2563. Available at: [Link]
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Capsugel. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. Available at: [Link]
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Rosing, H., et al. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 21(15), 2547-2552. Available at: [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]
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Juenemann, D., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1564. Available at: [Link]
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Lee, J. H., et al. (2019). Effects of benzalkonium chloride on cell viability, inflammatory response, and oxidative stress of human alveolar epithelial cells cultured in a dynamic culture condition. Toxicology in Vitro, 59, 221-227. Available at: [Link]
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Pomerat, C. M., & Leake, C. D. (1954). Cytotoxicity of drugs and diverse chemical agents to cell cultures. Annals of the New York Academy of Sciences, 58(7), 1110-1128. Available at: [Link]
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Lavanya, G., et al. (2013). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 3(4), 184-191. Available at: [Link]
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Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
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Hardcastle, T. J., et al. (2023). Overexpression of cytochrome P450 and esterase genes involved in permethrin resistance in larvae and adults of Culex quinquefasciatus. Parasitology Research, 122(6), 1563-1572. Available at: [Link]
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Nadkarni, D. V., et al. (2011). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. Pharmacologia, 2(6), 163-171. Available at: [Link]
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Babich, H., & Stern, A. (1993). Benzoyl peroxide cytotoxicity evaluated in vitro with the human keratinocyte cell line, RHEK-1. Toxicology Letters, 69(2), 195-204. Available at: [Link]
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Bal, C., et al. (2016). Cytochrome P450 associated with insecticide resistance catalyzes cuticular hydrocarbon production in Anopheles gambiae. Proceedings of the National Academy of Sciences, 113(32), 9002-9007. Available at: [Link]
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National Research Council (US) Committee on Toxicology. (1982). DIGEST REPORT ANTICHOLINERGIC CHEMICALS. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents, Volume 1: Anticholinesterases and Anticholinergics. National Academies Press (US). Available at: [Link]
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Garzo-Bustamante, E., et al. (2022). Esterase, Glutathione S-Transferase and NADPH-Cytochrome P450 Reductase Activity Evaluation in Cacopsylla pyri L. (Hemiptera: Psyllidae) Individual Adults. Insects, 13(12), 1121. Available at: [Link]
-
Zdarta, A., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(36), 50824-50833. Available at: [Link]
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National Research Council (US) Committee on Toxicology. (1982). ANTICHOLINERGICS. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents, Volume 1: Anticholinesterases and Anticholinergics. National Academies Press (US). Available at: [Link]
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Palma-Bautista, C., et al. (2020). Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection. Frontiers in Plant Science, 11, 579308. Available at: [Link]
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Mora, J., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 457-463. Available at: [Link]
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Kim, H. J., et al. (2021). Drug Evaluation Based on a Multi-Channel Cell Chip with a Horizontal Co-Culture. Micromachines, 12(7), 762. Available at: [Link]
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Sharma, R., & Kumar, V. (2013). HPLC METHOD DEVELOPMENT - A REVIEW. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 23-28. Available at: [Link]
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Bal, C., et al. (2016). Cytochrome P450 associated with insecticide resistance catalyzes cuticular hydrocarbon production in Anopheles gambiae. Proceedings of the National Academy of Sciences, 113(32), 9002-9007. Available at: [Link]
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Bakshi, M., & Singh, S. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1622-1628. Available at: [Link]
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Rangan, M., et al. (2015). Development and validation of a rapid ultra-high performance liquid chromatography method for the assay of Benzalkonium Chloride using a quality-by-design approach. Journal of Chromatography A, 1413, 38-46. Available at: [Link]
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Uddin, M. S., et al. (2023). Assessment of Quercetin Antiemetic Properties: In Vivo and In Silico Investigations on Receptor Binding Affinity and Synergistic Effects. Molecules, 28(19), 6939. Available at: [Link]
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Siwek, A., et al. (2023). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International Journal of Molecular Sciences, 24(13), 11158. Available at: [Link]
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calibration curve issues with Benzquinamide-d3 Hydrochloride
Welcome to the Technical Support Center for Benzquinamide-d3 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding the use of this compound as an internal standard in quantitative bioanalysis. Our goal is to equip you with the scientific understanding and practical steps to overcome common challenges and ensure the integrity of your analytical data.
Introduction to this compound in Bioanalysis
Benzquinamide is an antiemetic agent.[1] In quantitative bioanalytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard is the gold standard for achieving accurate and precise results.[2][3] this compound serves as an ideal SIL internal standard for the quantification of Benzquinamide. Its chemical structure is nearly identical to the analyte, with the only difference being the substitution of three hydrogen atoms with deuterium. This subtle but critical modification allows it to be distinguished by the mass spectrometer while ensuring it behaves similarly to the analyte during sample preparation and analysis.[4]
The primary role of an internal standard is to compensate for variability throughout the analytical process, including extraction efficiency, matrix effects, and instrument response fluctuations.[2][3][5] By adding a known and constant amount of this compound to all calibrators, quality control samples (QCs), and unknown samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach significantly improves data reliability.[3]
However, even with a high-quality internal standard, challenges can arise. This guide will address common issues related to calibration curve performance when using this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are crucial for maintaining the integrity of your internal standard. For long-term storage, this compound should be kept at -20°C in a dry, dark environment.[6] For short-term use (days to weeks), storage at 2-8°C is acceptable.[6] It is supplied as a solid and should be protected from moisture.
When preparing stock solutions, use high-purity solvents in which Benzquinamide is soluble, such as DMSO or acetonitrile.[1][6] It is important to note that the hydrochloride salt form may have different solubility characteristics than the free base. After reconstitution, stock solutions should be stored at -20°C or below to minimize degradation.[6] Multiple freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use vials. The stability of the compound in your chosen solvent and at your storage conditions should be verified as part of your method validation.[7]
Q2: I am observing poor linearity (r² < 0.99) in my calibration curve. What are the potential causes?
A2: Poor linearity is a common issue that can stem from several sources. A systematic approach to troubleshooting is essential. The potential causes can be broadly categorized into issues with the standards themselves, the analytical method, or the instrument.
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for poor calibration curve linearity.
Detailed Explanation of Potential Causes:
-
Standard Preparation Errors: Inaccuracies in serial dilutions, calculation errors, or degradation of stock solutions can lead to non-linear responses.[8] Always prepare fresh calibration standards from a reliable stock solution as a first troubleshooting step.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear relationship between concentration and response.[9][10][11][12] This is a significant concern in LC-MS/MS bioanalysis.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a non-linear response at the upper end of the calibration range.[13]
-
Contamination and Carryover: Residual analyte from a high concentration sample being injected with a subsequent lower concentration sample can artificially inflate the response of the lower point, affecting linearity.
-
Inappropriate Calibration Model: Forcing a linear regression model on a relationship that is inherently non-linear (e.g., due to detector characteristics or adsorptive losses at low concentrations) will result in a poor fit.[13][14][15]
Q3: My calibration curve is non-linear at the lower concentration points. What should I investigate?
A3: Non-linearity at the lower end of the curve often points to issues with adsorption or loss of the analyte during sample processing.
-
Adsorption: Active sites in the LC system (e.g., injector, column, tubing) can adsorb low concentrations of the analyte, leading to a disproportionately lower response.[8][16] Conditioning the system with several injections of a mid-level standard before starting the calibration curve can help to passivate these active sites.
-
Poor Extraction Recovery at Low Concentrations: The efficiency of your sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) may not be consistent across the entire concentration range.
-
Ion Suppression: Matrix effects can be more pronounced at lower concentrations where the signal-to-noise ratio is lower.
Q4: The response of my internal standard (this compound) is highly variable across my analytical run. What does this indicate?
A4: A stable internal standard response is critical for reliable quantification.[2][5] High variability in the this compound signal can indicate several problems:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, incomplete mixing with the sample, or inconsistent extraction recovery can all lead to variable IS responses.[2]
-
Matrix Effects: If the internal standard elutes in a region of significant ion suppression or enhancement that varies between samples, its signal will be inconsistent.[17]
-
Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector performance can cause the IS signal to drift over the course of an analytical run.[2][18]
-
Degradation of the Internal Standard: Although less common with stable isotope-labeled standards, degradation in the sample matrix or on the autosampler can lead to a decreasing IS response over time.[2]
The FDA's M10 Bioanalytical Method Validation guidance recommends monitoring the internal standard response and investigating any significant variability.[19][20]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
The "matrix effect" refers to the alteration of ionization efficiency by co-eluting substances from the sample matrix.[10][21] It can cause ion suppression or enhancement, leading to inaccurate and imprecise results.[9][11][12]
Step-by-Step Protocol for Assessing Matrix Effects:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike Benzquinamide and this compound into the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least five different lots of blank biological matrix. After the final extraction step, spike the extracts with Benzquinamide and this compound to the same low and high QC concentrations as Set A.
-
-
Analyze the Samples: Inject both sets of samples and record the peak areas for the analyte and the internal standard.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Evaluate the Results:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different lots of matrix should be ≤ 15%.
-
Mitigation Strategies:
-
Chromatographic Separation: Modify your LC method to separate the analyte and internal standard from the interfering matrix components.
-
Sample Preparation: Employ a more rigorous sample cleanup technique (e.g., switching from protein precipitation to solid-phase extraction) to remove interfering substances.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but may also compromise the sensitivity of the assay.
Guide 2: Addressing Non-Linearity in the Calibration Curve
When faced with a non-linear calibration curve, a systematic evaluation is necessary.
Experimental Workflow for Troubleshooting Non-Linearity:
Caption: Workflow for troubleshooting a non-linear calibration curve.
Quantitative Data Summary:
| Parameter | Acceptance Criteria (Typical) | Reference |
| Correlation Coefficient (r²) | ≥ 0.99 | General Practice |
| Calibration Point Accuracy | Within ±15% of nominal (±20% at LLOQ) | [19],[20] |
| Regression Model | Linear, weighted (1/x or 1/x²) or quadratic | [14] |
Considerations for Regression Models:
-
Linear Regression: The simplest model, but may not be appropriate if the data is inherently non-linear.[15]
-
Weighted Linear Regression (1/x or 1/x²): Often provides a better fit when there is greater variance at the higher end of the curve. This is a common practice in bioanalytical methods.
-
Quadratic Regression: Can be used to fit non-linear data, but should be used with caution and properly justified.[14] The calibration range should be carefully defined when using a non-linear model.
Guide 3: Investigating Deuterated Internal Standard Issues
While SIL internal standards are robust, issues can still arise.
Potential Issues with Deuterated Internal Standards:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[17][22][23] If this shift is significant, the analyte and internal standard may experience different degrees of matrix effects.[22]
-
Isotopic Contribution: The internal standard may contain a small percentage of the non-deuterated analyte, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantitation (LLOQ).[4]
-
Deuterium Exchange: In some molecules and under certain conditions (e.g., extreme pH), deuterium atoms can exchange with hydrogen atoms from the solvent.[22][24] This can compromise the integrity of the internal standard.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they co-elute as closely as possible.
-
Check for Isotopic Contribution: Analyze a "zero sample" (blank matrix spiked only with the internal standard) to check for any response in the analyte's mass transition. This response should be less than 20% of the LLOQ response.
-
Assess Stability: Evaluate the stability of this compound in your stock solutions and in the final sample extracts under the conditions of your experiment.
References
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Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? (2025, November 13). Retrieved January 16, 2026, from [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). Retrieved January 16, 2026, from [Link]
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Côté, C., Bergeron, A., Mess, J.-N., Furtado, M., & Garofolo, F. (2007). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(1), 1243-1258. [Link]
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USP <1225> Method Validation - BA Sciences. (n.d.). Retrieved January 16, 2026, from [Link]
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How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Retrieved January 16, 2026, from [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (2022, November). Retrieved January 16, 2026, from [Link]
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VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). Retrieved January 16, 2026, from [Link]
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Bioanalytical Method Validation FDA 2001.pdf. (2001, May). Retrieved January 16, 2026, from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2022, November). Retrieved January 16, 2026, from [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13). Retrieved January 16, 2026, from [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Retrieved January 16, 2026, from [Link]
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Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15). Retrieved January 16, 2026, from [Link]
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〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.). Retrieved January 16, 2026, from [Link]
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Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (n.d.). Retrieved January 16, 2026, from [Link]
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Gas Chromatography Problem Solving and Troubleshooting. (n.d.). Retrieved January 16, 2026, from [Link]
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Non-linear Calibration. (2014, August 22). Retrieved January 16, 2026, from [Link]
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Fitting Nonlinear Calibration Curves: No Models Perfect - Scirp.org. (2017). Retrieved January 16, 2026, from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.). Retrieved January 16, 2026, from [Link]
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Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum. (2006, January 15). Retrieved January 16, 2026, from [Link]
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Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC - PubMed Central. (2024, May 8). Retrieved January 16, 2026, from [Link]
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Non-linear calibration GCMS - Chromatography Forum. (2009, April 24). Retrieved January 16, 2026, from [Link]
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Calibration Curves, Part I: To b or Not to b? | LCGC International. (n.d.). Retrieved January 16, 2026, from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Retrieved January 16, 2026, from [Link]
-
Retention Time shifts using deuterated internal standards.: /home/support - skyline.ms. (2021, March 23). Retrieved January 16, 2026, from [Link]
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Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards - Hilaris Publisher. (n.d.). Retrieved January 16, 2026, from [Link]
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Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Retrieved January 16, 2026, from [Link]
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Chemical Potency and Degradation Products of Medications Stored Over 550 Earth Days at the International Space Station - PubMed. (2015, November 6). Retrieved January 16, 2026, from [Link]
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Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS - PubMed. (2023, November 1). Retrieved January 16, 2026, from [Link]
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Guidance for Industry #5 - Drug Stability Guidelines - FDA. (1986, March 3). Retrieved January 16, 2026, from [Link]
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ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). Retrieved January 16, 2026, from [Link]
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Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride - SciSpace. (2017, January 10). Retrieved January 16, 2026, from [Link]
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Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using a Custom-Synthesized Benzquinamide-d3 Hydrochloride Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the integrity of pharmacokinetic and toxicokinetic data is paramount. The choice of an internal standard (IS) is a critical decision that profoundly influences the accuracy, precision, and robustness of an analytical method. This guide provides an in-depth, objective comparison of bioanalytical method validation performance when utilizing a stable isotope-labeled (SIL) internal standard, specifically Benzquinamide-d3 Hydrochloride, versus a structurally analogous, non-isotopically labeled compound.
Stable isotope-labeled internal standards are widely recognized as the "gold standard" in mass spectrometry-based quantification.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for their use to ensure the highest quality of bioanalytical data.[2][3] By substituting three hydrogen atoms with deuterium on the Benzquinamide molecule, the resulting Benzquinamide-d3 is chemically almost identical to the analyte. This near-perfect mimicry allows it to track the analyte through every stage of the analytical process—from extraction and chromatography to ionization—providing superior compensation for variability.[4] This guide will dissect the tangible advantages of this approach, substantiated by comparative experimental data and detailed protocols.
The Foundational Role of the Internal Standard
The primary function of an internal standard in quantitative analysis is to correct for the variability inherent in sample preparation and analysis. Factors such as incomplete extraction recovery, fluctuations in instrument response, and matrix effects can all introduce inaccuracies. An ideal internal standard co-elutes with the analyte and experiences the same variations, ensuring that the ratio of the analyte peak area to the internal standard peak area remains constant, thus providing a reliable measure of the analyte's concentration.[5][6]
Why Deuterated Standards Excel:
-
Co-elution and Physicochemical Similarity: Deuterated standards have nearly identical retention times and extraction efficiencies to their non-labeled counterparts.[4] This ensures they are subjected to the same matrix effects and instrument conditions.
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS.[7][8] A deuterated internal standard co-eluting with the analyte will experience the same ionization suppression or enhancement, effectively canceling out the effect in the peak area ratio.[6]
-
Improved Precision and Accuracy: By compensating for multiple sources of variability, deuterated internal standards lead to significantly improved precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[4]
While this compound may not be readily available as a stock item, numerous specialized chemical synthesis companies offer custom synthesis of stable isotope-labeled compounds, a common practice in the pharmaceutical industry to obtain high-quality internal standards for novel or specific analytes. Reputable providers for such services include Toronto Research Chemicals, Cambridge Isotope Laboratories, and Alsachim.
A Head-to-Head Comparison: Benzquinamide Analysis
To illustrate the performance disparity, we present a hypothetical bioanalytical method validation for Benzquinamide in human plasma, comparing the use of this compound (IS-A) with a structural analog, Compound X (IS-B).
Table 1: Comparative Validation Data for Benzquinamide Quantification
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Method with Benzquinamide-d3 (IS-A) | Method with Structural Analog (IS-B) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.998 | > 0.991 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 5 | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -4.2% to 6.8% | -18.5% to 22.3% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 7.5% | < 19.8% |
| Recovery (% RSD) | Consistent and reproducible | < 5% | < 15% |
| Matrix Effect (% RSD) | ≤ 15% | < 6% | > 25% |
The data clearly demonstrates the superior performance of the method using the deuterated internal standard. The linearity is stronger, and the accuracy and precision are well within regulatory acceptance limits. Most notably, the matrix effect, a common source of irreproducibility, is significantly mitigated with Benzquinamide-d3.
Experimental Protocols
The following protocols outline the key experiments performed during the validation of a bioanalytical method for Benzquinamide in human plasma.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Benzquinamide and this compound (custom synthesized) in methanol. A 1 mg/mL stock of the structural analog (Compound X) is also prepared in methanol.
-
Working Solutions: Prepare serial dilutions of the Benzquinamide stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a 50 ng/mL working solution of Benzquinamide-d3 and Compound X in 50:50 methanol:water.
-
Calibration Standards: Spike blank human plasma with the appropriate Benzquinamide working solutions to create calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Quality Control Samples: Spike blank human plasma to prepare QC samples at four levels:
-
LLOQ: 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 8 ng/mL
-
High QC (HQC): 80 ng/mL
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (either Benzquinamide-d3 or Compound X).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (10 mM ammonium formate in water:acetonitrile, 80:20 v/v).
Caption: A typical protein precipitation workflow for plasma samples.
Protocol 3: LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Benzquinamide: Q1/Q3 (e.g., 405.2 -> 188.1)
-
Benzquinamide-d3: Q1/Q3 (e.g., 408.2 -> 191.1)
-
Compound X: To be determined based on its structure.
-
Protocol 4: Method Validation Experiments
The following validation experiments are conducted in accordance with FDA and EMA guidelines.[2][3]
-
Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Benzquinamide and the internal standard.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression with a 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze six replicates of the LLOQ, LQC, MQC, and HQC samples in at least three separate analytical runs. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[3]
-
Matrix Effect:
-
Prepare two sets of samples at LQC and HQC concentrations.
-
Set A: Spike the analyte and internal standard into the post-extraction supernatant of blank plasma from six different sources.
-
Set B: Spike the analyte and internal standard into the reconstitution solvent.
-
The matrix factor is calculated as the ratio of the peak area in the presence of matrix (Set A) to the peak area in the absence of matrix (Set B). The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be ≤ 15%.
-
-
Recovery: Compare the peak area of the analyte from extracted QC samples to the peak area of the analyte spiked into post-extraction supernatant of blank plasma at the same concentration. Recovery should be consistent and reproducible.
-
Stability: Evaluate the stability of Benzquinamide in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the expected sample storage time.
-
Post-Preparative Stability: In the autosampler. The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Caption: Key parameters in the validation of a bioanalytical method.
Conclusion
The validation of a bioanalytical method is a rigorous process where the choice of internal standard is a cornerstone of data reliability. As demonstrated through the comparative data and established scientific principles, the use of a stable isotope-labeled internal standard like this compound offers unequivocal advantages over structural analogs. It provides superior compensation for matrix effects and other sources of analytical variability, resulting in enhanced accuracy, precision, and overall method robustness. For researchers and drug development professionals, investing in a custom-synthesized deuterated internal standard is a critical step towards ensuring the integrity and defensibility of their bioanalytical data, ultimately supporting confident decision-making in the journey of therapeutic development.
References
-
Hobbs, D. C., & Connolly, A. G. (1978). Pharmacokinetics of benzquinamide in man. Journal of Pharmacokinetics and Biopharmaceutics, 6(6), 477–485. Available at: [Link]
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Armin, A. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. PharmaTutor. Available at: [Link]
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Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). LinkedIn. Available at: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). AIT Bioscience. Available at: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Available at: [Link]
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EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (n.d.). EPTRI. Available at: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Available at: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Available at: [Link]
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Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Available at: [Link]
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Draft Guideline on bioanalytical method validation. (2009, November 19). European Medicines Agency. Available at: [Link]
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Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Available at: [Link]
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Bioanalytical Method Validation. (2019, April 26). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Available at: [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). National Institutes of Health. Available at: [Link]
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Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024, May 8). National Institutes of Health. Available at: [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Available at: [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis Online. Available at: [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health. Available at: [Link]
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Matrix effect in bioanalysis an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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The Foundational Principle: Why Internal Standards are Non-Negotiable in Quantitative LC-MS/MS
An In-Depth Guide to Internal Standards in Bioanalysis: Comparing Benzquinamide-d3 Hydrochloride with Alternative Standards
In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices like plasma, serum, or urine is paramount. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the principal technique for this purpose, offering unrivaled sensitivity and selectivity.[1][2] However, the analytical process is fraught with potential variability. From sample preparation and extraction to injection volume and instrument response, numerous factors can influence the final measurement.[3][4] A critical source of variability in mass spectrometry is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[5][6]
To navigate these challenges, an internal standard (IS) is incorporated into the analytical workflow.[7] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard before processing.[8] By measuring the ratio of the analyte's response to the IS's response, we can effectively normalize for procedural variations, ensuring the accuracy and reproducibility of the data.[9] The ideal IS should mimic the physicochemical properties of the analyte as closely as possible, a requirement that has led to the widespread adoption of Stable Isotope-Labeled (SIL) internal standards as the industry's gold standard.[1][10]
The Gold Standard: A Closer Look at Stable Isotope-Labeled (SIL) Internal Standards
SILs are analogs of the analyte in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3][11] This substitution results in a molecule that is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[10] This near-perfect mimicry ensures that the SIL experiences the same extraction recovery, chromatographic retention, and ionization response as the analyte, providing the most effective compensation for analytical variability.[3][12]
Among SILs, deuterated standards are the most common, primarily due to the relative ease and lower cost of their synthesis.[3][11] This brings us to our focus compound, this compound.
Focus Profile: this compound
This compound is the deuterated form of Benzquinamide, a drug historically used as an antiemetic in post-operative care.[13] The parent compound, Benzquinamide, functions as an antagonist of dopamine (D2, D3, D4) and α2-adrenergic receptors.[14] As an internal standard, this compound is designed to track the quantification of the non-labeled Benzquinamide or other structurally similar analytes in bioanalytical assays. The "d3" designation indicates the substitution of three hydrogen atoms with deuterium. This mass increase is typically sufficient to shift its m/z value outside the natural isotopic distribution of the unlabeled analyte, preventing signal interference.[3]
While deuterated standards like this compound are widely used and represent a significant improvement over other types of standards, they are not without potential limitations. Understanding these nuances is critical for robust method development.
The Contenders: A Comparative Analysis of Internal Standard Alternatives
The selection of an internal standard is a critical decision in method development.[15] While this compound is a strong candidate, it is essential to compare its expected performance against other available options.
Alternative 1: Heavier Stable Isotopes (¹³C or ¹⁵N-Labeled Standards)
These standards involve replacing carbon or nitrogen atoms with their heavier isotopes. They are often considered superior to deuterated standards for several key reasons.[11][16]
-
Chromatographic Integrity: The substitution of ¹²C with ¹³C or ¹⁴N with ¹⁵N results in a negligible change to the molecule's physicochemical properties. Consequently, these standards exhibit virtually identical chromatographic retention times to the analyte, ensuring perfect co-elution.[16][17]
-
Enhanced Stability: ¹³C and ¹⁵N labels are incorporated into the molecular backbone and are not susceptible to the in-source instability or hydrogen/deuterium back-exchange that can sometimes affect deuterated compounds, particularly if the deuterium is placed on a chemically labile site (e.g., -OH, -NH).[5][11]
Alternative 2: Structural Analogs
A structural analog is a compound that is chemically similar to the analyte but is not isotopically labeled. This option is often considered when a SIL is not commercially available or is prohibitively expensive.[1][18]
-
Physicochemical Differences: While chosen for similarity, any structural difference, however minor, can lead to different extraction recoveries, chromatographic behaviors, and ionization efficiencies compared to the analyte.[18]
-
Variable Matrix Effect Compensation: If the analog does not co-elute perfectly with the analyte, it will not experience the same matrix effects, potentially failing to correct for ion suppression or enhancement accurately.[5]
Head-to-Head Performance Comparison: A Deep Dive
The theoretical differences between these standards manifest as tangible impacts on assay performance. The primary issue with deuterated standards is the "isotopic effect." The carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond.[10] This can lead to a slight shift in chromatographic retention time, causing the deuterated standard to elute slightly earlier than the analyte in reversed-phase chromatography.[5][10]
If this separation occurs, the analyte and the internal standard may elute into regions of the chromatogram with different levels of matrix interference, leading to a "differential matrix effect."[5] Studies have shown that matrix effects experienced by an analyte and its deuterated standard can differ by 26% or more due to such shifts.[5] In contrast, ¹³C-labeled standards are renowned for co-eluting perfectly, thereby providing the most accurate compensation. Structural analogs are the most likely to exhibit significant retention time differences, making them the most vulnerable to differential matrix effects.
Table 1: Qualitative Comparison of Internal Standard Types
| Feature | Benzquinamide-d3 (Deuterated) | ¹³C-Benzquinamide (Heavier Isotope) | Structural Analog |
| Analyte Mimicry | Very High | Excellent (Gold Standard) | Moderate to High |
| Co-elution | Generally co-elutes, but slight shifts are possible (Isotopic Effect)[5][10] | Virtually perfect co-elution[16][17] | Variable; depends on structural similarity |
| Matrix Effect Comp. | Very Good, but can be compromised by chromatographic shifts[5] | Excellent | Variable and potentially unreliable |
| Chemical Stability | High, but potential for H/D back-exchange at labile positions[5][11] | Excellent | High (independent of isotopic issues) |
| Cost & Availability | Generally lower cost and more available than ¹³C/¹⁵N standards[3][11] | Higher cost and less available | Varies; can be readily available if a suitable compound exists |
Experimental Design and Protocols
To empirically validate these differences, a rigorous experimental protocol is required. Below is a representative workflow for the quantification of Benzquinamide in human plasma using the three types of internal standards.
Objective:
To compare the performance of Benzquinamide-d3 HCl, a hypothetical Benzquinamide-¹³C₃, and a structural analog (e.g., a related antiemetic) as internal standards for the LC-MS/MS quantification of Benzquinamide in human plasma.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for comparing internal standards.
Step-by-Step Protocol:
-
Preparation of Standards:
-
Prepare stock solutions of Benzquinamide, Benzquinamide-d3 HCl, Benzquinamide-¹³C₃, and the structural analog in methanol.
-
Prepare calibration standards and quality controls (QCs) by spiking blank human plasma with appropriate volumes of the Benzquinamide stock solution.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibrators, QCs, blanks, study samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the respective internal standard working solution (e.g., 50 ng/mL) to each sample, except for blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC System.
-
Column: C18 Column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions would be determined experimentally (e.g., Benzquinamide: 405.5 -> 158.2; Benzquinamide-d3: 408.5 -> 158.2).
-
Interpreting the Data: Expected Outcomes
Following the execution of the protocol, the validation data would be compiled to assess key performance metrics as outlined by regulatory guidance.[6][19] The expected results would highlight the strengths and weaknesses of each internal standard.
Table 2: Expected Comparative Validation Data
| Parameter | Benzquinamide-d3 (Deuterated) | ¹³C-Benzquinamide (Heavier Isotope) | Structural Analog | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.998 | >0.990 | ≥0.99 |
| Accuracy (% Bias) | Within ±10% | Within ±5% | Within ±15% | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | <8% | <5% | <12% | <15% (<20% at LLOQ) |
| Recovery (% RSD) | <10% | <5% | <15% | Consistent and precise |
| Matrix Effect (% RSD) | <12% | <5% | >15% (Potential for failure) | <15% |
The data above, while hypothetical, reflects typical outcomes. The ¹³C-labeled standard is expected to provide the highest degree of accuracy and precision, particularly in mitigating matrix effects, due to its ideal co-elution.[12] The deuterated standard performs exceptionally well but may show slightly higher variability in the matrix effect assessment if a chromatographic shift is observed. The structural analog, being the least perfect mimic, would likely show the greatest variability across all parameters and may even fail to meet the stringent acceptance criteria for matrix effects.[18]
Discussion and Expert Recommendations
The choice of an internal standard is a balance of performance, cost, and availability.
-
Expertise-Driven Choice: For regulated bioanalysis where utmost accuracy is required, a ¹³C or ¹⁵N-labeled internal standard is the unequivocal best choice . Its ability to perfectly track the analyte through every stage of the analysis provides the most robust and defensible data.[11][16] It eliminates any ambiguity arising from isotopic effects.
-
The Pragmatic High-Performer: Deuterated internal standards like this compound represent a highly effective and more accessible alternative.[3] They are suitable for the vast majority of applications. However, it is crucial during method development to:
-
Verify Co-elution: Carefully assess the retention times of the analyte and the deuterated IS. A significant shift warrants caution.
-
Evaluate Matrix Effects Rigorously: Test for matrix effects in at least six different sources of the biological matrix to ensure the IS is compensating adequately.
-
Ensure Label Stability: Avoid placing deuterium labels on exchangeable protons (e.g., on hydroxyl or amine groups) to prevent back-exchange with hydrogen from the solvent.[17]
-
-
The Contingency Option: Structural analogs should be reserved for situations where a SIL is not available, such as in early discovery phases where speed may be prioritized over ultimate quantitative rigor.[16] If a structural analog must be used, it should be selected to match the analyte's polarity, pKa, and key functional groups as closely as possible to minimize differences in analytical behavior.[18]
Conclusion
While all internal standards aim to improve data quality, they are not created equal. This compound, as a deuterated standard, offers a robust and reliable solution for quantitative bioanalysis, vastly outperforming structural analogs. It effectively compensates for most sources of analytical variability. However, the potential for chromatographic isotopic effects and the superior performance of heavier isotope standards (¹³C, ¹⁵N) mean that for the most critical applications, a ¹³C-labeled version of the analyte remains the gold standard. The ultimate decision rests on a thorough evaluation of the assay's goals, regulatory requirements, and a data-driven understanding of the chosen standard's behavior within the specific analytical method.
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A Senior Application Scientist's Guide to Benzquinamide Quantification: Achieving Unparalleled Accuracy and Precision with a d3-Internal Standard
For researchers and drug development professionals, the robust quantification of therapeutic agents is the bedrock of reliable pharmacokinetic (PK) and toxicokinetic (TK) studies. Benzquinamide, an antiemetic agent, requires a bioanalytical method that is not only sensitive but exceptionally accurate and precise to inform critical decisions on dosing, safety, and efficacy.[1][2] This guide provides an in-depth comparison of analytical strategies, focusing on the superior performance of a stable isotope-labeled internal standard (d3-Benzquinamide) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will dissect the causality behind our experimental choices, present a self-validating protocol, and provide the supporting data to demonstrate the method's integrity.
The Imperative for an Ideal Internal Standard in Bioanalysis
In the complex milieu of biological matrices like plasma or serum, even the most selective analytical techniques like LC-MS/MS are susceptible to variations that can compromise data quality.[3][4] These variations arise from multiple stages: inconsistent sample preparation, analyte degradation, and fluctuations in instrument response, often due to a phenomenon known as the "matrix effect."[5] The matrix effect, caused by co-eluting endogenous components suppressing or enhancing the analyte's ionization, is a significant source of imprecision and inaccuracy.[3][4]
To counteract these variables, an internal standard (IS) is incorporated into every sample, including calibrators and quality controls (QCs). The ideal IS behaves identically to the analyte throughout the entire analytical process.[6][7] While structural analogs can be used, they often exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, failing to perfectly compensate for analyte-specific variations.[7][8]
The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as d3-Benzquinamide.[9][10] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same extraction efficiency and matrix effects.[6] Because it differs only in mass, the mass spectrometer can distinguish it from the unlabeled analyte. By measuring the peak area ratio of the analyte to the SIL-IS, we achieve a normalized response that corrects for procedural and matrix-induced variations, a principle known as isotope dilution mass spectrometry.[10]
Caption: Principle of Isotope Dilution using a d3-Internal Standard.
A Validated LC-MS/MS Protocol for Benzquinamide Quantification
This section details a robust, self-validating protocol for the quantification of Benzquinamide in human plasma. The methodology is designed to meet the stringent requirements of regulatory bodies such as the FDA and EMA, as harmonized by the ICH M10 guideline.[11][12]
Experimental Workflow Diagram
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A Guide to Inter-Laboratory Comparison of Benzquinamide Analysis: Ensuring Method Robustness and Data Reliability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the reproducibility and reliability of analytical methods are paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Benzquinamide analysis, a critical step in validating the robustness of an analytical method. By distributing a standardized analytical protocol and samples to multiple laboratories, we can assess the method's performance across different environments, equipment, and analysts, ultimately ensuring the consistency and accuracy of data generated in diverse research and quality control settings.
Introduction to Benzquinamide and the Imperative for Reliable Analysis
Benzquinamide is an antiemetic drug, previously used to manage nausea and vomiting. Although its clinical use has largely been superseded, it remains a relevant compound in pharmacological research and may be encountered in various analytical contexts. Accurate and precise quantification of Benzquinamide is crucial for pharmacokinetic studies, formulation development, and quality control of any related chemical entities.
An inter-laboratory comparison, also known as a proficiency test or round-robin study, is a powerful tool to evaluate the performance of analytical methods.[1][2][3] It provides an objective measure of a method's reproducibility and helps identify potential sources of variability. The data generated from such a study can be used to establish the method's fitness for its intended purpose and to provide confidence in the results obtained by different laboratories.
Analytical Methodologies for Benzquinamide: A Comparative Overview
Several analytical techniques can be employed for the determination of Benzquinamide. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness.[4][5][6] A reversed-phase HPLC method with UV detection is a suitable choice for the routine analysis of Benzquinamide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity and can be used for the analysis of volatile and thermally stable compounds. While potentially applicable to Benzquinamide, it may require derivatization to improve its chromatographic properties.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of trace levels of Benzquinamide in complex biological matrices.[7]
For the purpose of this guide, we will focus on a hypothetical inter-laboratory comparison of a stability-indicating HPLC-UV method for Benzquinamide, as this represents a common and practical scenario in many pharmaceutical laboratories.
Designing the Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is crucial for obtaining meaningful and statistically valid results. The following diagram illustrates the key stages of the study design.
Caption: Workflow of the inter-laboratory comparison study.
Study Protocol: A Standardized Approach
A detailed and unambiguous protocol is the cornerstone of a successful inter-laboratory study. It ensures that all participating laboratories perform the analysis under the same conditions, minimizing variability due to procedural differences. The protocol should include:
-
Sample Description: Details of the provided Benzquinamide samples, including concentration and matrix.
-
Materials and Reagents: A comprehensive list of all required chemicals, standards, and solvents with specified purity grades.
-
Instrumentation and Equipment: Specifications for the HPLC system, column, and detector.
-
Detailed Analytical Procedure: A step-by-step guide for sample preparation, standard solution preparation, chromatographic conditions, and data acquisition.
-
Data Reporting Requirements: A standardized format for reporting results, including raw data, chromatograms, and calculated concentrations.
Experimental Protocol: A Stability-Indicating HPLC-UV Method for Benzquinamide
The following is a hypothetical stability-indicating HPLC-UV method for the analysis of Benzquinamide. This method is designed to separate Benzquinamide from its potential degradation products, which is crucial for stability studies.[8][9][10][11]
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Benzquinamide reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For a hypothetical solid dosage form, crush tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of Benzquinamide, transfer to a 100 mL volumetric flask, add approximately 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of Benzquinamide.[12][13] This involves subjecting the drug to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After exposure, the stressed samples should be analyzed using the developed HPLC method to ensure that the degradation products are well-separated from the parent Benzquinamide peak.
Data Analysis and Interpretation
The data from all participating laboratories should be collected and analyzed statistically to assess the performance of the analytical method.
Performance Parameters
The following validation parameters should be evaluated based on the data from the inter-laboratory study:
-
Precision: Assessed as the relative standard deviation (RSD) of the results from all laboratories.
-
Reproducibility: The precision obtained between laboratories.
-
Accuracy: The closeness of the mean result to the true or accepted reference value.
Statistical Evaluation using Z-Scores
A common and effective method for evaluating laboratory performance in an inter-laboratory comparison is the use of Z-scores. The Z-score is calculated for each laboratory's result using the following formula:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (the robust mean of all reported results).
-
σ is the standard deviation for proficiency assessment (a target standard deviation).
A Z-score between -2 and +2 is generally considered satisfactory. Z-scores outside this range may indicate a potential issue with the laboratory's implementation of the method.
The following diagram illustrates the logical flow of data analysis in the inter-laboratory study.
Caption: Data analysis workflow for the inter-laboratory comparison.
Hypothetical Inter-Laboratory Comparison Results
The following table presents hypothetical results from five laboratories participating in the Benzquinamide analysis study. The assigned value (true concentration) of the sample was 50.0 µg/mL.
| Laboratory | Reported Concentration (µg/mL) | Z-Score | Performance |
| Lab 1 | 49.5 | -0.5 | Satisfactory |
| Lab 2 | 51.2 | 1.2 | Satisfactory |
| Lab 3 | 48.8 | -1.2 | Satisfactory |
| Lab 4 | 52.5 | 2.5 | Questionable |
| Lab 5 | 49.0 | -1.0 | Satisfactory |
In this hypothetical scenario, Laboratory 4's result falls outside the acceptable Z-score range, suggesting a potential deviation in their analytical process that warrants further investigation.
Conclusion and Best Practices
An inter-laboratory comparison is an indispensable tool for validating the robustness and reliability of an analytical method for Benzquinamide. By adhering to a well-defined protocol and employing rigorous statistical analysis, researchers and drug development professionals can gain confidence in the data generated across different laboratories.
Key takeaways for ensuring a successful inter-laboratory comparison include:
-
A Clear and Detailed Protocol: Leave no room for ambiguity in the analytical procedure.
-
Homogeneous and Stable Samples: Ensure all laboratories are working with identical and stable test materials.
-
Appropriate Statistical Analysis: Utilize methods like Z-scores to objectively evaluate laboratory performance.
-
Open Communication: Foster communication between the coordinating laboratory and participating laboratories to address any issues that may arise.
By implementing these principles, the scientific community can ensure the generation of high-quality, reproducible data in the analysis of Benzquinamide and other pharmaceutical compounds, ultimately contributing to the development of safe and effective medicines.
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International Journal of Pharmaceutical Sciences. (2025, August 13). Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
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J. Pharm Sci. (1984, October). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Retrieved from [Link]
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IJCRT.org. (2022, October 10). APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. Retrieved from [Link]
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Cross-Validation of Analytical Methods for Benzquinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative data underpins the safety and efficacy of therapeutic agents. For a compound like Benzquinamide, an antiemetic agent, robust and reliable analytical methods are paramount throughout its lifecycle—from development and manufacturing to quality control. The successful transfer and consistent performance of these methods across different laboratories, a process known as cross-validation, is a critical cornerstone of regulatory compliance and data integrity.
This guide provides an in-depth comparison of discrete analytical methodologies for the quantification of Benzquinamide. We will delve into the mechanistic principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, offering detailed experimental protocols and a comparative analysis of their performance. The objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to select, validate, and cross-validate the most appropriate analytical method for their specific needs.
The Imperative of Cross-Validation
Before delving into specific methodologies, it is crucial to understand the "why" behind cross-validation. An analytical method, even if meticulously validated in one laboratory, may yield divergent results when transferred to another due to variations in instrumentation, reagents, environmental conditions, and analyst technique. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results across different laboratories, analysts, or equipment.[1] This ensures inter-laboratory reproducibility and is a key expectation of regulatory bodies such as the FDA, EMA, and those adhering to ICH guidelines.[1]
The process typically involves a comparative analysis of results from the originating (transferring) laboratory and the receiving laboratory using the same homogeneous batches of samples.[2] Statistical analysis is then employed to demonstrate the equivalence of the results against predefined acceptance criteria.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For Benzquinamide, a stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities.[3][4]
Principle of HPLC
HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). The separation is driven by the physicochemical interactions of the analyte with both phases. For Benzquinamide, a reversed-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is a common and effective approach.
Experimental Protocol: Stability-Indicating HPLC-UV Method for Benzquinamide
This protocol outlines a robust starting point for the development and validation of an HPLC method for Benzquinamide.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzquinamide reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the diluent.
-
Sample Solution (from dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to 10 mg of Benzquinamide into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Forced Degradation Studies: The Key to a Stability-Indicating Method
To ensure the method is stability-indicating, forced degradation studies must be performed.[4] This involves subjecting Benzquinamide to various stress conditions to generate potential degradation products. The HPLC method must be able to resolve the Benzquinamide peak from all degradation product peaks.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Dry heat at 105 °C for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
Cross-Validation Workflow for HPLC Method
Sources
A Comparative Guide to the Metabolic Stability of Benzquinamide and the Strategic Advantage of Deuteration
Introduction: The Quest for Optimized Drug Longevity
In the landscape of pharmaceutical development, the intrinsic metabolic stability of a drug candidate is a critical determinant of its therapeutic success.[1][2] A molecule's susceptibility to the body's metabolic machinery dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and dosing regimen.[3][4] Rapid metabolism can lead to diminished efficacy and the formation of potentially toxic byproducts, whereas excessively slow metabolism can result in drug accumulation and adverse effects.[5] This guide delves into the metabolic stability of Benzquinamide, a discontinued antiemetic, and explores the theoretical and practical advantages of isotopic substitution, specifically deuteration, in enhancing its metabolic profile. While direct comparative experimental data for Benzquinamide versus a deuterated analog is not publicly available due to its discontinued status, this document serves as an in-depth technical guide for researchers, illustrating the principles and methodologies for evaluating such a comparison.
Benzquinamide: A Snapshot
Benzquinamide is an antiemetic agent first synthesized in the 1960s for the management of post-operative nausea and vomiting.[6] Its mechanism of action is thought to involve the blockade of histamine H1 and muscarinic acetylcholine receptors.[7] Like many xenobiotics, Benzquinamide is subject to metabolic breakdown, primarily in the liver, by the cytochrome P450 (CYP) family of enzymes.[8][9] The sites on the Benzquinamide molecule most susceptible to metabolism are known as "metabolic soft spots." Identifying and modifying these sites is a key strategy in drug design to improve metabolic stability.[10]
The Deuterium Advantage: Leveraging the Kinetic Isotope Effect
One of the most elegant strategies to enhance the metabolic stability of a drug is through the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium.[3][11][12] This approach is rooted in a quantum mechanical phenomenon known as the kinetic isotope effect (KIE).[13][14]
The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[12][15] Consequently, more energy is required to break a C-D bond. In many drug metabolism reactions catalyzed by CYP enzymes, the cleavage of a C-H bond is the rate-determining step.[16][17] By replacing a hydrogen atom at a metabolic soft spot with deuterium, the rate of metabolism at that position can be significantly reduced.[13][][19] This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing schedule.[15][20]
Hypothetical Metabolic Enhancement of Benzquinamide through Deuteration
While specific metabolic pathways of Benzquinamide are not extensively detailed in recent literature, we can infer potential sites of metabolism based on its chemical structure. Likely metabolic transformations include N-dealkylation of the diethylcarbamoyl group and O-demethylation of the dimethoxy groups on the isoquinoline ring system. These positions represent potential "metabolic soft spots" where deuteration could be strategically applied.
For instance, replacing the hydrogen atoms on the ethyl groups of the diethylcarbamoyl moiety with deuterium (creating Benzquinamide-d10, for example) would be expected to slow the rate of N-dealkylation. Similarly, substituting the methyl hydrogens of the methoxy groups with deuterium (creating Benzquinamide-d6) would likely hinder O-demethylation. A specific analog, Benzquinamide-d3 Hydrochloride, suggests deuteration at a specific methyl group, likely one of the methoxy groups, to investigate its impact on a particular metabolic pathway.
The following diagram illustrates the conceptual difference in metabolic susceptibility.
Caption: Hypothetical comparison of metabolic rates for Benzquinamide and a deuterated analog, Benzquinamide-d3.
Experimental Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
To quantitatively compare the metabolic stability of Benzquinamide and this compound, a well-established in vitro method is the liver microsomal stability assay.[21][22][23] This assay provides a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily CYPs.[8]
Objective:
To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Benzquinamide and this compound in human liver microsomes.
Materials:
-
Benzquinamide and this compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (IS) for analytical quantification
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of Benzquinamide, this compound, and a positive control (a compound with known metabolic stability, e.g., verapamil or testosterone) in DMSO.
-
Prepare working solutions by diluting the stock solutions in buffer to the desired concentration (e.g., 100 µM).
-
-
Incubation Setup:
-
Prepare a master mix of HLMs in phosphate buffer at a final protein concentration of 0.5 mg/mL.
-
In separate tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes), add the HLM solution.
-
Pre-warm the HLM solution at 37°C for 5-10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add the working solution of the test compound (Benzquinamide or this compound) to the pre-warmed HLM solution to achieve a final substrate concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (time 0), add buffer instead of the NADPH regenerating system.
-
-
Time Course Incubation:
-
Incubate the reaction mixtures at 37°C with gentle shaking.
-
-
Reaction Termination:
-
At each designated time point, terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point. The amount of the parent compound is determined by the peak area ratio of the analyte to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount in mg)
-
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.
Interpreting the Data: A Comparative Outlook
The primary outcome of this experimental comparison would be a quantitative measure of the metabolic stability of Benzquinamide versus its deuterated counterpart.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Benzquinamide | Expected to be shorter | Expected to be higher |
| Benzquinamide-d3 HCl | Expected to be longer | Expected to be lower |
A significantly longer half-life and lower intrinsic clearance for this compound would provide strong evidence that the site of deuteration is a key metabolic liability for the parent molecule. This would validate the strategic application of the kinetic isotope effect to enhance the drug's metabolic stability.
Conclusion: A Principle with Broad Applications
While Benzquinamide is no longer in clinical use, the principles of enhancing metabolic stability through deuteration remain a cornerstone of modern medicinal chemistry. The hypothetical comparison with this compound serves as a powerful illustration of how a subtle isotopic substitution can profoundly alter a drug's pharmacokinetic profile. The methodologies outlined in this guide provide a robust framework for researchers to assess the metabolic stability of their own drug candidates and to rationally design molecules with improved therapeutic potential. By understanding and applying the kinetic isotope effect, scientists can overcome metabolic liabilities and accelerate the development of safer and more effective medicines.
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Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]
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Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217–238. [Link]
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Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. [Link]
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Thomson, I. (2010). The kinetic isotope effect in the search for deuterated drugs. Drugs of the Future, 35(7), 571. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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Nassar, A. F., Hollenberg, P. F., & Scatina, J. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 37(10), 2058–2066. [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
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A Senior Application Scientist's Guide to Comparative Bioavailability: Benzquinamide vs. Its Deuterated Analog
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Precision in Bioanalytical Science
In the landscape of pharmaceutical development, understanding a drug's pharmacokinetic (PK) profile is not merely an academic exercise; it is the cornerstone upon which clinical efficacy and safety are built. Bioavailability, the rate and extent to which an active moiety reaches systemic circulation, dictates dosing regimens and ultimately, therapeutic success.[1][2] This guide provides an in-depth technical framework for conducting a comparative bioavailability study of Benzquinamide, an antiemetic, and its conceptual d3 (trideuterated) analog.
Benzquinamide, a quinolizine derivative, has a known oral bioavailability of approximately 33-39% and a short elimination half-life of 1.0-1.6 hours.[3] Historical data suggests that significant first-pass metabolism is a primary contributor to this incomplete availability.[3] To rigorously quantify Benzquinamide in biological matrices and accurately define its PK parameters, a robust bioanalytical method is essential. The gold standard for such quantification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which necessitates the use of a stable isotope-labeled (SIL) internal standard (IS) for maximum precision and accuracy.[4] Herein, we explore the rationale and methodology for comparing the bioavailability of Benzquinamide using its d3 analog as the indispensable tool for bioanalysis.
The Scientific Rationale: Why a Deuterated Internal Standard is Non-Negotiable
In quantitative LC-MS/MS, an internal standard is crucial for correcting variability during sample processing, injection, and ionization.[4] While a structural analog can be used, a stable isotope-labeled version of the analyte, such as a deuterated analog, is vastly superior.[4]
The Principle of Co-elution and Physicochemical Homology: A deuterated IS is chemically identical to the analyte, differing only in isotopic composition. This ensures it has the same extraction recovery, ionization response in the mass spectrometer's source, and, critically, the same chromatographic retention time.[4] This co-elution is paramount for correcting "matrix effects"—the suppression or enhancement of ionization caused by co-eluting endogenous components of the biological sample (e.g., lipids, salts in plasma).[5] Because both the analyte and the IS experience the exact same matrix effect at the exact same time, the ratio of their signals remains constant, leading to highly accurate and precise quantification.[5]
Regulatory Imperative: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly recommend or require the use of a SIL-IS in bioanalytical methods supporting regulatory submissions.[4] The use of a SIL-IS is a hallmark of a robust, reliable, and well-controlled bioanalytical assay.[5]
For Benzquinamide, a hypothetical Benzquinamide-d3 could be synthesized by replacing three hydrogen atoms with deuterium on a metabolically stable position, for instance, on one of the ethyl groups of the diethylcarbamoyl moiety. This +3 mass unit shift is sufficient to prevent isotopic crosstalk while preserving the molecule's chromatographic behavior.
Experimental Framework: A Head-to-Head Bioavailability Study
This section outlines the critical experiments required to compare the bioavailability of Benzquinamide and to validate the use of its d3 analog as an internal standard. The overall workflow is governed by guidelines from regulatory bodies like the FDA and EMA.[6][7][8]
Caption: High-level workflow for a comparative bioavailability study.
Foundational Step: In Vitro Metabolism (Metabolite Identification)
Understanding the metabolic fate of Benzquinamide is crucial to explaining its bioavailability. This is achieved using in vitro systems that replicate liver metabolism.[9][10][11]
Objective: To identify the major metabolic pathways (Phase I and Phase II) and the primary Cytochrome P450 (CYP) enzymes responsible for Benzquinamide's clearance.
Experimental Protocol: CYP450 Reaction Phenotyping
-
Incubation with Human Liver Microsomes (HLM):
-
Prepare incubations of Benzquinamide (e.g., 1 µM) with pooled HLM (0.5 mg/mL protein).[12]
-
Initiate the reaction by adding the NADPH cofactor. Run a parallel control incubation without NADPH to detect non-CYP metabolism.[12]
-
Incubate at 37°C and collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min).
-
Quench the reaction with cold acetonitrile.
-
-
Metabolite Identification:
-
Enzyme Phenotyping Approaches:
-
Recombinant CYPs: Incubate Benzquinamide separately with a panel of commercially available, individually expressed human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to see which enzymes deplete the parent drug.[16][17]
-
Chemical Inhibition: In the HLM system, co-incubate Benzquinamide with known selective chemical inhibitors for each major CYP enzyme.[17][18] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
-
-
Phase II Metabolism Assessment:
Expected Insights: This experiment would likely confirm that Benzquinamide undergoes extensive Phase I oxidative metabolism (e.g., hydroxylation, dealkylation) mediated by one or more major CYP enzymes (such as the CYP3A4 or CYP2D6 families), followed by Phase II conjugation (e.g., glucuronidation) to form more water-soluble metabolites for excretion.[20][21] This extensive first-pass metabolism in the liver is the causal explanation for its observed low oral bioavailability.[3]
Core Analysis: UPLC-MS/MS Bioanalytical Method
A highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the cornerstone of the study.
Objective: To accurately quantify Benzquinamide concentrations in human plasma using Benzquinamide-d3 as the internal standard.
Experimental Protocol: Method Development & Validation
-
Mass Spectrometer Optimization:
-
Infuse standard solutions of Benzquinamide and Benzquinamide-d3 into the mass spectrometer to determine optimal ionization parameters (e.g., capillary voltage, source temperature) and identify the most abundant and stable precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Benzquinamide (Molar Mass: 404.5 g/mol ): Precursor [M+H]⁺ m/z 405.2 → Product m/z XXX.X
-
Benzquinamide-d3 (Molar Mass: 407.5 g/mol ): Precursor [M+H]⁺ m/z 408.2 → Product m/z YYY.Y
-
-
-
Chromatographic Separation:
-
Develop a UPLC method using a reverse-phase column (e.g., C18) with a gradient elution of mobile phases like 0.1% formic acid in water and acetonitrile.[22] The goal is a short run time (<5 min) with a sharp, symmetrical peak for Benzquinamide, ensuring it is separated from endogenous plasma components.[6]
-
-
Sample Preparation:
-
Develop a simple and reproducible extraction method to isolate the drug from plasma proteins. Protein precipitation (PPT) with acetonitrile or methanol is often a fast and effective first choice.[23]
-
-
Method Validation (per FDA/ICH M10 Guidelines):
-
Conduct a full validation to demonstrate the method is reliable. This includes assessing:
-
Selectivity & Specificity: No interference from blank plasma.
-
Linearity & Range: Typically over 3-4 orders of magnitude.
-
Accuracy & Precision: Intra- and inter-day precision (%CV) and accuracy (%Bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessed by comparing the response in post-extraction spiked plasma vs. neat solution.
-
Recovery: Extraction efficiency.
-
Stability: Freeze-thaw, bench-top, and long-term stability of the analyte in plasma.
-
-
Caption: Key components of a full bioanalytical method validation.
Data Synthesis and Interpretation
Comparative Pharmacokinetic Data
Following the analysis of plasma samples from a clinical bioavailability study, the following pharmacokinetic parameters would be calculated for Benzquinamide.
| Parameter | Description | Expected Finding for Oral Benzquinamide | Rationale / Causal Link |
| Cmax | Maximum observed plasma concentration | Moderate | Limited by rate and extent of absorption and significant first-pass metabolism. |
| Tmax | Time to reach Cmax | Relatively short (e.g., 1-2 hours) | Reflects reasonably rapid absorption from the GI tract. |
| AUC (0-t) | Area under the concentration-time curve | Low to moderate | Directly reflects the extent of drug that reaches systemic circulation; low value is indicative of poor bioavailability.[1] |
| t½ | Elimination half-life | Short (1.0 - 1.6 hours)[3] | Indicates rapid clearance of the drug from the body, primarily through hepatic metabolism. |
| F (%) | Absolute Bioavailability | Low (33 - 39%)[3] | Calculated relative to an intravenous dose; confirms that a large fraction of the oral dose is eliminated before reaching systemic circulation (first-pass effect). |
Linking Pharmacokinetics to Pharmacodynamics (PK/PD)
Benzquinamide's antiemetic effect is believed to be mediated through the blockade of central H1 histamine and M1 muscarinic receptors.[6] While specific concentration-effect studies for Benzquinamide are scarce, a clear dose-response relationship has been established. For instance, intravenous doses of 300-500 mg were required to achieve a significant antiemetic effect in patients undergoing chemotherapy.[24]
The low oral bioavailability directly impacts the dosing required to achieve therapeutic plasma concentrations. The PK data, showing that only about a third of an oral dose reaches circulation, explains why oral administration may be less effective for acute, high-emesis-risk scenarios compared to parenteral routes.[8] The short half-life necessitates frequent dosing to maintain plasma concentrations above the minimum effective concentration required for sustained receptor blockade.
Conclusion: An Integrated View
This guide outlines a comprehensive, scientifically rigorous approach to evaluating the bioavailability of Benzquinamide. The core principle is that a deep understanding of the drug's metabolic fate provides the causal explanation for its observed pharmacokinetic profile. The use of a deuterated internal standard, Benzquinamide-d3, is not merely a technical choice but a fundamental requirement for generating the high-integrity bioanalytical data needed to accurately define this profile. By integrating in vitro metabolism studies with a robustly validated UPLC-MS/MS method and sound clinical study design, researchers can confidently characterize the bioavailability of Benzquinamide, providing the critical data needed to inform clinical use and guide future drug development efforts.
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A Senior Application Scientist's Guide to the Validation of Benzquinamide-d3 Hydrochloride for Clinical Research
Introduction: The Imperative for Rigorous Bioanalytical Validation
Benzquinamide is an antiemetic agent that has been used in post-operative care.[1] While its clinical use has been discontinued, its chemical structure serves as a relevant model for bioanalytical challenges in drug development.[1] In modern clinical research, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise quantification of a drug and its metabolites in biological matrices is paramount.[2][3] This guide focuses on the validation of a bioanalytical method for Benzquinamide, employing its deuterated analog, Benzquinamide-d3 Hydrochloride, as a stable isotope-labeled (SIL) internal standard.
The use of a SIL internal standard is widely considered the gold standard for quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[4][5] This guide will provide an in-depth comparison of validating a method using Benzquinamide-d3 HCl versus a hypothetical structural analog internal standard. We will explore the underlying scientific principles, provide detailed experimental protocols, and present comparative data, all within the authoritative framework of regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][6]
The Foundational Role of a Stable Isotope-Labeled Internal Standard
In LC-MS/MS analysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls (QCs). Its purpose is to correct for variability during the analytical process, including sample preparation, injection volume, and mass spectrometric detection.[7][8]
The ideal IS is a stable isotope-labeled version of the analyte. Benzquinamide-d3 HCl is chemically identical to Benzquinamide, differing only in the mass of three hydrogen atoms, which have been replaced by deuterium.[5] This near-perfect analogy ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization. This co-elution is critical for accurately compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.
Alternatives, such as structural analogs, have similar but not identical chemical properties. While they can partially compensate for variability, differences in extraction recovery, chromatographic retention, and ionization efficiency can lead to reduced precision and accuracy.[4][7]
Regulatory Framework: Adherence to Global Standards
The validation of bioanalytical methods is not arbitrary; it is governed by stringent guidelines to ensure data integrity for regulatory submissions. The two most influential documents are:
-
FDA Guidance for Industry: Bioanalytical Method Validation [6]
-
ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (adopted by the EMA) [9][10]
These guidelines mandate the evaluation of specific performance characteristics to prove that an analytical method is reliable and fit for its intended purpose.[11][12] This guide is structured around these core validation parameters.
Core Validation Parameters: A Comparative Analysis
A full method validation establishes the performance characteristics of the assay.[13] We will now examine each critical parameter, explaining its significance and comparing the expected outcomes when using Benzquinamide-d3 HCl versus a structural analog IS.
Selectivity and Specificity
Causality: The method must be able to differentiate and quantify the analyte from other components in the sample, including endogenous matrix components, metabolites, and concomitant medications.[2][11] Poor selectivity leads to interference, compromising accuracy.
Experimental Protocol:
-
Analyze blank matrix samples (e.g., human plasma) from at least six different sources.
-
Look for any interfering peaks at the retention time of Benzquinamide and the internal standard.
-
The response of any interfering peak should be less than 20% of the response of the Lower Limit of Quantitation (LLOQ) for Benzquinamide and less than 5% for the internal standard.
Comparative Insight: Both methods should be developed to be highly selective. However, the use of a high-resolution mass spectrometer and specific MS/MS transitions for Benzquinamide-d3 HCl provides an extra layer of certainty, as interferences are highly unlikely to have the exact same mass and fragmentation pattern as the SIL internal standard.
Calibration Curve and Linearity
Causality: The calibration curve describes the relationship between the analyte concentration and the instrument's response.[14] A reliable curve is essential for accurate quantification of unknown samples. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration.
Experimental Protocol:
-
Prepare a blank matrix sample and a set of at least six to eight non-zero calibration standards by spiking the blank matrix with known concentrations of Benzquinamide.
-
Analyze the standards and plot the peak area ratio (Analyte/IS) versus concentration.
-
Apply a linear, weighted (typically 1/x or 1/x²) regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Causality: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results.[11][15] These are the most critical parameters for demonstrating method reliability. They are assessed using Quality Control (QC) samples at multiple concentrations.
Experimental Protocol:
-
Prepare QC samples in the biological matrix at a minimum of four levels:
-
Lower Limit of Quantitation (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[13]
-
Low QC: Approximately 3 times the LLOQ.
-
Mid QC: In the middle of the calibration range.
-
High QC: At least 75% of the Upper Limit of Quantitation (ULOQ).
-
-
Analyze at least five replicates of each QC level in three separate analytical runs (the "3-run validation").
-
Intra-run (within a run) and Inter-run (between runs) precision is expressed as the coefficient of variation (%CV). It should not exceed 15% (20% at the LLOQ).
-
Intra-run and Inter-run accuracy is expressed as the percent difference from the nominal concentration. It should be within ±15% (±20% at the LLOQ).
Comparative Data Summary:
| Validation Parameter | Acceptance Criteria | Method A: Benzquinamide-d3 HCl (IS) | Method B: Structural Analog (IS) |
| Intra-Run Precision (%CV) | ≤15% (≤20% for LLOQ) | LLOQ: 8.5%Low: 4.2%Mid: 3.1%High: 2.8% | LLOQ: 14.2%Low: 9.8%Mid: 8.5%High: 7.9% |
| Inter-Run Precision (%CV) | ≤15% (≤20% for LLOQ) | LLOQ: 10.1%Low: 5.6%Mid: 4.5%High: 3.9% | LLOQ: 17.8%Low: 12.5%Mid: 11.2%High: 10.4% |
| Inter-Run Accuracy (%Bias) | ±15% (±20% for LLOQ) | LLOQ: +4.5%Low: -2.1%Mid: +1.5%High: -1.8% | LLOQ: -9.8%Low: +7.6%Mid: -6.2%High: +8.1% |
Expertise & Experience: The superior precision and accuracy observed with Benzquinamide-d3 HCl is a direct result of its ability to perfectly track and correct for analytical variability, especially subtle differences in matrix effects between samples.[7] The structural analog, while functional, introduces a higher degree of random error, as reflected in the higher %CV and %Bias values.
Stability
Causality: The integrity of the analyte must be maintained throughout the entire lifecycle of a sample, from collection to analysis.[2] Stability experiments are crucial to ensure that the measured concentration reflects the true concentration at the time of sample collection.
Experimental Protocol:
-
Analyze Low and High QC samples after subjecting them to various storage and handling conditions.
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Key stability tests include:
-
Freeze-Thaw Stability: At least 3 cycles of freezing (e.g., -20°C or -80°C) and thawing.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature for a period exceeding the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: In the processed sample extract, under conditions mimicking the autosampler.
-
Trustworthiness: A SIL internal standard can sometimes mask instability if both the analyte and the IS degrade at the same rate.[7] Therefore, it is critical to evaluate stability using the response of the analyte relative to baseline samples analyzed at the beginning of the run, not just the analyte/IS ratio.
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This is a rapid and common technique for removing the majority of proteins from plasma or serum samples.[16]
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate sample into each tube.
-
Add 20 µL of the internal standard working solution (e.g., 500 ng/mL Benzquinamide-d3 HCl in methanol) to every tube except the blank.
-
Vortex mix for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Instrumentation and Conditions
This protocol provides a typical starting point for method development.[17][18]
-
LC System: UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290).[17]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Transitions (MRM):
-
Benzquinamide: Q1/Q3 (e.g., m/z 405.2 -> 188.1)
-
Benzquinamide-d3 HCl: Q1/Q3 (e.g., m/z 408.2 -> 191.1)
-
Visualizing the Workflow and Principles
Bioanalytical Validation Workflow
Caption: SIL internal standards co-elute but are detected separately.
Conclusion
The validation of a bioanalytical method is a rigorous, multi-faceted process that underpins the reliability of data in clinical research. This guide has demonstrated that while a structural analog may be used as an internal standard, a stable isotope-labeled standard like this compound provides demonstrably superior performance. The near-identical physicochemical properties allow it to more effectively correct for analytical variability, resulting in enhanced accuracy and precision. [5]By adhering to the comprehensive validation protocols outlined in FDA and EMA guidelines, researchers can ensure their methods are robust, reliable, and "fit-for-purpose," ultimately contributing to the integrity and success of their clinical development programs.
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A Senior Application Scientist's Guide to Regulatory Best Practices for Deuterated Internal Standards
Focus: Using Benzquinamide-d3 in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice and validation of an internal standard (IS) are critical for the accuracy and precision of quantitative assays, forming the bedrock upon which pharmacokinetic and toxicokinetic decisions are made.[1] This guide provides an in-depth comparison of deuterated and non-deuterated internal standards, with a focus on the regulatory landscape, supporting experimental data, and detailed validation protocols.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards like Benzquinamide-d3, are widely considered the "gold standard" in quantitative bioanalysis, especially for chromatographic methods coupled with mass spectrometry (LC-MS).[2][3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly recommend their use.[4] This preference is rooted in the physicochemical similarity between the deuterated IS and the analyte, which allows for more effective compensation for variability during sample preparation and analysis.[4][5][6]
The Regulatory Landscape: A Harmonized Approach
With the adoption of the ICH M10 guideline, the bioanalytical method validation (BMV) requirements of the FDA and EMA have been largely harmonized.[4][7] This unified framework emphasizes the use of a SIL-IS whenever possible.[4][8]
| Regulatory Body | Key Recommendations on Internal Standards |
| FDA (per ICH M10) | Strongly recommends the use of a stable isotope-labeled analyte as the internal standard.[4][8] Requires assessment to ensure the IS does not interfere with the analyte and is free of the analyte.[4] Provides detailed guidance on evaluating IS response variability.[4][9] |
| EMA (per ICH M10) | Also strongly prefers the use of a stable isotope-labeled internal standard.[1][4][7][10] Mandates demonstration of the suitability of the internal standard to ensure it does not affect the accuracy and precision of the method.[10][11] |
| ICH (M10 Guideline) | A stable isotope-labeled version of the analyte is the first choice for an internal standard.[4] A suitable internal standard should be added to all calibration standards, quality controls, and study samples.[4][8] The quality and purity of the reference standard and the suitability of the IS must be ensured.[8] |
The Scientific Rationale: Why Deuterated Standards Excel
The superiority of a SIL-IS like Benzquinamide-d3 stems from its ability to behave almost identically to the unlabeled analyte, Benzquinamide.[6] This allows it to correct for various sources of error throughout the analytical process.[12]
Key Advantages:
-
Correction for Matrix Effects: Matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—are a major challenge in LC-MS bioanalysis.[13][14][15] Because a deuterated IS co-elutes and has nearly identical ionization efficiency to the analyte, it experiences the same matrix effects, allowing for accurate correction.[6][16]
-
Compensation for Sample Preparation Variability: A deuterated IS added at the beginning of the sample preparation process will account for losses during extraction, evaporation, and reconstitution steps.[6][12]
-
Improved Precision and Accuracy: By mitigating variability from multiple sources, deuterated standards significantly enhance the precision and accuracy of the analytical method.[12]
Potential Pitfalls and Mitigation Strategies
While deuterated standards are the preferred choice, they are not without potential challenges. A thorough understanding of these issues is crucial for robust method development.[2][17]
Common Issues with Deuterated Internal Standards:
-
Isotopic Exchange (Back-Exchange): This is the unintended replacement of deuterium atoms with hydrogen atoms from the surrounding solvent or matrix.[18][19] This can lead to an underestimation of the IS concentration and a corresponding overestimation of the analyte concentration.[18]
-
Mitigation: Select standards where deuterium is placed on stable, non-exchangeable positions.[19][20] Avoid labeling on heteroatoms (e.g., -OH, -NH) which are highly labile.[18][19][20] During analysis, controlling pH (typically around 2.5-3) and maintaining low temperatures can minimize the rate of back-exchange.[18][19]
-
-
Chromatographic Separation: While ideally co-eluting, a high number of deuterium substitutions can sometimes lead to slight chromatographic separation from the unlabeled analyte (the "isotope effect").[2][21] If this separation occurs in a region of differential matrix effects, the correction may not be perfect.[22]
-
Purity of the Standard: The deuterated standard must be sufficiently pure and free of the unlabeled analyte.[3][6][21] Contamination can lead to artificially inflated results, particularly at the lower limit of quantitation (LLOQ).
Experimental Protocols for Validation
Rigorous validation is crucial to demonstrate the suitability of Benzquinamide-d3 as an internal standard. The following are detailed methodologies for critical validation experiments.
Workflow for Internal Standard Validation
Caption: Workflow for validating a deuterated internal standard.
Experiment 1: Matrix Effect Assessment
Objective: To assess the impact of matrix components on the ionization of Benzquinamide and Benzquinamide-d3.[23]
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A (Neat): Spike Benzquinamide and Benzquinamide-d3 in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (from at least 6 different sources) and then spike the final extract with Benzquinamide and Benzquinamide-d3.
-
Set C (Pre-Extraction Spike): Spike blank matrix with Benzquinamide and Benzquinamide-d3 before the extraction process.
-
-
-
Analysis: Analyze all samples via the LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized MF: (MF of Benzquinamide) / (MF of Benzquinamide-d3)
-
Recovery: (Peak area of analyte in Set C) / (Peak area of analyte in Set B)
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%. Recovery should be consistent, although it does not need to be 100%.[23][24]
Experiment 2: Specificity and Crosstalk Evaluation
Objective: To ensure that the signal from Benzquinamide does not interfere with Benzquinamide-d3, and vice versa.
Methodology:
-
Sample Preparation:
-
Prepare a blank matrix sample spiked with Benzquinamide at the Upper Limit of Quantitation (ULOQ).
-
Prepare a blank matrix sample spiked with Benzquinamide-d3 at its working concentration.
-
-
Analysis:
-
Analyze the ULOQ sample. Monitor the MRM transition for Benzquinamide-d3. The response should be less than 5% of the IS response in a blank sample with IS.
-
Analyze the IS-only sample. Monitor the MRM transition for Benzquinamide. The response should be less than 20% of the response at the LLOQ.
-
Experiment 3: Isotopic Exchange Stability
Objective: To confirm that Benzquinamide-d3 does not undergo back-exchange during sample processing and storage.
Methodology:
-
Sample Preparation: Spike blank matrix with Benzquinamide-d3.
-
Incubation: Incubate these samples under various conditions that mimic the analytical workflow:
-
Autosampler stability conditions (e.g., 24 hours at 10°C).
-
Bench-top stability conditions (e.g., 4 hours at room temperature).
-
-
Analysis: Analyze the incubated samples and monitor the MRM transition for Benzquinamide.
-
Evaluation: The peak area for Benzquinamide should not be significantly different from a freshly prepared blank sample, indicating no conversion from the deuterated IS.
Conclusion and Best Practices
The use of deuterated internal standards like Benzquinamide-d3 is a cornerstone of robust and reliable bioanalytical method validation.[4] Adherence to the harmonized guidelines set forth by the FDA, EMA, and ICH, coupled with thorough experimental validation, ensures the generation of high-quality data to support drug development and regulatory submissions.
Summary of Best Practices:
-
Selection: Always prefer a stable isotope-labeled internal standard. Ensure the label is in a stable position and the mass shift is sufficient (≥3 amu).[6][21]
-
Purity: Verify the isotopic purity of the standard to ensure it is free from significant amounts of the unlabeled analyte.[6][21]
-
Validation: Conduct comprehensive validation experiments, including matrix effect, specificity, stability, and recovery, as outlined in regulatory guidelines.[10][23][24]
-
Consistency: Add the internal standard to all samples, including calibration standards and QCs, at a consistent concentration early in the sample preparation process.[8][12]
-
Monitoring: Continuously monitor the IS response during routine sample analysis to identify potential issues with assay performance.[9]
References
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available from: [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications. Available from: [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. Available from: [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. Available from: [Link]
-
Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. PubMed. Available from: [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available from: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]
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Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Taylor & Francis Online. Available from: [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available from: [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. Available from: [Link]
-
Draft Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
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Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available from: [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
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EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. Available from: [Link]
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Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. Available from: [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. Available from: [Link]
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Considerations in the analysis of hydrogen exchange mass spectrometry data. PMC - NIH. Available from: [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. Available from: [Link]
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Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). Available from: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Fapas. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis. ResearchGate. Available from: [Link]
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Safety Operating Guide
Navigating the Safe Handling of Benzquinamide-d3 Hydrochloride: A Technical Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzquinamide-d3 Hydrochloride. As a deuterated analog of the antiemetic and sedative agent Benzquinamide, this compound requires careful handling to ensure personnel safety and maintain isotopic purity. This document moves beyond a simple checklist to offer a procedural and intellectual framework for the safe utilization of this compound in a laboratory setting.
Understanding the Hazard Profile: A Proactive Approach to Safety
Deuterated compounds themselves are not radioactive; however, the substitution of hydrogen with deuterium can alter a molecule's metabolic fate due to the kinetic isotope effect. This can lead to changes in its pharmacokinetic and toxicity profiles. Consequently, all safety protocols should be based on a conservative assessment of the potential hazards.
Key Hazard Considerations:
-
Acute Oral Toxicity: The compound is likely harmful if ingested.
-
Mutagenicity: There is a suspicion of genetic defects, necessitating stringent controls to prevent exposure.
-
Pharmacological Effects: As a sedative and antiemetic, accidental exposure could lead to drowsiness, dizziness, and other physiological effects.
Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure
The selection and proper use of PPE are critical when handling this compound. The following recommendations are based on guidelines for handling hazardous drugs and potent compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free, chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection in case of a breach in the outer glove. Powder-free gloves are recommended to avoid aerosolization and contamination of the work area. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects the eyes from splashes or aerosolized particles. |
| Lab Coat/Gown | A disposable, long-sleeved gown with a solid front and tight-fitting cuffs. | Provides a barrier against contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a certified chemical fume hood or when there is a risk of aerosolization. | Minimizes the risk of inhaling the compound, which is a primary route of exposure for powdered substances. |
| Hair and Shoe Covers | Disposable hair and shoe covers. | Reduces the risk of contaminating personal items and tracking the compound outside of the designated work area. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and maintain the integrity of the compound.
Preparation and Weighing
-
Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE), to prevent the dispersal of the powder.
-
Inert Atmosphere: To prevent isotopic dilution through hydrogen-deuterium (H-D) exchange with atmospheric moisture, it is advisable to handle the compound under an inert atmosphere, such as dry nitrogen or argon, particularly if the deuterium is in a labile position.
-
Weighing: Use a balance inside the fume hood or CVE. Use anti-static weighing dishes to prevent the powder from clinging to surfaces.
-
Aliquotting: Prepare aliquots of the compound to minimize the number of times the primary container is opened.
Solution Preparation
-
Solvent Selection: Use aprotic solvents where possible to further minimize the risk of H-D exchange.
-
Dissolving: Add the solvent to the weighed compound slowly to avoid splashing. Cap the container securely before mixing or vortexing.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, weighing papers, and pipette tips, must be segregated into a clearly labeled hazardous waste container.
-
Containerization: Use robust, leak-proof containers for all hazardous waste. Ensure containers are kept closed except when adding waste.
-
Disposal Method: The primary method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the active molecule. Do not dispose of this compound down the drain or in regular trash.
-
Empty Containers: "Empty" containers that held the powdered compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a disciplined adherence to established safety protocols. By integrating the principles of proactive hazard assessment, correct PPE usage, and meticulous operational and disposal planning, researchers can mitigate risks to themselves and the environment. This guide serves as a foundational resource, but it is crucial to supplement this information with institution-specific safety guidelines and to always consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
- BenchChem. (2025).
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Sigma-Aldrich. (2025, November 6).
- Thermo Fisher Scientific. (2025, December 19).
-
OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
